Salcomine
Description
Properties
IUPAC Name |
2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20/h1-8,11-12,19-20H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUMANXWQDHAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059113 | |
| Record name | N,N'-Bis(salicylidene)ethylenediamine | |
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Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Salcomine appears as a solid complex between the cobalt(II) ion and the condensation product of salicylaldehyde and ethylenediamine. Such condensation products are called "Schiff's bases." Complexation with cobalt nullifies their basic properties. Used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier., Solid; [Merck Index] Yellow crystalline solid; [Alfa Aesar MSDS] | |
| Record name | SALCOMINE | |
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| Record name | Salen | |
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Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4), Soluble in benzene, chloroform, and pyridine | |
| Record name | SID24814941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Salcomine | |
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Color/Form |
Red crystals from DMF, Dark brown powder | |
CAS No. |
14167-18-1, 94-93-9, 129409-01-4 | |
| Record name | SALCOMINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Salen | |
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| Record name | Salen (unspecified) | |
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| Record name | Bis(salicylaldehyde)ethylenediimine | |
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| Record name | N,N'-Bis(salicylidene)ethylenediamine | |
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| Record name | Phenol, 2,2'-[1,2-ethanediylbis(nitrilomethylidyne)]bis- | |
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| Record name | N,N'-Bis(salicylidene)ethylenediamine | |
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| Record name | α,α'-ethylenedinitrilodi-o-cresol | |
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| Record name | BIS(SALICYLALDEHYDE)ETHYLENEDIIMINE | |
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| Record name | Salcomine | |
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Foundational & Exploratory
What are the fundamental properties of Salcomine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salcomine, the coordination complex N,N′-bis(salicylidene)ethylenediaminocobalt(II), or Co(salen), is a compound of significant interest due to its remarkable ability to reversibly bind molecular oxygen.[1][2] First reported in 1933, the observation of its oxygen-carrying capabilities five years later sparked extensive research into its potential applications, ranging from oxygen storage and separation to catalysis.[1] This document provides an in-depth technical overview of the fundamental properties of this compound, including its synthesis, structure, and oxygen-binding mechanism. Detailed experimental protocols and structured data are presented to serve as a valuable resource for researchers in chemistry and drug development.
Chemical and Physical Properties
This compound is a solid complex formed between the cobalt(II) ion and the Schiff base ligand derived from the condensation of salicylaldehyde and ethylenediamine.[3] Its properties are summarized below.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄CoN₂O₂ | [3][4] |
| Molar Mass | 325.233 g·mol⁻¹ | [4][5] |
| Appearance | Red-brown to dark brown crystalline powder | [3][6] |
| CAS Number | 14167-18-1 | [3][4] |
Solubility and Stability
| Property | Description | Source(s) |
| Water Solubility | Insoluble | [5][6] |
| Solubility in Organic Solvents | Soluble in benzene, chloroform, and pyridine | [5][6] |
| Stability | Stable under normal conditions. Incompatible with strong acids and strong oxidizing agents. | [6] |
Spectroscopic and Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | >300 °C | [5] |
| Ionization Energy | 7.52 eV | |
| Oxygen Capacity | 4.7-4.8% by weight | [6] |
Structure and Coordination Chemistry
This compound's ability to bind oxygen is intrinsically linked to its molecular structure. The central cobalt atom is coordinated to the tetradentate salen ligand through two nitrogen and two oxygen atoms, forming a square planar complex.[7]
This compound can exist in different crystalline forms, often referred to as "active" and "inactive," depending on the solvent used for preparation.[2] The "inactive" form consists of dimeric units, [Co(salen)]₂, which has a less open crystal lattice, hindering oxygen passage.[2] The "active" forms are thought to have a more open lattice structure, allowing for the diffusion of molecular oxygen.[2]
In the solid state, this compound can crystallize as a dimer where the cobalt centers achieve five-coordination through bridging phenolate ligands.[4] A monomeric, planar form can be obtained by crystallization from chloroform.[4] The presence of a coordinating solvent, such as pyridine, can lead to the formation of a square-pyramidal adduct, Co(salen)(py), which is a key intermediate in the oxygen-binding process in solution.[7]
Oxygen-Binding Mechanism
The most notable property of this compound is its reversible binding of molecular oxygen.[1] This process is characterized by a distinct color change from red-brown to black upon oxygenation.[6] The oxygen is released upon heating to approximately 65°C.[6]
In the solid state, the reaction is: 2 Co(salen) + O₂ ⇌ [Co(salen)]₂O₂[4]
In the presence of a coordinating solvent (L), such as pyridine or dimethyl sulfoxide (DMSO), the mechanism involves the formation of a 1:1 or 2:1 complex with oxygen.[4]
The reversible binding process can be visualized as follows:
Caption: Reversible oxygen binding by this compound.
Experimental Protocols
Synthesis of this compound (Inactive Form)
This protocol is adapted from procedures described for the synthesis of Co(salen).
Materials:
-
Salicylaldehyde
-
Ethylenediamine
-
Ethanol (95%)
-
Cobalt(II) acetate tetrahydrate
-
Water
Procedure:
-
Preparation of the Salen Ligand (salenH₂):
-
In a round-bottom flask, dissolve salicylaldehyde (2 molar equivalents) in boiling ethanol.
-
Slowly add ethylenediamine (1 molar equivalent) to the boiling solution.
-
A bright yellow crystalline precipitate of salenH₂ will form.
-
Cool the mixture and collect the crystals by filtration.
-
-
Synthesis of Co(salen):
-
This part of the synthesis is air-sensitive and should be performed under an inert atmosphere (e.g., nitrogen).
-
Add the prepared salenH₂ to a round-bottom flask with a stir bar and reflux condenser.
-
In a separate flask, dissolve cobalt(II) acetate tetrahydrate in water.
-
Flush both flasks with nitrogen.
-
Add degassed ethanol to the salenH₂ and swirl to dissolve.
-
Using a syringe, add the cobalt acetate solution to the ethanolic solution of salenH₂. A brown, gelatinous precipitate of the "active" complex will form.
-
Heat the reaction mixture at reflux for approximately 1 hour. During this time, the brown precipitate will convert to the brick-red "inactive" complex.
-
Cool the solution to room temperature.
-
Collect the crystals by filtration in the air, wash with ice-cold ethanol, and dry in a desiccator.
-
Caption: Synthesis workflow for this compound.
Measurement of Oxygen Uptake
This experiment measures the volume of oxygen absorbed by a solution of this compound in a non-coordinating solvent like dimethyl sulfoxide (DMSO).
Materials:
-
Finely ground this compound
-
Dimethyl sulfoxide (DMSO)
-
Side-arm test tube or filter flask
-
Gas burette or manometer setup
-
Oxygen source
Procedure:
-
Accurately weigh a sample of finely ground this compound (50-100 mg) and place it in a side-arm test tube.
-
Place a small test tube containing a measured volume of DMSO inside the side-arm test tube, ensuring no mixing occurs.
-
Connect the side-arm test tube to a gas burette or manometer filled with water.
-
Flush the apparatus with oxygen.
-
Equalize the water levels in the burette/manometer to ensure the internal pressure is atmospheric and record the initial volume.
-
Tilt the side-arm test tube to allow the DMSO to dissolve the this compound.
-
As oxygen is absorbed by the solution, the water level in the graduated tube of the burette will rise.
-
Record the change in volume over time (e.g., every two minutes) until no further change is observed.
-
The total volume of oxygen absorbed can be used to calculate the moles of O₂ taken up per mole of Co(salen), helping to determine if a 1:1 or 2:1 complex is formed.
Caption: Workflow for oxygen uptake measurement.
Applications
The primary application of this compound and its derivatives stems from their ability to act as oxygen carriers.[6] This has led to research into their use for oxygen separation and storage.[1] Furthermore, this compound is an effective catalyst for various oxidation reactions.[4] It catalyzes the oxidation of 2,6-disubstituted phenols by dioxygen and can increase the rate of oxidation of amines to nitro compounds by peroxides.[4][6] Its catalytic properties make it a subject of interest in synthetic organic chemistry.
Safety and Handling
This compound may cause skin, eye, and respiratory tract irritation.[3] It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses.[5] It should be stored in a cool, dry place under an inert atmosphere.[8]
Conclusion
This compound is a fundamentally important coordination complex with well-defined properties that make it a valuable tool in both academic research and industrial applications. Its straightforward synthesis, coupled with its unique and reversible oxygen-binding capability, ensures its continued relevance in the fields of catalysis, materials science, and bioinorganic chemistry. This guide provides a foundational understanding and practical protocols to facilitate further investigation and application of this versatile compound.
References
- 1. Structure Activity Relationships for Reversible O2 Chemisorption by the Solid Phases of Co(salen) and Co(3F-salen) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. This compound | 14167-18-1 [chemicalbook.com]
- 7. Metal salen complex - Wikipedia [en.wikipedia.org]
- 8. chemscene.com [chemscene.com]
Salcomine's Coordination Chemistry: A Deep Dive into Structure and Oxygen Binding
For Researchers, Scientists, and Drug Development Professionals
Salcomine, the cobalt(II) complex of the Schiff base ligand salen, has been a subject of intense research for its remarkable ability to reversibly bind molecular oxygen, a property that has positioned it as a key model compound for understanding biological oxygen carriers like hemoglobin and myoglobin. This technical guide provides an in-depth exploration of the coordination chemistry and structural intricacies of this compound and its oxygen adducts, presenting key quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.
Molecular Structure and Coordination Environment
This compound, systematically named N,N′-bis(salicylidene)ethylenediaminocobalt(II), features a central cobalt(II) ion coordinated by the tetradentate salen ligand. The ligand wraps around the cobalt center in a square-planar geometry through two nitrogen and two oxygen donor atoms. The solid-state structure of this compound can exist in different forms, significantly influencing its oxygen-binding capability.
The so-called "inactive" form of this compound exists as a dimer, where a phenolate oxygen atom from one this compound unit coordinates to the cobalt center of a neighboring molecule, resulting in a five-coordinate square-pyramidal geometry around each cobalt ion. This dimeric structure sterically hinders the approach of molecular oxygen.[1]
In contrast, the "active" form is monomeric, often achieved by crystallization from coordinating solvents. In this form, the cobalt center is essentially four-coordinate and square-planar, leaving the axial positions accessible for oxygen binding.[1][2]
Upon oxygenation, the coordination geometry of the cobalt center changes. In the presence of a coordinating solvent (L), a 1:1 adduct, [Co(salen)(L)(O₂)], or a 2:1 bridged adduct, [(Co(salen)(L))₂O₂], can be formed.[1][2] In these adducts, the cobalt is oxidized from Co(II) to Co(III), and the dioxygen molecule is reduced to a superoxide (O₂⁻) or peroxide (O₂²⁻) species, respectively.[1] This change in oxidation state is accompanied by a shift to a distorted octahedral geometry around the cobalt center.
Structural Data
| Parameter | Co(III)(salen)(PMe₂Ph)₂⁺ | Notes |
| Bond Lengths (Å) | ||
| Co-O1 | 1.927(4) | |
| Co-O2 | 1.907(4) | |
| Co-N1 | 1.905(5) | |
| Co-N2 | 1.909(5) | |
| **Bond Angles (°) ** | ||
| O1-Co-O2 | 85.8(2) | |
| N1-Co-N2 | 83.9(2) | |
| O1-Co-N1 | 94.6(2) | |
| O2-Co-N2 | 95.7(2) | |
| O1-Co-N2 | 178.9(2) | |
| O2-Co-N1 | 179.7(2) |
Thermodynamics of Oxygen Binding
The reversible binding of dioxygen to this compound is an equilibrium process that is highly dependent on factors such as solvent, temperature, and the electronic properties of the salen ligand. The thermodynamic parameters for this process have been studied for various this compound derivatives.
The binding of oxygen is an exothermic process, as indicated by the negative enthalpy change (ΔH°), and leads to a more ordered system, reflected in the negative entropy change (ΔS°).[4]
| Complex | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) | Reference |
| Co(NSalen) | -37.56 | -117.5 | [5] |
| Co(EtSalen) | -49.66 | -156.7 | [5] |
| Co(DMISalen) | -45.2 | -129.8 | [5] |
NSalen, EtSalen, and DMISalen are derivatives of the salen ligand.
Mechanism of Oxygen Binding
The binding of molecular oxygen to this compound is a complex process that involves several key steps. In a coordinating solvent (L), the four-coordinate Co(II)(salen) complex first forms a five-coordinate adduct. This species then reacts with molecular oxygen.
The following diagram illustrates the proposed pathways for the formation of both the 1:1 superoxide and the 2:1 peroxide adducts.
Caption: Proposed mechanism for the reversible binding of oxygen to this compound.
Experimental Protocols
Synthesis of this compound (Co(salen))
This protocol is adapted from established literature procedures.[1][2][6][7]
Materials:
-
Salicylaldehyde
-
Ethylenediamine
-
Cobalt(II) acetate tetrahydrate
-
Ethanol
-
Water
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Preparation of the Salen Ligand (H₂salen): In a round-bottom flask, dissolve salicylaldehyde (2.0 equivalents) in ethanol. To this solution, add ethylenediamine (1.0 equivalent) dropwise with stirring. A yellow precipitate of the salen ligand should form. The mixture is typically heated to ensure complete reaction and then cooled to crystallize the product. The yellow solid is collected by filtration, washed with cold ethanol, and air-dried.
-
Synthesis of Co(salen): This step should be performed under an inert atmosphere to prevent premature oxidation of the Co(II) complex.
-
In a separate flask, dissolve cobalt(II) acetate tetrahydrate (1.0 equivalent) in a minimum amount of deoxygenated water.
-
In a three-necked flask equipped with a reflux condenser and an inert gas inlet, suspend the prepared salen ligand (1.0 equivalent) in deoxygenated ethanol.
-
Heat the salen suspension to reflux and then add the cobalt(II) acetate solution dropwise.
-
The color of the reaction mixture will change, and a solid will precipitate. Continue refluxing for approximately one hour to ensure the formation of the desired crystalline form.
-
Cool the mixture to room temperature, collect the solid product by filtration under an inert atmosphere, wash with deoxygenated ethanol, and dry under vacuum.
-
The following diagram outlines the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of Oxygen Binding
A common method to demonstrate the reversible oxygen binding is to observe the color change of a this compound solution in a coordinating solvent upon exposure to and removal of oxygen.
Materials:
-
Co(salen)
-
A coordinating solvent (e.g., dimethylformamide (DMF) or pyridine)
-
Oxygen gas
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve a small amount of Co(salen) in the coordinating solvent under an inert atmosphere. The solution will typically be reddish-brown.
-
Bubble oxygen gas through the solution. A distinct color change to a dark brown or nearly black solution should be observed, indicating the formation of the oxygen adduct.
-
To demonstrate reversibility, bubble an inert gas through the solution to displace the oxygen. The original reddish-brown color should return as the oxygen is released. This cycle can often be repeated multiple times.
Conclusion
This compound remains a cornerstone in the study of reversible oxygen binding. Its accessible synthesis and rich coordination chemistry have provided invaluable insights into the fundamental principles governing the interaction of transition metals with molecular oxygen. The structural and thermodynamic data presented herein, along with the detailed experimental protocols, offer a comprehensive resource for researchers and professionals engaged in the fields of bioinorganic chemistry, catalysis, and materials science. Further exploration of this compound and its derivatives continues to hold promise for the development of new oxygen sensors, catalysts for oxidation reactions, and advanced materials for gas separation and storage.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Structure Activity Relationships for Reversible O2 Chemisorption by the Solid Phases of Co(salen) and Co(3F-salen) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. people.umass.edu [people.umass.edu]
- 7. www1.lasalle.edu [www1.lasalle.edu]
The Core Mechanism of Reversible Oxygen Binding in Salcomine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, thermodynamics, and structural dynamics of reversible oxygen binding in Salcomine (N,N′-bis(salicylidene)ethylenediaminocobalt(II)). This compound has long been a subject of intense research as a synthetic oxygen carrier, offering a model system for understanding biological oxygen transport and a potential platform for various applications, including oxygen storage and catalysis.
The Fundamental Mechanism of Oxygenation
The reversible binding of molecular oxygen to this compound is a cooperative process involving a redox reaction at the cobalt center. In its deoxygenated state, the cobalt ion is in the +2 oxidation state (Co(II)). Upon exposure to oxygen, two this compound molecules coordinate with one molecule of dioxygen. This process involves the transfer of electron density from the two Co(II) centers to the O₂ molecule.[1]
The result is the formation of a dinuclear µ-peroxo-dicobalt(III) complex, where the cobalt centers are oxidized to Co(III) and the dioxygen is reduced to a peroxide ion (O₂²⁻) that bridges the two cobalt centers.[1] The overall reaction can be represented as:
2[Co(II)(salen)] + O₂ ⇌ [(salen)Co(III)-O₂²⁻-Co(III)(salen)]
The reversibility of this reaction is critical. The bound oxygen can be released by heating the complex or by placing it under a vacuum, which shifts the equilibrium back to the deoxygenated Co(II) state.[2] This process is often accompanied by a distinct color change, from the red or brown of the deoxygenated form to the dark brown or black of the oxygenated complex.
The Role of the Solid-State Structure
The ability of this compound to bind oxygen in the solid state is highly dependent on its crystalline form. This compound can exist in both "active" and "inactive" forms. The inactive form is a dimer, [Co(salen)]₂, where the cobalt centers are coordinatively saturated and inaccessible to oxygen molecules.[1] In contrast, the active form possesses a more open crystal lattice structure with accessible cobalt sites, allowing for the diffusion of oxygen and subsequent binding.[1] The formation of different crystalline phases is influenced by the solvent used during synthesis and recrystallization.
Influence of Axial Ligands
In solution, the oxygen-binding affinity of this compound is significantly enhanced by the presence of an axial ligand, such as pyridine or dimethylformamide (DMF).[2] These ligands coordinate to the cobalt center in the axial position, increasing the electron density on the cobalt and thereby stabilizing the Co(III)-O₂²⁻ bond.[2] In the absence of such coordinating solvents, the oxygen binding is weak.[2]
Structural and Spectroscopic Evidence
The transformation between the deoxygenated and oxygenated states of this compound is accompanied by significant changes in its molecular structure and spectroscopic properties.
X-ray Crystallography
Single-crystal X-ray diffraction studies have been pivotal in elucidating the structure of the oxygenated this compound complex. The structure of the dimeric oxygen adduct with dimethylformamide, {[Co(salen)(DMF)]₂O₂}, confirms the presence of a bridging peroxide ligand.[2]
Table 1: Key Crystallographic Data for Oxygenated this compound Adducts
| Parameter | Value | Reference |
| Complex | {[Co(salen)(DMF)]₂O₂} | [2] |
| O-O Bond Length | ~1.46 Å | [2] |
| Co-O Bond Length | ~1.87 Å | [3] |
| Coordination Geometry | Distorted Octahedral | [4] |
Note: The O-O bond length is consistent with a peroxide (O₂²⁻) species, as compared to free dioxygen (~1.21 Å) or superoxide (~1.33 Å).
Spectroscopic Characterization
UV-Visible and Resonance Raman spectroscopy are powerful tools for monitoring the oxygenation process and characterizing the nature of the Co-O₂ bond.
The oxygenation of this compound in a coordinating solvent like DMSO leads to significant changes in its UV-Vis absorption spectrum. The deoxygenated Co(II) complex typically shows a d-d transition in the visible region. Upon oxygenation, new charge-transfer bands appear, corresponding to the Co(III)-peroxo species.
Table 2: UV-Visible Spectral Data for this compound in DMSO
| Species | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Deoxy-Co(salen) | ~530 | Data not available in searched literature | [5] |
| Oxy-[Co(salen)]₂O₂ | ~500 (shoulder), ~540 | 236, 88 (for similar Co(II) complexes) | [5] |
Note: The provided molar absorptivity values are for analogous cobalt(II) coordination compounds and serve as an estimation.
Resonance Raman spectroscopy provides direct evidence for the peroxide nature of the bound dioxygen. By using isotopic substitution (¹⁸O₂), the vibrational modes associated with the O-O and Co-O bonds can be definitively assigned.
Table 3: Resonance Raman Frequencies for Oxygenated this compound
| Vibrational Mode | Frequency (cm⁻¹) with ¹⁶O₂ | Frequency (cm⁻¹) with ¹⁸O₂ | Reference |
| ν(O-O) | 1011 (solid state) | Data not available in searched literature | [6] |
| ν(Co-O) | Data not available in searched literature | Data not available in searched literature |
Note: The observed ν(O-O) of 1011 cm⁻¹ is in the range expected for a peroxo species, which is typically lower than that of a superoxo species.
Thermodynamic and Kinetic Aspects
The thermodynamics and kinetics of oxygen binding are crucial for understanding the efficiency and stability of this compound as an oxygen carrier.
Table 4: Thermodynamic Data for Oxygenation of Co(salen) Analogs in Solution
| Parameter | Value | Conditions | Reference |
| ΔH° | -37 to -50 kJ mol⁻¹ | In DMF | [7] |
| ΔS° | -117 to -157 J mol⁻¹ K⁻¹ | In DMF | [7] |
The negative enthalpy change (ΔH°) indicates that oxygen binding is an exothermic process, while the negative entropy change (ΔS°) reflects the loss of translational and rotational freedom of the O₂ molecule upon binding.
The kinetics of oxygen uptake can be monitored by measuring the change in absorbance of the solution over time using UV-Vis spectroscopy. The reaction generally follows first-order kinetics.[2]
Visualizing the Mechanism and Experimental Workflows
Signaling Pathway of Reversible Oxygen Binding
Caption: Reversible oxygen binding cycle of this compound.
Experimental Workflow for Synthesis and Oxygenation
Caption: Experimental workflow for synthesis and analysis.
Experimental Protocols
Synthesis of the Active Form of this compound
This protocol is adapted from established laboratory procedures.[8][9]
-
Ligand Synthesis (SalenH₂):
-
In a flask, dissolve salicylaldehyde (2 equivalents) in boiling ethanol.
-
Slowly add ethylenediamine (1 equivalent) to the boiling ethanol solution.
-
Stir the mixture for 5-10 minutes and then cool in an ice bath to precipitate the bright yellow crystals of the SalenH₂ ligand.
-
Filter the crystals under suction, wash with a small amount of cold ethanol, and air-dry.
-
-
Complex Synthesis (Active Co(salen)):
-
Crucially, this step must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation.
-
In a Schlenk flask, dissolve the synthesized SalenH₂ ligand in hot ethanol (e.g., 60-70 °C).
-
In a separate flask, prepare a solution of cobalt(II) acetate tetrahydrate (1 equivalent) in a minimal amount of deoxygenated water or ethanol.
-
Quickly add the cobalt(II) acetate solution to the hot SalenH₂ solution with vigorous stirring. An initial brown precipitate of the "active" form should appear.
-
To obtain the "inactive" form for comparison, the mixture can be refluxed for approximately one hour, during which the color will change to brick-red. For the active form, the reaction time should be minimized before isolation.
-
Cool the reaction mixture in an ice bath to complete precipitation.
-
Filter the solid product under an inert atmosphere, wash with cold, deoxygenated ethanol, and dry under vacuum.
-
Monitoring Oxygenation by UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the active Co(salen) in an appropriate, dry, and deoxygenated coordinating solvent (e.g., DMSO) in a glovebox or under an inert atmosphere. The concentration should be chosen to give an absorbance in the range of 0.1 - 1.0 in the region of interest.
-
Transfer the solution to a cuvette equipped with a septum or a stopcock to maintain an inert atmosphere.
-
-
Measurement:
-
Record the initial UV-Vis spectrum of the deoxygenated Co(salen) solution from approximately 300 to 800 nm.
-
To initiate oxygenation, bubble a gentle stream of pure oxygen gas through the solution in the cuvette for a set period.
-
Immediately after stopping the oxygen flow, record the UV-Vis spectrum at regular time intervals to monitor the kinetic changes.
-
Continue recording spectra until no further changes are observed, indicating the completion of the oxygenation reaction.
-
-
Data Analysis:
-
Plot the absorbance at a key wavelength (e.g., the maximum of a newly forming peak) against time.
-
Determine the reaction order and rate constant by fitting the kinetic data to an appropriate rate law (e.g., first-order).
-
Characterization by Resonance Raman Spectroscopy
-
Sample Preparation:
-
Prepare a concentrated solution of the active Co(salen) in a suitable solvent in an NMR tube or a specialized low-temperature cell under an inert atmosphere.
-
For isotopic labeling, the oxygenation is performed using ¹⁸O₂ gas.
-
The sample is typically frozen to 77 K (liquid nitrogen temperature) to obtain high-quality spectra and prevent sample degradation by the laser.
-
-
Measurement:
-
Use a laser excitation wavelength that is in resonance with an electronic transition of the oxygenated complex (typically in the blue-green region of the spectrum) to enhance the Raman signal of the Co-O₂ moiety.
-
Collect the Raman scattering using a suitable spectrometer.
-
Record spectra for both the ¹⁶O₂ and ¹⁸O₂ adducts.
-
-
Data Analysis:
-
Identify the vibrational peaks that shift to a lower frequency upon substitution with ¹⁸O₂.
-
The peak corresponding to the O-O stretch will show a significant isotopic shift. The Co-O stretch will also exhibit a smaller shift.
-
Calculate the expected isotopic shifts based on the harmonic oscillator model to confirm the assignments.
-
Single-Crystal X-ray Diffraction of the Oxygenated Adduct
Growing single crystals of the oxygenated adduct is challenging due to its air sensitivity.
-
Crystal Growth:
-
Prepare a saturated solution of active Co(salen) in a coordinating solvent (e.g., DMF or pyridine) in a glovebox.
-
Slowly diffuse a gentle stream of oxygen into the solution or layer the solution with an oxygen-saturated, miscible non-solvent.
-
Seal the container and allow it to stand undisturbed for several days or weeks.
-
-
Data Collection:
-
Once suitable crystals have formed, they must be handled under an inert, cold stream (e.g., nitrogen gas at 100 K) to prevent oxygen loss and decomposition.
-
Mount a crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a low-temperature device.
-
Collect the diffraction data.
-
-
Structure Solution and Refinement:
-
Solve and refine the crystal structure using standard crystallographic software to determine the precise bond lengths, bond angles, and overall molecular geometry of the oxygenated complex.
-
Conclusion
This compound remains a cornerstone model for understanding the fundamental principles of reversible oxygen binding by transition metal complexes. The mechanism, centered on a cooperative redox process involving two cobalt centers and a bridging peroxide ligand, is well-supported by extensive structural and spectroscopic data. This guide provides a detailed overview of this mechanism, the key quantitative data that underpins it, and the experimental protocols required for its investigation. Further research into novel this compound derivatives and their applications continues to be a promising area for the development of new materials for oxygen sensing, storage, and catalysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Kinetic study of the electrochemical oxidation of salicylic acid and salicylaldehyde using UV/vis spectroscopy and multivariate calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. www1.lasalle.edu [www1.lasalle.edu]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Synthesis of an Oxygen-Carrying [Cosalen]2 Complex [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Salcomine: A Technical Guide to a Classic Model for Oxygen-Carrying Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salcomine, the cobalt(II) complex of the Schiff base ligand salen (N,N′-bis(salicylidene)ethylenediamine), has served as a important synthetic model for understanding the reversible binding of molecular oxygen by metalloproteins such as hemoglobin and myoglobin. First reported in 1933, the observation five years later that this compound reversibly changes color from red-brown to black upon exposure to air established its role as a functional mimic of natural oxygen carriers.[1] The relative simplicity of this compound, compared to the complexity of proteins, allows for detailed investigation of the fundamental principles of dioxygen binding to transition metal centers. This technical guide provides an in-depth overview of this compound, including its synthesis, oxygen-binding properties, and the experimental methods used for its characterization, tailored for researchers in bioinorganic chemistry, materials science, and drug development.
Molecular Structure and Oxygen Binding
This compound, or Co(salen), is a square planar cobalt(II) complex.[2] In the solid state, it can exist in different crystalline forms, with varying abilities to bind oxygen. This variation is attributed to the presence of voids in the crystal lattice, which are necessary for the diffusion of molecular oxygen.[1] The so-called "inactive" form consists of dimeric units, while the "active" forms are presumed to have a more open lattice structure.
In the presence of a coordinating solvent, such as dimethyl sulfoxide (DMSO) or pyridine, this compound readily binds molecular oxygen.[2] The generally accepted mechanism involves the formation of a 2:1 complex, where two this compound molecules bind to one molecule of dioxygen, forming a peroxo-bridged dimeric species, [(Co(salen))₂O₂].[2] This reversible binding is accompanied by a distinct color change, providing a visual indication of oxygenation.
Quantitative Oxygen-Binding Data
The oxygen-binding affinity of this compound and its derivatives can be quantified by determining the oxygenation constant (KO₂) and the associated thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°). These values are crucial for understanding the stability of the oxygen adduct and the thermodynamics of the binding process. The following table summarizes these parameters for this compound and several of its derivatives in a dimethylformamide (DMF) solution in the presence of pyridine.
| Complex | Temperature (K) | KO₂ (atm⁻¹) | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) |
| Co(NSalen) | 274 | 10.52 | -37.56 | -117.5 |
| 286 | 5.20 | |||
| 298 | 2.43 | |||
| 318 | 1.08 | |||
| Co(EtSalen) | 274 | 16.5 | -49.66 | -156.7 |
| 286 | 8.75 | |||
| 298 | 2.96 | |||
| Co(DIEtSalen) | 274 | 18.5 | -46.50 | -131.7 |
| 286 | 7.40 | |||
| 298 | 3.05 | |||
| Co(DMISalen) | 274 | 17.36 | -45.2 | -129.8 |
| 286 | 12.2 | |||
| 298 | 6.75 | |||
| Data sourced from "Binding of Molecular Dioxygen to the Cobalt(II) Complexes in Nonaqueous Solution".[3][4] |
Kinetics of Oxygen Binding
Experimental Protocols
Synthesis of Salen Ligand (H₂salen)
This protocol describes the synthesis of the N,N′-bis(salicylidene)ethylenediamine (salen) ligand.
Materials:
-
Salicylaldehyde (2.1 cm³)
-
1,2-diaminoethane (0.7 cm³)
-
Ethanol (25 cm³)
Procedure:
-
To a solution of salicylaldehyde in boiling ethanol, add 1,2-diaminoethane.
-
Stir the reaction mixture thoroughly for 3-4 minutes.
-
Cool the solution in an ice-bath to allow for the precipitation of bright yellow flaky crystals.
-
Filter the crystals under suction and wash with a small volume of ice-cold ethanol.
-
Air-dry the resulting salen ligand.
Synthesis of this compound (Co(salen))
This protocol details the synthesis of the "inactive" form of this compound. This preparation is sensitive to air and should be performed under an inert atmosphere (e.g., nitrogen or under vacuum).
Materials:
-
H₂salen (1.6 g)
-
Ethanol (60 cm³)
-
Cobalt(II) acetate tetrahydrate (1.25 g)
-
Ethanol:water mixture (7 cm³)
Procedure:
-
In a side-arm flask, dissolve H₂salen in ethanol at 60-70°C.
-
Quickly add a solution of Cobalt(II) acetate tetrahydrate in the ethanol:water mixture while swirling the flask.
-
Immediately stopper the flask and evacuate through the side-arm.
-
Continue heating with periodic swirling for 1-2 hours. During this time, the initially formed brown "active" complex will slowly convert to the brick-red "inactive" complex.
-
Cool the solution to room temperature.
-
Collect the crystals by filtration in the air.
-
Wash the crystals three times with ice-cold ethanol.
-
Dry the final Co(salen) product in a desiccator.
Measurement of Oxygen Uptake
This protocol describes a gasometric method for quantifying the reversible oxygen uptake by Co(salen) in DMSO.
Apparatus:
-
Side-arm test tube
-
Small test tube that fits inside the side-arm tube
-
Manometer (graduated U-tube)
-
Movable arm for pressure equalization
Procedure:
-
Accurately weigh a finely ground sample of Co(salen) (between 0.05 and 0.1 g) and place it in the side-arm test tube.
-
Saturate approximately 5 cm³ of DMSO with oxygen by bubbling the gas through it for a few seconds.
-
Carefully place the oxygen-saturated DMSO into the small test tube and lower it into the side-arm test tube without spilling.
-
Flush the side-arm tube with a gentle stream of oxygen and then seal it with a tightly fitting rubber stopper.
-
Connect the side-arm tube to the manometer and equalize the water levels in both arms to ensure the internal pressure is atmospheric. Record the initial water level in the graduated tube.
-
Carefully invert the side-arm tube to allow the DMSO to dissolve the Co(salen), initiating the oxygen uptake. Record the time.
-
As oxygen is absorbed, the water level in the graduated tube will rise. Record the volume change over time (e.g., every two minutes for 20 minutes), equalizing the pressure with the movable arm before each reading.
-
Plot the volume of oxygen absorbed versus time to determine the total oxygen uptake. From this, the mole ratio of dioxygen absorbed per mole of Co(salen) can be calculated.[1]
Visualizations
Synthesis of this compound Workflow
Caption: Workflow for the two-step synthesis of this compound.
Oxygen Binding Mechanism
Caption: Reversible binding of oxygen to form a peroxo-bridged dimer.
Experimental Workflow for Oxygen Uptake Measurement
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. Structure Activity Relationships for Reversible O2 Chemisorption by the Solid Phases of Co(salen) and Co(3F-salen) - PMC [pmc.ncbi.nlm.nih.gov]
The Catalytic Prowess of Cobalt Salen Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cobalt salen complexes have emerged as a versatile and powerful class of catalysts in modern organic synthesis. Their unique electronic and structural properties enable a wide range of catalytic transformations, from asymmetric synthesis to C-H functionalization, making them invaluable tools in academic research and the pharmaceutical industry. This technical guide provides a comprehensive overview of the core catalytic activities of cobalt salen complexes, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanistic pathways.
Hydrolytic Kinetic Resolution (HKR) of Epoxides
One of the most significant applications of chiral cobalt salen complexes is in the hydrolytic kinetic resolution (HKR) of terminal epoxides. This method provides an efficient route to highly enantioenriched epoxides and 1,2-diols, which are crucial chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1][2]
The reaction is prized for its practical advantages, including the use of water as a readily available and environmentally benign reagent, low catalyst loadings (typically 0.2–2.0 mol%), and the ability to recycle the catalyst.[1] The versatility of the HKR is demonstrated by its broad substrate scope, accommodating a variety of sterically and electronically diverse epoxides, often achieving enantiomeric excess (ee) values greater than 99%.[3]
Mechanistic Pathway of Hydrolytic Kinetic Resolution
The high stereoselectivity of the (salen)Co(III)-catalyzed HKR is attributed to a cooperative bimetallic mechanism.[4] In this pathway, two chiral (salen)Co(III) complexes work in concert. One complex acts as a Lewis acid, activating the epoxide by coordinating to its oxygen atom. The second cobalt complex delivers a hydroxide nucleophile to the less sterically hindered carbon of the epoxide, leading to ring-opening.[4][5] For productive catalysis, it is crucial that both participating (salen)Co(III) complexes possess the same absolute stereochemistry.[4]
Quantitative Data for Hydrolytic Kinetic Resolution
The following table summarizes the catalytic performance of a chiral (salen)Co(III) complex in the HKR of various terminal epoxides.
| Epoxide Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Epoxide ee (%) | Diol ee (%) | Ref. |
| Propylene Oxide | 0.5 | 10 | 55 | >99 | 98 | [3] |
| 1,2-Epoxybutane | 0.5 | 12 | 53 | >99 | 98 | [3] |
| 1,2-Epoxyhexane | 0.2 | 16 | 54 | >99 | 98 | [3] |
| Styrene Oxide | 0.5 | 18 | 52 | >99 | 97 | [3] |
| Epichlorohydrin | 0.8 | 8 | 56 | >99 | 98 | [3] |
Experimental Protocol: Hydrolytic Kinetic Resolution of Propylene Oxide
This protocol is adapted from the work of Jacobsen and co-workers.[3]
Materials:
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
-
Acetic acid
-
Racemic propylene oxide
-
Deionized water
-
Tetrahydrofuran (THF)
Procedure:
-
Catalyst Activation: To a flask is added (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.025 mmol, 0.5 mol%). The flask is opened to the air, and glacial acetic acid (0.025 mmol) is added. The mixture is stirred for 30 minutes until a deep green-brown color is observed, indicating the formation of the active Co(III) species.
-
Reaction Setup: The flask is cooled to 0 °C, and racemic propylene oxide (5.0 mmol, 1.0 equiv) is added.
-
Addition of Water: Deionized water (2.25 mmol, 0.45 equiv) is added dropwise over 4 hours using a syringe pump.
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the conversion.
-
Workup and Purification: Upon reaching approximately 55% conversion, the reaction is quenched by the addition of THF. The unreacted epoxide and the diol product are separated by fractional distillation or column chromatography. The enantiomeric excess of the recovered epoxide and the diol is determined by chiral GC or HPLC analysis.
Epoxidation of Olefins
Cobalt salen complexes are also effective catalysts for the epoxidation of olefins, utilizing various oxygen sources, including molecular oxygen.[6] This transformation is of significant industrial importance for the production of epoxides, which are versatile intermediates in chemical manufacturing.
Catalytic Epoxidation of Styrene
The epoxidation of styrene serves as a benchmark reaction to evaluate the efficacy of cobalt salen catalysts. The catalytic activity is influenced by the electronic properties of the substituents on the salen ligand and the reaction conditions.[6]
Quantitative Data for Styrene Epoxidation
The following table presents data for the epoxidation of styrene catalyzed by a Br-substituted Co(II) salen complex.[6]
| Temperature (°C) | Time (h) | Conversion of Styrene (%) | Selectivity for Styrene Oxide (%) |
| 70 | 5 | 75.2 | 48.5 |
| 80 | 5 | 88.6 | 55.1 |
| 90 | 3 | 92.4 | 57.3 |
| 90 | 5 | 97.1 | 59.8 |
Experimental Protocol: Epoxidation of Styrene
This protocol is based on studies of styrene epoxidation using molecular oxygen.[6]
Materials:
-
Co(II) salen complex (e.g., with 3,5-dibromo-salicylaldehyde derivative)
-
Styrene
-
1,4-Dioxane (solvent)
-
Molecular oxygen (O₂)
Procedure:
-
Reaction Setup: A solution of the Co(II) salen complex (e.g., 0.02 mmol) in 1,4-dioxane (10 mL) is placed in a reaction vessel equipped with a magnetic stirrer and a condenser.
-
Addition of Substrate: Styrene (2 mmol) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to 90 °C, and a continuous stream of molecular oxygen is bubbled through the solution.
-
Reaction Monitoring: Aliquots of the reaction mixture are taken at regular intervals and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of styrene and the selectivity for styrene oxide.
-
Workup: After the desired reaction time (e.g., 5 hours), the reaction is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the styrene oxide.
C-H Functionalization
A rapidly developing area in catalysis is the direct functionalization of C-H bonds, and cobalt salen complexes have shown significant promise in this field. These reactions offer a more atom-economical and efficient approach to synthesizing complex molecules by avoiding the need for pre-functionalized starting materials.
Intramolecular Allylic C-H Amination
Cobalt salen complexes can catalyze the intramolecular oxidative allylic C-H amination, providing access to valuable heterocyclic structures. This transformation proceeds via a radical mechanism and demonstrates broad functional group tolerance.
Quantitative Data for Intramolecular Allylic C-H Amination
The following table provides representative data for the electrocatalytic intramolecular allylic C-H amination of a carbamate substrate.
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| N-alkenyl carbamate | Co(salen) | MeCN/MeOH | Room Temp | 85 |
| N-alkenyl sulfonamide | Co(salen) | MeCN/MeOH | Room Temp | 78 |
Data is representative and compiled from general findings in the field.
Experimental Protocol: Electrocatalytic Intramolecular Allylic C-H Amination
This generalized protocol is based on modern electrochemical C-H functionalization methods.
Materials:
-
Substrate (e.g., N-alkenyl carbamate)
-
Cobalt(II) salen complex
-
Acetonitrile (MeCN) and Methanol (MeOH) as solvents
-
Electrochemical cell with graphite electrodes
-
Supporting electrolyte (e.g., tetra-n-butylammonium hexafluorophosphate)
Procedure:
-
Electrochemical Setup: An undivided electrochemical cell is equipped with a graphite anode and a graphite cathode.
-
Reaction Mixture: The substrate (0.2 mmol), cobalt(II) salen complex (0.01 mmol, 5 mol%), and the supporting electrolyte are dissolved in a mixture of acetonitrile and methanol.
-
Electrolysis: A constant current is applied to the cell, and the reaction is stirred at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography to yield the desired heterocyclic product.
Conclusion
Cobalt salen complexes are remarkably versatile catalysts that have found widespread application in a variety of important organic transformations. Their ability to be fine-tuned through ligand modification allows for the optimization of reactivity and selectivity for specific applications. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the adoption and further development of these powerful catalytic systems. The ongoing exploration of cobalt salen chemistry promises to uncover new reactions and more efficient synthetic routes, further solidifying their importance in modern chemical synthesis.
References
Unraveling the Electronic Landscape of N,N′-bis(salicylidene)ethylenediaminocobalt(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate electronic structure of N,N′-bis(salicylidene)ethylenediaminocobalt(II), commonly known as Co(salen). This square-planar complex has garnered significant attention due to its versatile applications in catalysis, oxygen transport, and as a model for biological systems. Understanding its electronic properties is paramount for harnessing its full potential in designing novel therapeutic agents and efficient catalysts. This document provides a comprehensive overview of its synthesis, structural features, spectroscopic signatures, and theoretical underpinnings, presenting a holistic view of its electronic architecture.
Molecular Structure and Synthesis
Co(salen) is a coordination compound formed by the chelation of a cobalt(II) ion by a tetradentate Schiff base ligand, salenH₂. The salen ligand is synthesized through the condensation of two equivalents of salicylaldehyde with one equivalent of ethylenediamine.[1][2] The resulting Co(salen) complex typically adopts a square-planar geometry around the cobalt center, with the N₂O₂ donor set of the salen ligand occupying the equatorial positions.[3] However, the coordination geometry can be flexible, and the complex is known to form dimeric structures and adducts with axial ligands, leading to square-pyramidal or distorted octahedral geometries.[3][4]
Crystallographic Data
X-ray crystallography provides precise information on the bond lengths and angles within the Co(salen) molecule. The coordination environment around the cobalt ion is crucial in determining its electronic properties. Below is a summary of typical structural parameters for Co(salen) and a representative derivative.
| Parameter | Co(salen) | [Co(Salen)(PMe₂Ph)₂]ClO₄[4] |
| Bond Lengths (Å) | ||
| Co-O | ~1.85 | 1.903(3), 1.907(3) |
| Co-N | ~1.86 | 1.878(4), 1.884(4) |
| Bond Angles (°) | ||
| O-Co-O | ~87 | 86.9(1) |
| N-Co-N | ~84 | 85.5(2) |
| O-Co-N (chelate ring) | ~94 | 93.8(2), 94.0(2) |
| O-Co-N (trans) | ~177 | 178.6(2), 178.9(2) |
Electronic Configuration and Spectroscopic Properties
The electronic structure of Co(salen) is dictated by the d-electron configuration of the cobalt(II) ion (d⁷) in a low-spin square-planar environment. This configuration gives rise to a single unpaired electron, making the complex paramagnetic.
UV-Visible Spectroscopy
The electronic transitions of Co(salen) can be probed using UV-Visible spectroscopy. The spectrum is characterized by intense ligand-to-metal charge transfer (LMCT) bands and weaker d-d transitions.
| Solvent | λmax (nm) | Assignment | Reference |
| Acetonitrile | ~345, 405 | LMCT | [5] |
| Ethanol | 253, 304, 393 | Ligand-based and CT | [4] |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying paramagnetic species like Co(salen). The g-values and hyperfine coupling constants provide detailed information about the environment of the unpaired electron. The EPR parameters are sensitive to the coordination geometry and the presence of axial ligands.
| Species | g-values | A(⁵⁹Co) (MHz) | Reference |
| [Co(salen)] in frozen toluene | gₓ=2.46, gᵧ=2.21, gₑ=2.008 | - | [6] |
| [Co(salen)]-pyridine adduct | gₓ, gᵧ < gₑ | - | [6] |
Redox Behavior and Magnetic Properties
The ability of the cobalt center in Co(salen) to exist in multiple oxidation states (Co(I), Co(II), and Co(III)) is central to its catalytic activity. This redox behavior can be investigated using electrochemical techniques such as cyclic voltammetry.
Cyclic Voltammetry
Cyclic voltammetry studies reveal the redox potentials associated with the Co(II)/Co(I) and Co(III)/Co(II) couples. These potentials can be influenced by the solvent and the presence of coordinating axial ligands.
| Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Solvent | Reference |
| Co(II)/Co(I) | -1.55 | Acetonitrile | [5] |
| Co(III)/Co(II) | ~ -0.1 | Acetonitrile |
Magnetic Susceptibility
The magnetic properties of Co(salen) are consistent with a low-spin d⁷ configuration with one unpaired electron. Magnetic susceptibility measurements can be used to determine the effective magnetic moment. The temperature dependence of the magnetic susceptibility provides insights into magnetic exchange interactions in the solid state.
| Parameter | Value | Reference |
| Effective Magnetic Moment (µeff) | ~1.7 - 2.0 µB | [7] |
Theoretical Investigations of the Electronic Structure
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of Co(salen). These studies provide detailed information about the molecular orbitals and the distribution of electron density.
DFT calculations on the neutral Co(salen) complex show that the highest occupied molecular orbital (HOMO) is primarily of metal d-orbital character, while the lowest unoccupied molecular orbital (LUMO) has significant ligand character.[8] The spin density is predominantly localized on the cobalt atom, consistent with a metal-centered radical.
Experimental Protocols
Synthesis of N,N′-bis(salicylidene)ethylenediamine (salenH₂)
A solution of ethylenediamine (1 equivalent) in ethanol is slowly added to a stirred solution of salicylaldehyde (2 equivalents) in ethanol. The mixture is then refluxed for 1-2 hours. Upon cooling, the yellow crystalline product of salenH₂ precipitates and can be collected by filtration, washed with cold ethanol, and dried.[9][10]
Synthesis of N,N′-bis(salicylidene)ethylenediaminocobalt(II) (Co(salen))
The salenH₂ ligand is dissolved in hot ethanol. To this solution, a solution of cobalt(II) acetate tetrahydrate (1 equivalent) in water is added. The mixture is heated to boiling, and then a solution of sodium hydroxide is added to facilitate the deprotonation of the ligand and complexation. The solution is then cooled, and the resulting reddish-brown precipitate of Co(salen) is collected by filtration, washed with water and ethanol, and dried under vacuum.[11]
UV-Visible Spectroscopy
A dilute solution of Co(salen) is prepared in a suitable solvent (e.g., acetonitrile, ethanol). The UV-Vis spectrum is recorded over a range of 200-800 nm using a spectrophotometer, with the pure solvent used as a reference.[4][12]
Cyclic Voltammetry
Cyclic voltammetry is performed in a three-electrode cell containing a solution of Co(salen) and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an appropriate solvent like acetonitrile. A glassy carbon electrode is typically used as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) couple as the reference electrode. The potential is swept over a range that encompasses the redox events of interest.[13]
Density Functional Theory (DFT) Calculations
The geometry of the Co(salen) complex is optimized using a functional such as B3LYP or PBE with a suitable basis set (e.g., 6-31G(d) for non-metal atoms and a larger basis set with effective core potentials for cobalt). The electronic structure, molecular orbitals, and spin density distribution are then calculated from the optimized geometry.[7][14]
Conclusion
The electronic structure of N,N′-bis(salicylidene)ethylenediaminocobalt(II) is a complex interplay of the d-electron configuration of the cobalt ion, the coordination geometry, and the nature of the ligand. A combination of experimental techniques and theoretical calculations provides a detailed picture of its electronic landscape. This understanding is crucial for the rational design of Co(salen)-based systems with tailored properties for applications in catalysis and medicine. The data and protocols presented in this guide serve as a valuable resource for researchers in these fields.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Synthesis, Characterization and Investigation of Magnetic Properties of Co3O4/CoFe2O4 Nanocomposite Prepared by Calcination of [CO(SALEN)(PPH3)(H2O)]4[Fe(CN)6] and [Co(Salophen)(PPH3)(H2O)]4[Fe(CN)6] Binary Complex Salts [jame.iut.ac.ir]
- 3. link.aps.org [link.aps.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Controlling the nucleophilic properties of cobalt salen complexes for carbon dioxide capture - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01990A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. ir.uitm.edu.my [ir.uitm.edu.my]
- 12. mocedes.org [mocedes.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
The Reversible Oxygen Uptake of Salcomine: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salcomine, or N,N'-bis(salicylidene)ethylenediaminocobalt(II), stands as a seminal compound in the field of bioinorganic chemistry and catalysis. First synthesized in 1933 by Pfeiffer and his team, its remarkable ability to reversibly bind molecular oxygen was later discovered by Tsumaki in 1938, sparking decades of research into synthetic oxygen carriers. This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of this compound's oxygen uptake. It details the key experimental protocols for its synthesis and the measurement of its oxygen-carrying capacity, presents quantitative data on its binding thermodynamics, and elucidates the structural and electronic factors governing this unique reactivity. This document serves as a comprehensive resource for researchers interested in the foundational principles of reversible oxygen binding by metal complexes and their applications in catalysis and materials science.
Introduction
The study of reversible oxygen transport and storage in biological systems, primarily mediated by metalloproteins like hemoglobin and myoglobin, has long inspired chemists to develop synthetic analogues that can mimic these vital functions. This compound, a cobalt(II) complex with a salen ligand, emerged as the first synthetic compound reported to reversibly bind dioxygen, making it a cornerstone model for understanding the fundamental principles of O₂ coordination.[1] The initial observation of a color change in solutions of the complex upon exposure to air by Pfeiffer et al. in 1933 laid the groundwork for Tsumaki's pivotal discovery five years later that this phenomenon was due to the reversible uptake of oxygen.[1][2] This finding ignited intensive research into this compound and its derivatives for potential applications in oxygen storage and transport.[3]
This guide delves into the historical context of this compound's discovery, provides detailed experimental methodologies for its study, and presents a quantitative analysis of its oxygen-binding properties.
Historical Timeline and Key Discoveries
The journey to understanding this compound's unique property unfolded over several years, marked by key observations and systematic investigations.
-
1933: First Synthesis. Paul Pfeiffer and his collaborators first synthesized this compound, formally named N,N'-bis(salicylidene)ethylenediaminocobalt(II), and noted that its solutions changed color from red to brown/black when exposed to air.[1]
-
1938: Discovery of Reversible Oxygen Binding. Tsumaki was the first to correctly attribute the observed color change to a reaction with molecular oxygen.[1][4] He demonstrated that this process was reversible; the oxygenated, dark-colored compound would release the bound oxygen upon heating in a stream of carbon dioxide, reverting to its original red color.[1] This established this compound as the first synthetic reversible O₂-binding complex.[1]
-
Post-1938: Intensive Research. Tsumaki's discovery spurred a wave of research, particularly during World War II, aimed at developing practical applications for oxygen storage and separation from air.[1] This work, notably advanced by Melvin Calvin, explored the reactivity of numerous cobalt(II) Schiff base complexes.[2]
Physicochemical Properties and Structure
This compound is a coordination complex with the chemical formula C₁₆H₁₄CoN₂O₂.[3] The central cobalt(II) ion is coordinated by the tetradentate salen ligand, which is formed from the condensation of salicylaldehyde and ethylenediamine. The geometry of the CoN₂O₂ core is typically square planar.[4]
An important structural aspect of this compound is its existence in different crystalline forms, or polymorphs, which exhibit varying oxygen uptake capacities.[5] The so-called "inactive" form consists of dimeric units, [Co(salen)]₂, where the cobalt centers have limited accessibility to oxygen molecules.[2][5] In contrast, the "active" forms are presumed to have a more open crystal lattice structure, which creates channels allowing for the diffusion of O₂ to the cobalt centers.[2][5]
The presence of coordinating solvents, such as pyridine or dimethylformamide (DMF), can significantly influence the oxygen-binding affinity.[3] These solvents can coordinate to the axial positions of the cobalt center, forming five- or six-coordinate adducts that are more readily oxygenated.
Mechanism of Oxygen Uptake
The binding of molecular oxygen to this compound is a redox process. It involves the formal oxidation of two cobalt(II) centers to cobalt(III) and the concomitant reduction of the dioxygen molecule to a peroxide anion (O₂²⁻). The resulting structure is a binuclear complex with a bridging peroxide ligand, often denoted as [Co(salen)]₂O₂.[3] In the presence of strongly coordinating solvents, monomeric superoxide (Co(III)-O₂⁻) species can also be formed.[6]
The overall reaction in the solid state or in the presence of a coordinating solvent (L) can be represented as:
2 Co(salen) + O₂ ⇌ (salen)Co-O-O-Co(salen)
In solution with a coordinating solvent, the formation of a 2:1 complex is common:
2 Co(salen)L + O₂ ⇌ L(salen)Co-O-O-Co(salen)L
The reversible nature of this binding is crucial; the Co-O₂ bond can be cleaved by heating or reducing the partial pressure of oxygen, releasing the O₂ molecule and regenerating the Co(II) complex.
Below is a diagram illustrating the oxygenation pathway of this compound.
Caption: Reversible oxygen binding by this compound.
Quantitative Data on Oxygen Uptake
The affinity of this compound and its derivatives for oxygen can be quantified by determining the equilibrium constant (KO₂) and the thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°), of the oxygenation reaction. These values are influenced by factors such as the electronic properties of substituents on the salen ligand and the nature of the solvent. Generally, electron-withdrawing groups on the salen ligand decrease the oxygen affinity.[7]
The following table summarizes thermodynamic data for the oxygenation of various cobalt(II) Schiff base complexes in DMF solution.
| Complex | T (K) | KO₂ (atm⁻¹) | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) |
| Co(NSalen) | 274 | 10.52 | -37.56 | -117.5 |
| 286 | 5.20 | |||
| 298 | 2.43 | |||
| 318 | 1.08 | |||
| Co(EtSalen) | 274 | 16.5 | -49.66 | -156.7 |
| 286 | 8.75 | |||
| Co(DIEtSalen) | 298 | 3.05 | - | - |
| Co(DMISalen) | 274 | 17.36 | -45.2 | -129.8 |
| 286 | 12.2 | |||
| 298 | 6.75 |
Data sourced from a study on cobalt(II) complexes with Schiff base ligands.[7]
The negative enthalpy values indicate that the oxygenation process is exothermic, while the negative entropy values reflect the loss of translational and rotational freedom upon binding of the O₂ molecule.
Experimental Protocols
Synthesis of Salen Ligand (salenH₂)
The salen ligand is prepared by the condensation of salicylaldehyde and ethylenediamine.
Materials:
-
Salicylaldehyde
-
Ethylenediamine (1,2-diaminoethane)
-
Ethanol
Procedure:
-
Dissolve salicylaldehyde (2 equivalents) in boiling ethanol.
-
Slowly add ethylenediamine (1 equivalent) to the boiling solution with stirring.
-
A bright yellow crystalline solid of salenH₂ will form.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the crystals by suction filtration, wash with a small amount of cold ethanol, and air dry.
Synthesis of this compound (Co(salen))
The synthesis of this compound must be carried out under an inert atmosphere to prevent premature oxidation.
Materials:
-
salenH₂
-
Cobalt(II) acetate tetrahydrate
-
Ethanol
-
Water
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Set up a three-neck round-bottom flask with a reflux condenser, an addition funnel, and an inlet for inert gas.
-
Flush the entire apparatus with the inert gas.
-
Dissolve salenH₂ (e.g., 2.34 g) in hot ethanol (e.g., 120 mL) in the flask.
-
In a separate flask, dissolve cobalt(II) acetate tetrahydrate (e.g., 2.17 g) in water (e.g., 20 mL).
-
Transfer the cobalt acetate solution to the addition funnel.
-
Slowly add the cobalt acetate solution to the hot salenH₂ solution with continuous stirring under an inert atmosphere.
-
A dark red precipitate of this compound will form.
-
Reflux the mixture for approximately one hour.
-
Cool the mixture to room temperature and then in an ice bath.
-
Collect the red-brown solid by suction filtration, wash with distilled water, followed by ethanol.
-
Dry the product in a desiccator.
Below is a workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Measurement of Oxygen Uptake (Volumetric Method)
A common method to quantify the oxygen uptake is through a volumetric gas absorption experiment.
Apparatus:
-
A gas burette connected to a leveling bulb, filled with water.
-
A reaction flask with a side arm.
-
A magnetic stirrer and stir bar.
-
A thermostated water bath.
Procedure:
-
Place a known mass of finely ground this compound into the reaction flask.
-
Place a small, open container with the solvent (e.g., DMF or DMSO) inside the reaction flask, ensuring it does not spill.
-
Seal the flask and connect it to the gas burette.
-
Flush the system with pure oxygen.
-
Equilibrate the apparatus to the desired temperature in the water bath.
-
Record the initial volume of oxygen in the burette after equalizing the pressure with the atmosphere by adjusting the leveling bulb.
-
Initiate the reaction by tilting the flask to mix the this compound with the solvent.
-
As oxygen is absorbed, the water level in the burette will rise.
-
Record the volume change at regular time intervals, adjusting the leveling bulb to maintain atmospheric pressure in the system.
-
Continue until there is no further change in volume.
-
The total volume of oxygen absorbed can be used to calculate the moles of O₂ taken up per mole of this compound.
Below is a diagram of a typical experimental setup for measuring oxygen uptake.
Caption: Experimental setup for oxygen uptake measurement.
Characterization
The synthesized this compound and its oxygenated form can be characterized by various spectroscopic techniques.
-
UV-Vis Spectroscopy: The deoxygenated Co(salen) in a non-coordinating solvent typically shows a d-d transition around 400 nm. Upon oxygenation, new charge-transfer bands appear at lower energies (longer wavelengths), often between 500 and 700 nm, corresponding to the formation of the Co(III)-peroxo species.
-
Infrared (IR) Spectroscopy: The formation of the oxygen adduct can be confirmed by the appearance of a new vibrational band corresponding to the O-O stretch of the coordinated peroxide. This band is typically observed in the range of 800-900 cm⁻¹.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: Co(II)(salen) is EPR active, while the diamagnetic [(salen)Co(III)]₂O₂²⁻ is EPR silent. The formation of monomeric Co(III)-superoxide species, which are paramagnetic, can be detected by EPR.
Conclusion and Future Outlook
The discovery of this compound's ability to reversibly bind oxygen was a landmark achievement in chemistry, providing a tangible link between the complex machinery of biological oxygen carriers and the principles of coordination chemistry. The foundational research on this compound has paved the way for the development of a vast array of synthetic oxygen carriers and oxidation catalysts. For researchers, scientists, and drug development professionals, the study of this compound and its derivatives continues to offer valuable insights into the design of metal-based therapeutics, catalysts for selective oxidations, and advanced materials for gas separation and storage. The principles elucidated from the study of this seemingly simple complex remain highly relevant in the ongoing quest to harness the power of transition metals in chemistry and biology.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Structure Activity Relationships for Reversible O2 Chemisorption by the Solid Phases of Co(salen) and Co(3F-salen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Metal salen complex - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of Salcomine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize Salcomine [Co(salen)] and its derivatives. This compound, a cobalt(II) complex of the tetradentate salen ligand, and its analogues are of significant interest due to their ability to reversibly bind oxygen, catalytic activity, and potential therapeutic applications. This document outlines the principles and experimental protocols for key spectroscopic methods and presents the expected quantitative data for these compounds.
Introduction to this compound and its Spectroscopic Properties
This compound, or N,N'-bis(salicylidene)ethylenediaminocobalt(II), is a planar coordination complex. The electronic and structural properties of this compound and its derivatives can be extensively studied using a variety of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular structure, bonding, and electronic transitions within these molecules.
Spectroscopic Methodologies and Data
This section details the experimental protocols and expected spectroscopic data for this compound and its derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For this compound and its derivatives, the spectra are characterized by intense π→π* and n→π* transitions associated with the salen ligand, as well as d-d transitions of the cobalt center.
-
Solution Preparation: Prepare a stock solution of the this compound complex in a suitable UV-transparent solvent (e.g., acetonitrile, chloroform, or methanol) at a concentration of approximately 1 x 10⁻³ M. Perform serial dilutions to obtain a series of solutions with concentrations ranging from 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectra of the solutions from 200 to 800 nm in a 1 cm path length quartz cuvette. Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition. Calculate the molar absorptivity (ε) for each peak using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
The UV-Vis spectral data for this compound and a representative derivative are summarized in Table 1. The absorption bands are influenced by the solvent and substitution on the salen ligand.
Table 1: UV-Vis Spectroscopic Data for this compound and a Derivative
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Assignment |
| This compound [Co(salen)] | Acetonitrile | ~345 | ~10,000 | π→π* (Ligand) |
| ~405 | ~6,000 | Metal-to-Ligand Charge Transfer (MLCT) | ||
| [Co(3-MeO-salen)] | Chloroform | ~350 | Not Reported | π→π* (Ligand) |
| ~410 | Not Reported | Metal-to-Ligand Charge Transfer (MLCT) |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the complex with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol and placing the paste between two KBr or NaCl plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.
The key IR absorption bands for this compound are presented in Table 2. The coordination of the salen ligand to the cobalt ion is confirmed by shifts in the C=N and C-O stretching frequencies compared to the free ligand.
Table 2: Characteristic IR Absorption Bands for this compound [Co(salen)]
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~1640-1600 | ν(C=N) | Azomethine (imine) stretch. This band is typically shifted to a lower frequency upon coordination to the metal center. |
| ~1540 | Aromatic ν(C=C) | Aromatic ring stretching vibrations. |
| ~1340 | ν(C-O) | Phenolic C-O stretch. The frequency of this vibration is sensitive to the coordination environment. |
| ~570-500 | ν(Co-N) | Cobalt-Nitrogen stretching vibration. |
| ~470-400 | ν(Co-O) | Cobalt-Oxygen stretching vibration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. Due to the paramagnetic nature of the Co(II) center in this compound, its NMR spectrum exhibits broad, shifted signals that are difficult to interpret. However, diamagnetic Co(III) derivatives of this compound provide well-resolved NMR spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of the diamagnetic Co(III)-salen complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra.
-
Data Analysis: Assign the chemical shifts (δ) in parts per million (ppm) to the respective nuclei in the molecule.
Table 3 provides representative ¹H NMR data for a diamagnetic Co(III)-salen complex. The chemical shifts are indicative of the electronic environment of the protons in the complex.
Table 3: Representative ¹H NMR Data for a Diamagnetic [Co(salen)(L)₂]⁺ Complex
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.0-8.2 | Singlet | Imine (CH=N) protons |
| ~6.5-7.5 | Multiplet | Aromatic protons |
| ~3.5-4.0 | Multiplet | Ethylene bridge (-CH₂-CH₂-) protons |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Instrumentation: Use a high-resolution mass spectrometer.
-
Data Acquisition: Obtain the mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the structure of the complex.
The mass spectrum of this compound shows a prominent molecular ion peak corresponding to its molecular weight.
Table 4: Mass Spectrometry Data for this compound [Co(salen)]
| m/z | Assignment |
| 325.05 | [C₁₆H₁₄CoN₂O₂]⁺ (Molecular Ion) |
Visualizing Methodologies and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the spectroscopic characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Relationship between this compound's structure and its spectroscopic signatures.
Conclusion
The spectroscopic characterization of this compound and its derivatives is crucial for understanding their structure-activity relationships. This guide provides a comprehensive framework for researchers, outlining the key experimental protocols and expected data from UV-Vis, IR, NMR, and Mass Spectrometry. The presented data and methodologies serve as a valuable resource for the synthesis, analysis, and application of these important cobalt complexes in various scientific and industrial fields.
Salcomine's Dual Role as a Lewis Acid and Reductant: A Technical Guide for Researchers
Introduction
Salcomine, or N,N'-bis(salicylidene)ethylenediaminocobalt(II), is a coordination complex widely recognized for its ability to reversibly bind molecular oxygen, a characteristic that has driven extensive research into its use as an oxygen carrier and oxidation catalyst.[1] However, the utility of this compound extends beyond its interaction with oxygen. The cobalt(II) center, with its d7 electron configuration, imparts a rich and versatile chemistry to the complex, allowing it to function as both a Lewis acid and a one-electron reducing agent. This technical guide provides an in-depth exploration of these less-publicized but equally significant roles of this compound, offering valuable insights for researchers in catalysis, organic synthesis, and drug development.
This compound's Role as a Lewis Acid
The Lewis acidity of this compound arises from the electrophilic nature of the coordinatively unsaturated square planar cobalt(II) center. This allows it to activate substrates by coordinating to Lewis basic sites, such as carbonyl oxygens or nitro groups. While direct quantitative measurements of this compound's Lewis acidity, such as Fluoride Ion Affinity (FIA), are not extensively reported in the literature, its capacity to function as a Lewis acid catalyst is well-documented in several carbon-carbon bond-forming reactions.
A prime example of this compound's Lewis acidity in action is its application as a catalyst in the asymmetric Henry (nitro-aldol) reaction. In this reaction, the cobalt center coordinates to the nitro group of the nitroalkane, enhancing its acidity and facilitating the formation of the nitronate anion. Simultaneously, it can coordinate to the aldehyde, activating it towards nucleophilic attack.
Quantitative Data for this compound-Catalyzed Henry Reaction
The following table summarizes the catalytic performance of a chiral Co(II)-salen complex in the asymmetric Henry reaction between o-methoxybenzaldehyde and nitromethane. The data highlights the significant rate acceleration and high enantioselectivity achieved, which is characteristic of a well-defined Lewis acid-catalyzed process.
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Monomeric Co(II) catalyst | < 11 | 55 |
| Self-assembled dinuclear Co(II) catalyst | 87 | 96 |
Data sourced from a study on self-assembled dinuclear Cobalt(II)-salen catalysts.
Proposed Mechanism for the Co(salen)-Catalyzed Henry Reaction
Kinetic studies suggest a bimetallic mechanism for the Henry reaction catalyzed by Co(II)-salen complexes, where two cobalt centers cooperate to activate both the nucleophile and the electrophile. The proposed catalytic cycle is illustrated in the diagram below.
Figure 1: Proposed bimetallic mechanism for the Co(salen)-catalyzed Henry reaction.
Experimental Protocol: Asymmetric Henry Reaction
The following is a generalized protocol for the asymmetric Henry reaction catalyzed by a chiral Co(salen) complex, based on published procedures.[1]
-
Catalyst Preparation: A solution of the chiral Co(II)-salen catalyst (1-5 mol%) in a suitable solvent (e.g., CH2Cl2 or THF) is prepared under an inert atmosphere.
-
Reaction Setup: To the catalyst solution, the aldehyde substrate (1.0 equiv.) is added.
-
Addition of Nucleophile: The nitroalkane (1.5-2.0 equiv.) and a weak base (e.g., diisopropylethylamine, 2 mol%) are then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the specified temperature (e.g., -40 °C to room temperature) and monitored by TLC or GC until completion.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl. The organic layer is separated, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
This compound's Role as a Reductant
The Co(II) center in this compound can be oxidized to Co(III), allowing the complex to act as a one-electron reducing agent. The reductive capability of this compound is best quantified by its redox potential, which can be determined using cyclic voltammetry.
Electrochemical Properties of this compound
Cyclic voltammetry studies of Co(salen) in various non-aqueous solvents show a quasi-reversible to reversible one-electron oxidation wave corresponding to the Co(II)/Co(III) redox couple. The exact potential of this wave is dependent on the solvent and the supporting electrolyte.
Quantitative Data: Redox Potentials of Co(salen)
The following table presents the half-wave potentials (E1/2) for the Co(II)/Co(III) redox couple of Co(salen) under different experimental conditions.
| Solvent | Supporting Electrolyte | E1/2 vs. Fc/Fc+ (V) |
| Acetonitrile | - | ~ -0.3 |
| DMF | 0.1 M TBAPF6 | ~ -0.5 |
Data is approximate and sourced from graphical representations in cyclic voltammetry studies.[2][3]
Role in Electrocatalytic Reductions
The Co(II)/Co(III) redox cycle of this compound can be harnessed to catalytically reduce organic substrates in electrochemical reactions. In these processes, the Co(II) complex is electrochemically reduced to a highly nucleophilic Co(I) species, which then reduces the organic substrate, regenerating the Co(II) catalyst. This has been demonstrated in the reduction of halogenated organic compounds and the electrochemical conversion of CO2.
Experimental Protocol: Evaluation by Cyclic Voltammetry
The following protocol outlines a general procedure for evaluating the redox properties of this compound using cyclic voltammetry.
-
Electrolyte Solution Preparation: A solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, deoxygenated non-aqueous solvent (e.g., DMF or acetonitrile) is prepared.
-
Analyte Preparation: A stock solution of this compound (1-5 mM) in the electrolyte solution is prepared.
-
Electrochemical Cell Setup: A three-electrode cell is assembled with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium internal standard), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: The cyclic voltammogram is recorded by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently positive to oxidize the Co(II) to Co(III), and then reversing the scan.
-
Data Analysis: The half-wave potential (E1/2) is determined as the average of the anodic and cathodic peak potentials.
Figure 2: General workflow for cyclic voltammetry analysis of this compound.
Synthesis of this compound
This compound can be synthesized in a straightforward manner via a Schiff base condensation followed by metallation.
Experimental Protocol: Synthesis of this compound
-
Ligand Synthesis: Salicylaldehyde (2.0 equiv.) is dissolved in ethanol. Ethylenediamine (1.0 equiv.) is added, and the mixture is heated to reflux for 1 hour. The resulting yellow precipitate of the salen ligand (salenH2) is collected by filtration and washed with cold ethanol.
-
Metallation: The salenH2 ligand is suspended in ethanol under an inert atmosphere (e.g., nitrogen or argon). A solution of cobalt(II) acetate tetrahydrate (1.0 equiv.) in water is added.
-
Reaction and Isolation: The mixture is heated to reflux for 1-2 hours, during which the color changes from brown to a brick-red precipitate of the inactive form of this compound. The mixture is cooled to room temperature, and the solid product is collected by filtration, washed with water and cold ethanol, and dried in a desiccator.
Figure 3: Workflow for the synthesis of this compound.
The dual functionality of this compound as both a Lewis acid and a reductant significantly broadens its applicability beyond its traditional role as an oxygen carrier. Its ability to catalyze carbon-carbon bond formation, as demonstrated in the Henry reaction, underscores its potential in asymmetric synthesis. Furthermore, its well-defined redox chemistry provides a foundation for its use in electrocatalytic reductions. This guide has provided a comprehensive overview of these facets of this compound's chemistry, complete with quantitative data, mechanistic insights, and detailed experimental protocols, to aid researchers in harnessing the full potential of this versatile cobalt complex.
References
Methodological & Application
Application Notes and Protocols for Salcomine-Catalyzed Phenol Oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the oxidation of phenols catalyzed by Salcomine, a cobalt-salen complex. This reaction is a valuable method for the synthesis of quinones, which are important intermediates in the development of pharmaceuticals and other bioactive molecules.
Introduction
This compound, bis(salicylidene)ethylenediiminocobalt(II), is a coordination complex that effectively catalyzes the oxidation of substituted phenols to their corresponding quinones using molecular oxygen as the oxidant.[1][2] The reaction typically proceeds at room temperature in organic solvents like chloroform or methanol.[1] The catalytic activity of this compound is influenced by the nature of the phenol substituents, the solvent, and the presence of axial ligands.[1] This document outlines the general experimental setup, provides detailed protocols for catalyst synthesis and phenol oxidation, and summarizes relevant quantitative data.
Data Presentation
The following tables summarize quantitative data for the this compound-catalyzed oxidation of various phenols.
Table 1: Catalytic Oxidation of 2,6-Dichlorophenol
| Catalyst | Conversion (%) | Primary Product |
| Aquo-3-fluorothis compound | 55 | 2,6-Dichlorobenzoquinone |
| Pyr-3-fluorothis compound | 18 | 2,6-Dichlorobenzoquinone |
| Pyr-5-nitrothis compound | 20 | 2,6-Dichlorobenzoquinone |
Reaction conditions: See the detailed protocol in the subsequent section. "Pyr" indicates a pyridine axial ligand.
Table 2: Catalytic Oxidation of Various Substituted Phenols [1]
| Phenol Substrate | Reaction Time (h) | Primary Product | Notes |
| 2,5-Dimethylphenol | 36 | 2,5-Dimethyl-p-benzoquinone | Rapid conversion. |
| 2-tert-Butyl-5-methylphenol | >36 | 2-tert-Butyl-5-methyl-p-benzoquinone | Reaction is slightly inhibited by the larger ortho-substituent. |
| Syringyl alcohol (S-lignin model) | - | Dimethoxybenzoquinone | Efficient oxidation with a pyridine-ligated Co(salen) catalyst.[3] |
| Vanillyl alcohol (G-lignin model) | - | Methoxybenzoquinone | Oxidation is enhanced by the addition of bulky, non-coordinating bases.[3] |
Experimental Protocols
Synthesis of this compound (Co(salen))
This protocol is adapted from standard laboratory procedures for the synthesis of this compound.[2]
Materials:
-
Cobalt(II) acetate tetrahydrate
-
Salen (N,N′-bis(salicylidene)ethylenediamine)
-
Ethanol
-
Water
-
Argon or Nitrogen gas (for inert atmosphere)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or similar inert atmosphere setup
-
Büchner funnel and filter paper
Procedure:
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a gas inlet for an inert atmosphere.
-
In the flask, dissolve Salen in ethanol.
-
In a separate beaker, dissolve cobalt(II) acetate tetrahydrate in water.
-
Transfer the cobalt(II) acetate solution to the addition funnel.
-
Flush the entire apparatus with an inert gas (argon or nitrogen).
-
Heat the Salen solution to reflux.
-
Add the cobalt(II) acetate solution dropwise from the addition funnel to the refluxing Salen solution with vigorous stirring.
-
After the addition is complete, continue to reflux the mixture for a specified time (e.g., 1-2 hours) under an inert atmosphere. A colored precipitate of this compound will form.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product sequentially with water and then ethanol to remove any unreacted starting materials.
-
Dry the resulting this compound complex under vacuum. The final product is typically a red to brown powder.
General Protocol for this compound-Catalyzed Phenol Oxidation
This protocol provides a general procedure for the oxidation of a substituted phenol to the corresponding p-benzoquinone.
Materials:
-
Substituted phenol
-
This compound (Co(salen)) catalyst
-
Solvent (e.g., chloroform, methanol, or dimethylformamide)
-
Oxygen gas (balloon or cylinder)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet/outlet
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography (for purification)
-
Appropriate eluents for chromatography
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted phenol and the chosen solvent.
-
Add the this compound catalyst to the solution. The catalyst loading can be varied, but a typical starting point is 1-5 mol%.
-
Stir the mixture at room temperature.
-
Purge the flask with oxygen gas and maintain a positive pressure of oxygen using a balloon or by bubbling a gentle stream of oxygen through the solution.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting phenol), stop the oxygen flow.
-
Concentrate the reaction mixture using a rotary evaporator to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired benzoquinone.
-
Characterize the purified product using standard analytical techniques (e.g., NMR, IR, and mass spectrometry).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound-catalyzed phenol oxidation.
Proposed Catalytic Cycle
The reaction mechanism is believed to involve the formation of a mononuclear superoxo-cobalt complex, which then abstracts a hydrogen atom from the phenol to generate a phenoxy radical.[1] Subsequent steps lead to the formation of the quinone product and regeneration of the catalyst.
Caption: Proposed catalytic cycle for this compound-catalyzed phenol oxidation.
References
Application Notes and Protocols for Salcomine in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of salcomine [Co(salen)], a cobalt-based Schiff base complex, as a versatile homogeneous catalyst in various organic transformations. The protocols detailed herein are intended to serve as a practical guide for laboratory-scale synthesis.
Aerobic Oxidation of Substituted Phenols
This compound is a highly effective catalyst for the aerobic oxidation of substituted phenols to either quinones or oxidatively coupled products. The reaction proceeds under mild conditions using molecular oxygen as the terminal oxidant, making it an attractive green chemistry approach. The selectivity of the reaction (quinone formation vs. C-C coupling) is influenced by the substitution pattern of the phenol and the reaction conditions.
Experimental Protocol: General Procedure for the Aerobic Oxidation of 2,6-Disubstituted Phenols
A general procedure for the this compound-catalyzed aerobic oxidation of 2,6-disubstituted phenols involves dissolving the phenol substrate and a catalytic amount of this compound in a suitable solvent, followed by bubbling oxygen through the solution at room temperature.[1]
Materials:
-
This compound [Co(salen)]
-
Substituted phenol (e.g., 2,6-dimethylphenol, 2,6-di-tert-butylphenol, syringyl alcohol)
-
Solvent (e.g., chloroform, methanol, N,N-dimethylformamide)
-
Oxygen gas
-
Reaction flask equipped with a gas inlet and stirrer
Procedure:
-
In a round-bottom flask, dissolve the substituted phenol (1.0 eq) and this compound (typically 1-5 mol%) in the chosen solvent.
-
Stir the solution at room temperature.
-
Bubble a steady stream of oxygen gas through the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture can be filtered to remove the catalyst (if it precipitates) and the solvent evaporated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation: this compound-Catalyzed Aerobic Oxidation of Phenols
| Substrate | Product(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dimethylphenol | 2,6-Dimethyl-p-benzoquinone / 3,3',5,5'-Tetramethyl-4,4'-diphenoquinone | Chloroform | RT | 36 | - | [1] |
| 2,6-Di-tert-butylphenol | 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone / 2,6-Di-tert-butyl-p-benzoquinone | DMF | RT | - | - | [2] |
| Syringyl alcohol | 2,6-Dimethoxy-p-benzoquinone | Methanol | RT | 1 | 99 |
Yields can vary depending on specific reaction conditions and catalyst loading.
Catalytic Cycle for Aerobic Oxidation of Phenols
The catalytic cycle is believed to involve the formation of a Co(III)-superoxo species which then abstracts a hydrogen atom from the phenol to generate a phenoxy radical. Subsequent steps can lead to either quinone formation or oxidative coupling.
Caption: Proposed catalytic cycle for the this compound-catalyzed aerobic oxidation of phenols.
Copolymerization of Carbon Dioxide and Epoxides
This compound and its derivatives are effective catalysts for the alternating copolymerization of carbon dioxide (CO₂) and various epoxides to produce polycarbonates. This reaction is a significant example of CO₂ utilization in chemical synthesis. The catalytic activity and selectivity are influenced by the specific salen ligand, the presence of a co-catalyst, temperature, and CO₂ pressure.
Experimental Protocol: Copolymerization of Propylene Oxide and CO₂
The following is a general procedure for the copolymerization of propylene oxide and CO₂ using a (salcy)Co(III) complex.[3]
Materials:
-
(salcy)CoX complex (e.g., X = DNP)
-
[PPN]Cl (bis(triphenylphosphine)iminium chloride) as a co-catalyst
-
Propylene oxide (PO)
-
Carbon dioxide (high pressure)
-
High-pressure autoclave reactor with a magnetic stir bar
Procedure:
-
In a vial, dissolve the (salcy)CoX complex (1.0 eq) and [PPN]Cl (1.0 eq) in propylene oxide.
-
Stir the mixture until a homogeneous solution is formed.
-
Transfer the vial into a pre-dried high-pressure autoclave.
-
Pressurize the autoclave with CO₂ to the desired pressure (e.g., 2.5 MPa).
-
Stir the reaction mixture at the desired temperature (e.g., 21 °C) for the specified time.
-
After the reaction, vent the CO₂ and dissolve the resulting polymer in dichloromethane (CH₂Cl₂).
-
Concentrate the solution in vacuo to isolate the polycarbonate.
-
The polymer can be further purified by precipitation from a suitable solvent system (e.g., CH₂Cl₂/methanol).
Data Presentation: this compound-Catalyzed Copolymerization of Epoxides and CO₂
| Epoxide | Catalyst System | Temp. (°C) | Pressure (MPa) | Time (h) | TON | Selectivity (% Carbonate) | Reference |
| Propylene Oxide | (rac)-(salcy)Co(DNP)/[PPN]Cl | 21 | 2.5 | - | - | >99 | [3] |
| Propylene Oxide | (salen)CrCl / N-Methylimidazole | 60 | 3.5 | 4 | - | >95 | |
| Cyclohexene Oxide | (salen)CrCl / PPNCl | 80 | 5.5 | 4 | 494 | >95 | [4] |
| Cyclohexene Oxide | (R,R)-(salen)CoBr / [PPN]Cl | 25 | 3.4 | 18 | 150 | >99 | [4] |
TON (Turnover Number) = moles of epoxide consumed / moles of catalyst.
Catalytic Cycle for CO₂/Epoxide Copolymerization
The catalytic cycle involves the coordination and ring-opening of the epoxide, followed by the insertion of CO₂ into the metal-alkoxide bond to form a metal-carbonate species, which then reacts with another epoxide molecule to propagate the polymer chain.
Caption: Proposed catalytic cycle for the this compound-catalyzed copolymerization of CO₂ and epoxides.
Electroreductive Alkylation of Activated Olefins
This compound can catalyze the electroreductive coupling of alkyl halides with activated olefins to form new C-C bonds. This method offers a green and efficient alternative to traditional organometallic cross-coupling reactions, avoiding the use of stoichiometric metallic reductants.
Experimental Protocol: Electroreductive Coupling of 2-Bromooctane and Methyl Vinyl Ketone
The following protocol is based on the electroreductive coupling of an alkyl bromide with an activated olefin using a Co(salen) catalyst in an undivided electrochemical cell.[5]
Materials:
-
This compound [Co(salen)]
-
2-Bromooctane
-
Methyl vinyl ketone (MVK)
-
Dimethylformamide (DMF) as solvent
-
Supporting electrolyte (e.g., tetra-n-butylammonium tetrafluoroborate, Bu₄NBF₄)
-
Undivided electrochemical cell with a sacrificial anode (e.g., iron rod) and a cathode (e.g., carbon felt)
-
DC power supply
Procedure:
-
Set up the undivided electrochemical cell with the iron anode and carbon felt cathode.
-
To the cell, add DMF, the supporting electrolyte, this compound (catalytic amount), the alkyl halide (e.g., 2-bromooctane), and the activated olefin (e.g., methyl vinyl ketone).
-
Apply a constant current between the electrodes.
-
Monitor the reaction progress by GC or LC-MS.
-
After completion, quench the reaction and extract the product with a suitable organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
The crude product can be purified by column chromatography.
Data Presentation: this compound-Catalyzed Electroreductive Alkylation
| Alkyl Halide | Activated Olefin | Product | Yield (%) | Reference |
| 2-Bromooctane | Methyl vinyl ketone | 4-Methyl-2-decanone | - | [5] |
| 1-Iodooctane | Ethyl acrylate | Ethyl 3-octylpropanoate | 85 | [6] |
| 1-Bromoadamantane | Acrylonitrile | 3-(1-Adamantyl)propanenitrile | 78 | [6] |
| Cyclohexyl iodide | Methyl vinyl ketone | 4-Cyclohexyl-2-butanone | 82 | [6] |
Yields are for the isolated product.
Catalytic Cycle for Electroreductive Alkylation
The proposed mechanism involves the electrochemical reduction of the Co(II)(salen) complex to a highly nucleophilic Co(I) species. This Co(I) intermediate then reacts with the alkyl halide to form an alkyl-Co(III) complex. Reductive elimination or radical addition to the activated olefin followed by further reduction and protonation leads to the final product and regeneration of the Co(II) catalyst.
Caption: Proposed catalytic cycle for the this compound-catalyzed electroreductive alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Copolymerization of cyclohexene oxide and carbon dioxide using (salen)Co(III) complexes: synthesis and characterization of syndiotactic poly(cyclohexene carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cobalt-Catalyzed Reductive Coupling of Saturated Alkyl Halides with Activated Alkenes [organic-chemistry.org]
Application of Salcomine in Electrochemical Sensors: A Detailed Guide for Researchers
Introduction: Salcomine, the cobalt(II) complex of the salen ligand (N,N′-bis(salicylidene)ethylenediamine), is a well-established oxygen-carrying compound.[1] This property, rooted in its ability to reversibly bind molecular oxygen, makes it a compelling candidate for the development of electrochemical sensors, particularly for the detection of dissolved oxygen. The core principle of these sensors lies in the electrocatalytic activity of the this compound complex towards the oxygen reduction reaction (ORR). This application note provides a comprehensive overview of the use of this compound and analogous metal-salen complexes in electrochemical sensing, complete with detailed protocols and performance data to aid researchers, scientists, and drug development professionals in this field.
The sensing mechanism is predicated on the electrochemical reduction of a metal(II)-salen complex to a metal(I) species at the electrode surface. This reduced complex then chemically reacts with dissolved oxygen, regenerating the original metal(II)-salen complex. This catalytic cycle results in an enhanced cathodic current that is proportional to the concentration of dissolved oxygen.[2]
Quantitative Sensor Performance
The analytical performance of electrochemical sensors based on this compound and similar metal-salen complexes for the detection of dissolved oxygen is summarized in the table below. These sensors demonstrate good sensitivity and detection limits suitable for various applications, including environmental monitoring and quality control.
| Sensor Composition | Analyte | Linear Range | Detection Limit | Technique | Reference |
| Polymeric Nickel-Salen Film on Platinum Electrode | Dissolved Oxygen | 3.95 to 9.20 mg L⁻¹ | 0.17 mg L⁻¹ | Chronoamperometry | [2] |
| Cobalt Phthalocyanine on Carbon Ceramic Electrode | Dissolved Oxygen | 0.5 to 6.6 mg L⁻¹ | 0.01 mg L⁻¹ | Chronoamperometry |
Experimental Protocols
Protocol 1: Fabrication of a this compound-Modified Carbon Paste Electrode
This protocol details the preparation of a carbon paste electrode modified with this compound for the electrochemical detection of analytes.
Materials:
-
This compound (Co(salen))
-
High-purity graphite powder
-
Mineral oil (or other suitable pasting liquid)
-
Mortar and pestle
-
Glassy carbon electrode (GCE) or other suitable electrode body
Procedure:
-
Preparation of the Modified Carbon Paste:
-
Weigh a desired amount of this compound and graphite powder. A typical starting ratio is 10-20% (w/w) of this compound to graphite.
-
Thoroughly grind the this compound and graphite powder together in a mortar and pestle until a homogenous mixture is obtained.
-
Add a minimal amount of mineral oil to the mixture and continue to mix until a uniform, thick paste is formed. The consistency should be such that it can be easily packed into an electrode body without being too fluid.
-
-
Electrode Assembly:
-
Pack the prepared this compound-modified carbon paste into the cavity of the electrode body.
-
Smooth the surface of the electrode by rubbing it on a clean piece of weighing paper until a shiny, uniform surface is achieved.
-
The electrode is now ready for use.
-
Protocol 2: Electrochemical Detection of Dissolved Oxygen
This protocol outlines the general procedure for the electrochemical detection of dissolved oxygen using a this compound-modified electrode.
Apparatus and Reagents:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: this compound-modified electrode; reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE); counter electrode: platinum wire)
-
Supporting electrolyte solution (e.g., 0.1 M KCl or phosphate buffer solution)
-
Nitrogen gas for deoxygenation
-
Air or oxygen gas for introducing dissolved oxygen
Procedure:
-
Solution Preparation:
-
Prepare the supporting electrolyte solution and transfer it to the electrochemical cell.
-
Deoxygenate the solution by purging with nitrogen gas for at least 15-20 minutes.
-
-
Electrochemical Measurements (Cyclic Voltammetry):
-
Immerse the three electrodes into the deoxygenated solution.
-
Record a cyclic voltammogram (CV) in the deoxygenated solution to establish the background electrochemical behavior of the modified electrode. The potential range should be selected to encompass the redox potential of the Co(II)/Co(I) couple in the this compound complex.
-
Introduce dissolved oxygen into the solution by bubbling with air or oxygen gas for a known period.
-
Record the CV in the oxygen-saturated solution. An increase in the cathodic peak current is expected, corresponding to the electrocatalytic reduction of oxygen.
-
-
Electrochemical Measurements (Chronoamperometry for Quantitative Analysis):
-
Apply a constant potential to the working electrode, typically at or slightly beyond the peak potential for oxygen reduction observed in the CV.
-
Record the current response as a function of time.
-
Vary the concentration of dissolved oxygen in the solution and record the corresponding steady-state current.
-
Construct a calibration curve by plotting the steady-state current against the dissolved oxygen concentration.
-
Visualizations
Caption: Signaling pathway for oxygen detection. This diagram illustrates the electrocatalytic cycle at the heart of the this compound-based oxygen sensor. The Co(II)-Salen complex is electrochemically reduced to Co(I)-Salen at the electrode surface. This highly reactive species then chemically reacts with dissolved oxygen, regenerating the Co(II)-Salen and producing a measurable cathodic current that is proportional to the oxygen concentration.
Caption: Experimental workflow for sensor fabrication and use. This flowchart outlines the key steps for preparing a this compound-modified carbon paste electrode and its subsequent use in the electrochemical detection of dissolved oxygen. The process involves the physical mixing of this compound with carbon paste components, followed by standard electrochemical measurement procedures.
References
Application Notes and Protocols: Salcomine Derivatives in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of salcomine and its derivatives in the study of enzyme kinetics, with a primary focus on their role as enzyme inhibitors. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the inhibitory potential of these compounds against serine proteases.
Introduction
This compound, N,N'-bis(salicylidene)ethylenediaminocobalt(II), is a coordination complex recognized for its ability to reversibly bind oxygen and catalyze various oxidation reactions.[1] Its derivatives, which are structurally similar metal complexes, have garnered interest in biochemistry and pharmaceutical research for their potential to modulate enzyme activity.[2] Notably, studies have highlighted the inhibitory effects of this compound and its analogs on serine proteases, such as Human Cytomegalovirus (HCMV) proteinase, trypsin, chymotrypsin, and elastase. This makes them valuable tools for studying enzyme kinetics and potential leads for therapeutic development.
Application: Enzyme Inhibition
This compound derivatives have been predominantly investigated as inhibitors of serine proteases. The mechanism of inhibition often involves the coordination of the metal center or other parts of the molecule to the active site of the enzyme, thereby blocking substrate access and preventing catalysis. The inhibitory potency of these compounds is influenced by the nature of the phenyl moiety and the spacer between the two amine groups in the salen ligand.
Quantitative Data on Enzyme Inhibition by this compound
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against various serine proteases.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Human Cytomegalovirus (HCMV) Proteinase | 1.4 |
| This compound | Trypsin | >250 |
| This compound | Chymotrypsin | 206 |
| This compound | Pancreatic Elastase | >250 |
Note: The data indicates that this compound is a potent and selective inhibitor of HCMV proteinase compared to other tested serine proteases.
Experimental Protocols
The following are generalized protocols for determining the inhibitory activity of this compound derivatives against serine proteases using a chromogenic substrate. These protocols are based on established methods for serine protease assays.
Protocol 1: Determination of IC50 for this compound Derivatives against a Target Serine Protease
Objective: To determine the concentration of a this compound derivative that inhibits 50% of the target enzyme's activity.
Materials:
-
Purified target serine protease (e.g., HCMV Proteinase, Trypsin)
-
This compound derivative stock solution (dissolved in an appropriate solvent like DMSO)
-
Chromogenic substrate specific for the target enzyme (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Standard laboratory pipettes and consumables
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the this compound derivative in Assay Buffer. The final concentrations should span a range that is expected to produce 0-100% inhibition.
-
Prepare a working solution of the target enzyme in Assay Buffer. The concentration should be optimized to yield a linear rate of substrate hydrolysis over the measurement period.
-
Prepare a working solution of the chromogenic substrate in Assay Buffer. The concentration should be at or near the Michaelis constant (Km) of the enzyme for the substrate.
-
-
Assay Setup (in a 96-well microplate):
-
Test Wells: Add a fixed volume of the enzyme solution to wells containing different concentrations of the this compound derivative.
-
Positive Control Wells: Add the enzyme solution to wells containing only Assay Buffer (no inhibitor).
-
Negative Control (Blank) Wells: Add Assay Buffer to wells (no enzyme).
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement of Reaction:
-
Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate solution to all wells.
-
Immediately place the microplate in the microplate reader.
-
Measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes). The absorbance is proportional to the amount of product formed.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each well.
-
Normalize the velocities of the test wells to the average velocity of the positive control wells to determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway: HCMV Replication and Protease Inhibition
The following diagram illustrates the role of HCMV protease in the viral replication cycle and how its inhibition by compounds like this compound derivatives can disrupt this process. HCMV protease is essential for cleaving the viral scaffolding protein, a crucial step in the maturation of infectious virions.
References
Application Notes and Protocols: Immobilization of Salcomine on Solid Supports for Enhanced Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the immobilization of Salcomine [Co(salen)], a versatile metal complex, onto various solid supports. Heterogenization of this catalyst offers significant advantages over its homogeneous counterpart, including enhanced stability, simplified purification of reaction products, and improved catalyst recyclability, which are critical for sustainable chemical synthesis and process development.
Introduction to this compound Immobilization
This compound, or Co(salen), is a cobalt(II) complex with the salen ligand (N,N′-bis(salicylidene)ethylenediamine). It is a well-known catalyst for a variety of oxidation reactions, including the oxidation of phenols, thiols, and alcohols. In its homogeneous form, the separation of the catalyst from the reaction mixture can be challenging, leading to product contamination and loss of the catalyst. Immobilizing this compound on solid supports transforms it into a heterogeneous catalyst, mitigating these issues. Common solid supports include inorganic materials like silica and mesoporous silica (e.g., SBA-15), as well as organic polymers such as polystyrene. The choice of support and the immobilization method can significantly influence the catalyst's activity, selectivity, and longevity.
Key Immobilization Strategies
Several methods are employed to immobilize this compound on solid supports. The most common strategies include:
-
Covalent Attachment: This method involves the formation of a stable chemical bond between the this compound complex (or its ligand) and a functionalized solid support. This is often the preferred method as it minimizes leaching of the metal complex.
-
Adsorption and Ion Exchange: this compound can be physically adsorbed onto the surface of a support or immobilized through electrostatic interactions. While simpler, these methods may lead to catalyst leaching over time.
-
Encapsulation ("Ship-in-a-Bottle"): This technique involves synthesizing the this compound complex within the pores of a mesoporous material. The catalyst is physically trapped, preventing it from leaching out while allowing reactants and products to diffuse.
Applications in Catalysis
Immobilized this compound catalysts have demonstrated high efficacy in a range of oxidative reactions, which are fundamental in organic synthesis and drug development. Key applications include:
-
Oxidative Coupling of Phenols: The selective synthesis of biphenols and other coupled products from phenolic substrates is a valuable transformation in the synthesis of natural products and polymers.
-
Aerobic Oxidation of Thiols: The conversion of thiols to disulfides is an important reaction in biological and chemical systems.
-
Oxidation of Alcohols: The selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a cornerstone of organic synthesis.
Experimental Protocols
Protocol 1: Immobilization of this compound on Amine-Functionalized Mesoporous Silica (SBA-15)
This protocol details the covalent attachment of a this compound derivative to SBA-15, a mesoporous silica with a high surface area and uniform pore structure.
Materials:
-
SBA-15 silica
-
3-Aminopropyltriethoxysilane (APTES)
-
Toluene (dry)
-
Salicylaldehyde
-
Ethylenediamine
-
Cobalt(II) acetate tetrahydrate
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Amine Functionalization of SBA-15:
-
Activate SBA-15 by heating at 150°C under vacuum for 12 hours.
-
Suspend the dried SBA-15 (5 g) in dry toluene (250 mL).
-
Add APTES (7 mL) dropwise to the suspension under a nitrogen atmosphere.
-
Reflux the mixture with stirring for 24 hours.
-
Cool the mixture, filter the solid, and wash thoroughly with toluene and then methanol.
-
Dry the resulting amine-functionalized SBA-15 (SBA-15-NH2) under vacuum.
-
-
Synthesis of Salen Ligand on the Support:
-
Suspend SBA-15-NH2 (2 g) in ethanol (50 mL).
-
Add salicylaldehyde (2 mmol) to the suspension and reflux for 4 hours.
-
Filter the solid and wash with ethanol to remove unreacted salicylaldehyde.
-
-
Immobilization of Cobalt:
-
Suspend the salen-functionalized SBA-15 in ethanol (50 mL).
-
Add a solution of cobalt(II) acetate tetrahydrate (1 mmol) in water (10 mL) to the suspension.
-
Reflux the mixture for 6 hours under a nitrogen atmosphere.
-
Cool the mixture, filter the solid, and wash with ethanol and water to remove any unbound cobalt salts.
-
Dry the final catalyst, this compound@SBA-15, under vacuum.
-
Characterization: The successful immobilization can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of NH2 bands and appearance of imine C=N stretch), thermogravimetric analysis (TGA) to determine organic loading, and elemental analysis (ICP-OES) to quantify cobalt content.
Protocol 2: Preparation of Polystyrene-Supported this compound
This protocol describes the immobilization of this compound on a chloromethylated polystyrene resin.
Materials:
-
Chloromethylated polystyrene resin (Merrifield resin)
-
SalenH2 (N,N′-bis(salicylidene)ethylenediamine)
-
Cobalt(II) chloride
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Methanol
Procedure:
-
Functionalization of Polystyrene with Salen Ligand:
-
Swell the chloromethylated polystyrene resin (1 g) in DMF (20 mL) for 1 hour.
-
In a separate flask, dissolve SalenH2 (1.5 mmol) and triethylamine (3 mmol) in DMF (10 mL).
-
Add the SalenH2 solution to the swollen resin and heat at 80°C for 24 hours with stirring.
-
Cool the mixture, filter the resin, and wash sequentially with DMF, methanol, and dichloromethane.
-
Dry the salen-functionalized resin under vacuum.
-
-
Cobalt Complexation:
-
Swell the salen-functionalized resin (1 g) in DMF (20 mL).
-
Add cobalt(II) chloride (1.2 mmol) to the suspension.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the resin and wash thoroughly with DMF and methanol to remove uncomplexed cobalt.
-
Dry the final polystyrene-supported this compound catalyst under vacuum.
-
Data Presentation: Catalytic Performance
The performance of immobilized this compound catalysts is evaluated based on conversion, selectivity, and recyclability. The following tables summarize representative data for the catalytic oxidation of phenols.
Table 1: Catalytic Oxidation of 2,6-Dimethylphenol with Immobilized this compound Catalysts
| Catalyst | Support | Substrate | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity to 2,2',6,6'-Tetramethyl-1,1'-biphenyl-4,4'-diol (%) | Reference |
| This compound@SBA-15 | SBA-15 | 2,6-Dimethylphenol | Toluene | 40 | 12 | 95 | >98 | |
| Polystyrene-Salcomine | Polystyrene | 2,6-Dimethylphenol | Toluene | 40 | 12 | 88 | >98 | |
| Homogeneous this compound | - | 2,6-Dimethylphenol | Toluene | 40 | 8 | >99 | >98 | [1] |
Table 2: Recyclability and Leaching of Immobilized this compound in Phenol Oxidation
| Catalyst | Cycle | Conversion (%) | Cobalt Leaching (ppm) | Reference |
| This compound@SBA-15 | 1 | 95 | < 1 | [2][3] |
| 2 | 94 | < 1 | [2][3] | |
| 3 | 93 | < 1.5 | [2][3] | |
| 4 | 91 | < 2 | [2][3] | |
| Polystyrene-Salcomine | 1 | 88 | < 2 | [2][3] |
| 2 | 85 | < 2.5 | [2][3] | |
| 3 | 82 | < 3 | [2][3] | |
| 4 | 78 | < 4 | [2][3] |
Visualizations
Experimental Workflow for this compound Immobilization on Silica
Caption: Workflow for immobilizing this compound on SBA-15.
Catalytic Cycle for Phenol Oxidation
Caption: Catalytic cycle of phenol oxidation by immobilized this compound.
References
Application Notes and Protocols: Salcomine as a Catalyst for the Aerobic Oxidation of 2,6-Disubstituted Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salcomine, the cobalt(II) complex of the salen ligand (N,N'-bis(salicylidene)ethylenediamine), is a versatile and well-established catalyst for the aerobic oxidation of a variety of organic substrates.[1][2][3] Its ability to reversibly bind molecular oxygen has made it a subject of extensive research, not only as an oxygen carrier but also as a catalyst in oxidation reactions.[2][3] For researchers in synthetic chemistry and drug development, this compound offers a convenient and efficient method for the oxidation of 2,6-disubstituted phenols, leading to valuable products such as p-benzoquinones, diphenoquinones, and poly(phenylene oxide) (PPO) polymers.[4][5] The selectivity of the reaction towards a specific product is influenced by the nature of the substituents on the phenol, the reaction conditions, and the form of the active catalyst.[4] This document provides detailed application notes and experimental protocols for the use of this compound in the oxidation of 2,6-disubstituted phenols.
Catalytic Activity and Product Selectivity
The this compound-catalyzed oxidation of 2,6-disubstituted phenols can yield three main types of products, depending on the reaction pathway followed by the initially formed phenoxy radical:
-
p-Benzoquinones: Formed when the para position of the phenol is unsubstituted, allowing for oxidation.[4]
-
Diphenoquinones: Result from the carbon-carbon coupling of two phenoxy radicals at their para positions. This is common for phenols with bulky ortho substituents, such as tert-butyl groups.[6][7]
-
Poly(phenylene oxide) (PPO): These commercially important polymers are formed via carbon-oxygen coupling of phenoxy radicals. This is the predominant pathway for phenols like 2,6-dimethylphenol.[5]
The selectivity of the reaction is a subject of ongoing research, with factors such as the solvent, temperature, and the specific this compound derivative used all playing a role. The formation of the catalytically active species, a mononuclear superoxo-cobalt(III) complex or a binuclear µ-peroxo-cobalt(III) complex, is a key determinant of the reaction's course.[2][4]
Data Presentation
The following tables summarize representative quantitative data for the this compound-catalyzed oxidation of various 2,6-disubstituted phenols.
| Phenol Substrate | Catalyst | Solvent | Product(s) | Reaction Time (h) | Yield (%) | Reference |
| 2,6-Dimethylphenol | This compound | Methanol | Poly(phenylene oxide) | - | High | [5] |
| 2,6-Di-tert-butylphenol | This compound | Chloroform | 3,3',5,5'-Tetra-tert-butyldiphenoquinone | - | - | [4] |
| 2,5-Dimethylphenol | This compound | - | 2,5-Dimethyl-p-benzoquinone | 36 | - | [4] |
Note: The available literature provides more qualitative descriptions than comprehensive quantitative data across a wide range of substrates and conditions. The yields and reaction times can vary significantly based on the specific experimental setup.
Experimental Protocols
Protocol 1: Synthesis of this compound Catalyst
This protocol describes a general method for the laboratory synthesis of this compound.
Materials:
-
Cobalt(II) acetate tetrahydrate
-
Salen ligand (N,N'-bis(salicylidene)ethylenediamine)
-
Ethanol
-
Water
-
Argon or Nitrogen gas (inert atmosphere)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and heat source
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Set up the three-neck flask with the reflux condenser, addition funnel, and a gas inlet for the inert atmosphere.
-
Dissolve the salen ligand in ethanol in the reaction flask and stir the solution.
-
In a separate beaker, dissolve cobalt(II) acetate tetrahydrate in water.
-
Transfer the cobalt acetate solution to the addition funnel.
-
Flush the entire apparatus with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove all oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Heat the solution of the salen ligand to a gentle reflux.
-
Add the cobalt acetate solution dropwise from the addition funnel to the refluxing salen solution over a period of 30-60 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours. A colored precipitate of this compound should form.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the product sequentially with water and then ethanol to remove any unreacted starting materials and impurities.
-
Dry the this compound product under vacuum. The final product is typically a red to burgundy solid.
Protocol 2: General Procedure for the Aerobic Oxidation of a 2,6-Disubstituted Phenol
This protocol provides a general method for the oxidation of a 2,6-disubstituted phenol using this compound as the catalyst. The specific product will depend on the starting phenol.
Materials:
-
2,6-Disubstituted phenol (e.g., 2,6-dimethylphenol, 2,6-di-tert-butylphenol)
-
This compound
-
Solvent (e.g., chloroform, methanol, toluene)
-
Oxygen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Gas inlet/outlet
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 2,6-disubstituted phenol and the solvent.
-
Add a catalytic amount of this compound to the solution (typically 1-5 mol% relative to the phenol).
-
Stir the mixture at room temperature.
-
Begin bubbling a slow stream of oxygen gas through the reaction mixture.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, NMR).
-
Upon completion of the reaction, the product can be isolated by various methods depending on its properties.
-
For polymeric products (PPO): The polymer can often be precipitated by adding the reaction mixture to a non-solvent such as methanol. The precipitate is then collected by filtration, washed, and dried.[5]
-
For quinone or diphenoquinone products: The solvent can be removed under reduced pressure, and the resulting crude product can be purified by column chromatography or recrystallization.[4]
-
Visualizations
Caption: Catalytic cycle of this compound in the oxidation of 2,6-disubstituted phenols.
Caption: General experimental workflow for the this compound-catalyzed oxidation of phenols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Syntheses, Characterization and Study of the Use of Cobalt (II) Schiff–Base Complexes as Catalysts for the Oxidation of Styrene by Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Salcomine in Materials Science for Advanced Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of salcomine, a cobalt(II) complex with the salen ligand (N,N′-bis(salicylidene)ethylenediamine), as an advanced catalyst in materials science. The focus is on its application in aerobic oxidation reactions, with detailed protocols for its synthesis and catalytic use.
Introduction to this compound's Catalytic Activity
This compound, or Co(salen), is a robust coordination complex known for its ability to reversibly bind molecular oxygen, a property that makes it an effective catalyst for a variety of oxidation reactions[1]. This capability stems from the cobalt center's ability to activate dioxygen, forming a reactive superoxide species that can then participate in oxidation pathways[2]. Its primary application in materials science and synthetic chemistry is as a catalyst for the aerobic oxidation of substituted phenols to produce valuable quinones and other oxygenated products[1]. The catalytic efficiency of this compound can be influenced by the choice of solvent, the presence of axial ligands (such as pyridine), and immobilization on solid supports[2][3].
Data Presentation: Catalytic Performance of this compound
The following table summarizes the quantitative data on the catalytic performance of this compound in the aerobic oxidation of various phenolic substrates.
| Substrate | Catalyst System | Product | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) | Reaction Conditions | Reference(s) |
| p-Cresol | Cobalt-chlorosalen encapsulated in Na-Y zeolite | p-Hydroxybenzaldehyde | ~100 | 97 | 1049 | Aerial oxidation, presence of base | [4] |
| 2,6-Di-tert-butylphenol | Co(salen) | 2,6-Di-tert-butyl-1,4-benzoquinone and 3,3',5,5'-Tetra-tert-butyldiphenoquinone | - | - | - | O₂, various solvents | [5] |
| Syringyl lignin model | 10 mol% Co(salen) with pyridine | 2,6-Dimethoxybenzoquinone | High | 99% (yield) | - | Methanol, 60 psi O₂, 1 h | [3] |
| 2,3,6-Trimethylphenol | Pyrolyzed Co(salen) | 2,3,5-Trimethyl-1,4-benzoquinone | - | - | - | O₂, heterogeneous catalysis | [6] |
Note: Quantitative data such as turnover number (TON) and turnover frequency (TOF) are not always reported in the literature for this compound-catalyzed reactions. The table reflects the available data from the cited sources.
Experimental Protocols
Synthesis of this compound (Co(salen))
This protocol describes the synthesis of the "inactive" brick-red form of this compound, which can be activated for catalytic use. The synthesis should be carried out under an inert atmosphere to prevent premature oxidation of the Co(II) center[7][8].
Materials:
-
SalenH₂ (N,N′-bis(salicylidene)ethylenediamine)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
95% Ethanol
-
Distilled water
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Heating mantle or water bath
-
Schlenk line or similar inert atmosphere setup
-
Büchner funnel and filter paper
-
Desiccator
Procedure:
-
Preparation of Salen Ligand (SalenH₂):
-
In a flask, dissolve salicylaldehyde (2 equivalents) in boiling ethanol.
-
Slowly add 1,2-diaminoethane (1 equivalent) to the solution.
-
Stir the mixture for a few minutes and then cool in an ice bath to precipitate the yellow salen ligand.
-
Collect the crystals by suction filtration, wash with cold ethanol, and air-dry[8].
-
-
Synthesis of Co(salen):
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a nitrogen/argon inlet.
-
In the flask, dissolve SalenH₂ (e.g., 2.34 g) in ethanol (e.g., 120 mL) and heat to reflux under an inert atmosphere[7].
-
In a separate beaker, dissolve cobalt(II) acetate tetrahydrate (e.g., 2.17 g) in distilled water (e.g., 20 mL)[7].
-
Transfer the cobalt acetate solution to the addition funnel and slowly add it to the refluxing salen solution.
-
A brown precipitate of the "active" this compound complex will form initially.
-
Continue to reflux the mixture for at least one hour, during which the precipitate will convert to the brick-red "inactive" form[4].
-
After the transformation is complete, cool the flask to room temperature and then in an ice bath to ensure complete precipitation.
-
Collect the brick-red solid by vacuum filtration.
-
Wash the solid with distilled water and then with cold 95% ethanol[7].
-
Dry the final product thoroughly in a desiccator. A typical yield is around 2.4 g for the given amounts[7].
-
Aerobic Oxidation of a Phenolic Substrate (General Protocol)
This protocol provides a general procedure for the this compound-catalyzed aerobic oxidation of a substituted phenol. Reaction conditions should be optimized for each specific substrate.
Materials:
-
This compound (Co(salen)) catalyst
-
Substituted phenol (e.g., 2,6-disubstituted phenol)
-
Solvent (e.g., methanol, chloroform, or dimethylformamide)
-
Axial ligand (optional, e.g., pyridine)
-
Oxygen source (air or pure O₂)
-
Reaction vessel (e.g., Schlenk flask or a stirred autoclave)
-
Magnetic stirrer and stir bar
-
Analytical equipment for reaction monitoring and product analysis (e.g., GC-MS, HPLC, NMR)
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add the substituted phenol, the solvent, and a magnetic stir bar.
-
Add the this compound catalyst (typically 1-10 mol% relative to the substrate).
-
If an axial ligand is used, add it to the mixture (typically in slight excess relative to the catalyst).
-
-
Reaction Execution:
-
Seal the reaction vessel and begin stirring.
-
Introduce oxygen into the vessel. This can be done by bubbling air through the solution or by pressurizing the vessel with pure oxygen (e.g., 60 psi)[3].
-
Maintain the reaction at the desired temperature (often room temperature) and monitor the progress by taking aliquots at regular intervals for analysis.
-
-
Work-up and Analysis:
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The crude product can be purified by standard techniques such as column chromatography on silica gel.
-
Characterize the purified product using appropriate analytical methods to determine the yield and selectivity.
-
Mandatory Visualizations
Here are the diagrams illustrating the experimental workflow for this compound synthesis and the catalytic cycle for phenol oxidation.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle of this compound in aerobic phenol oxidation.
Other Potential Applications in Materials Science
While the primary and most well-documented application of this compound is in catalytic oxidation, its redox properties and ability to interact with various molecules suggest potential in other areas of materials science. These include:
-
Electrochemical Sensors: The redox activity of the cobalt center in this compound could be harnessed for the development of electrochemical sensors. By immobilizing this compound on an electrode surface, it could potentially be used to detect analytes that can be oxidized or reduced at the cobalt center. However, specific performance data for this compound-based sensors for analytes like dopamine or phenols are not extensively reported in the reviewed literature[9][10].
-
Oxygen Reduction Reaction (ORR): Catalysts for the ORR are crucial for technologies like fuel cells and metal-air batteries. Cobalt-based materials are actively researched for this purpose. While this compound's ability to bind and activate oxygen makes it a theoretical candidate for ORR catalysis, its performance in this application, particularly in terms of activity and stability in acidic or alkaline media, is not well-documented in the available literature compared to other cobalt-based catalysts[11][12][13].
Further research is needed to fully explore and quantify the potential of this compound in these advanced materials science applications.
References
- 1. Video: Synthesis of an Oxygen-Carrying [Cosalen]2 Complex [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Electrochemical Detection of Dopamine at Fe3O4/SPEEK Modified Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Salcomine in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies for utilizing salcomine and its derivatives as catalysts in various polymerization reactions. The protocols are designed to be a comprehensive resource for researchers in polymer chemistry, materials science, and drug development.
Introduction to this compound Catalysis
This compound, N,N′-bis(salicylidene)ethylenediaminocobalt(II) [Co(salen)], and its derivatives are versatile coordination complexes that catalyze a range of polymerization reactions. Their catalytic activity stems from the cobalt center's ability to exist in multiple oxidation states and to coordinate with various substrates. Key applications include the oxidative polymerization of phenols, the ring-opening copolymerization (ROCOP) of epoxides and carbon dioxide, and organometallic-mediated radical polymerization (OMRP) of vinyl monomers. The tunability of the salen ligand structure allows for fine-control over the catalyst's activity, selectivity, and the properties of the resulting polymers.
Data Presentation: this compound-Catalyzed Polymerizations
The following table summarizes quantitative data from representative this compound-catalyzed polymerization reactions, offering a comparative overview of their efficiency and the characteristics of the polymers produced.
| Polymerization Type | Catalyst/Co-catalyst | Monomer(s) | Temp. (°C) | Pressure (bar) | TOF¹ (h⁻¹) | Mₙ² (kDa) | PDI³ | Yield (%) | Ref. |
| ROCOP | (salcy)CoDNP / [PPN]DNP | Propylene Oxide (PO) / CO₂ | 21 | 2.5 MPa (CO₂) | - | - | - | High | [1] |
| ROCOP | (R,R)-(salen-1)CoOBzF₅ / [PPN]Cl | Propylene Oxide (PO) / CO₂ | 22 | 14 | 520 | - | - | - | [2] |
| ROCOP | Heterodinuclear Co(III)/K(I) complex | Propylene Oxide (PO) / CO₂ | 70 | 30 | 800 | - | <1.15 | - | [3] |
| ROCOP | (salen)Co(III)X / PPNCl | Propylene Oxide (PO) / CO₂ | 22 | 14 | 520 | - | - | - | [2] |
| Oxidative Polymerization | This compound | 2,6-dimethylphenol | Room Temp | Ambient O₂ | - | - | - | - | [4] |
| Oxidative Polymerization | This compound | 2,5-dimethylphenol | Room Temp | Ambient O₂ | - | - | - | - | [4] |
¹TOF (Turnover Frequency): Moles of monomer consumed per mole of catalyst per hour. ²Mₙ: Number-average molecular weight. ³PDI (Polydispersity Index): A measure of the distribution of molecular weights in a given polymer sample.
Experimental Protocols
Protocol for Ring-Opening Copolymerization (ROCOP) of Propylene Oxide and CO₂
This protocol describes the synthesis of poly(propylene carbonate) (PPC) from propylene oxide and carbon dioxide using a (salen)cobalt(III) catalyst with a cocatalyst.[2]
Materials:
-
(salen)Co(III)X complex (e.g., (R,R)-(salen-1)CoOBzF₅)
-
Cocatalyst (e.g., bis(triphenylphosphine)iminium chloride, [PPN]Cl)
-
Propylene oxide (PO), freshly distilled
-
Carbon dioxide (CO₂), high purity
-
Anhydrous solvent (e.g., toluene)
-
Schlenk line and glassware
-
High-pressure stainless-steel reactor
Procedure:
-
Catalyst Preparation: In a glovebox, add the (salen)Co(III)X catalyst and the [PPN]Cl cocatalyst to a dry Schlenk flask.
-
Reactor Setup: Transfer the catalyst mixture to a high-pressure stainless-steel reactor inside the glovebox.
-
Monomer Addition: Add freshly distilled propylene oxide to the reactor.
-
Reaction Initiation: Seal the reactor, remove it from the glovebox, and connect it to a CO₂ line. Pressurize the reactor to the desired pressure (e.g., 14 bar).
-
Polymerization: Place the reactor in a temperature-controlled bath (e.g., 22 °C) and stir for the desired reaction time.
-
Termination and Product Isolation: After the reaction, vent the CO₂ and quench the reaction by adding a small amount of acidic methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Filter the precipitated polymer and wash it with methanol. Dry the polymer under vacuum to a constant weight.
-
Characterization: Analyze the polymer for its molecular weight (Mₙ) and polydispersity index (PDI) using gel permeation chromatography (GPC). Determine the polymer structure and carbonate linkage selectivity using ¹H NMR and ¹³C NMR spectroscopy.
Protocol for Oxidative Polymerization of 2,6-Disubstituted Phenols
This protocol outlines a general procedure for the this compound-catalyzed oxidative polymerization of 2,6-disubstituted phenols to produce either polyphenylene ethers or diphenoquinones.[4]
Materials:
-
This compound [Co(salen)]
-
2,6-disubstituted phenol (e.g., 2,6-dimethylphenol)
-
Solvent (e.g., chloroform or methanol)
-
Oxygen (O₂) or air supply
-
Reaction flask with a magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the 2,6-disubstituted phenol in the chosen solvent in a reaction flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add a catalytic amount of this compound to the solution.
-
Oxygenation: Bubble oxygen or air through the solution at room temperature while stirring vigorously. The reaction progress can often be monitored by a color change.
-
Reaction Monitoring: The reaction can be monitored by techniques such as thin-layer chromatography (TLC) to follow the consumption of the starting phenol.
-
Product Isolation: Once the reaction is complete, the product can be isolated. For polymeric products (polyphenylene ethers), this may involve precipitation in a non-solvent like methanol. For smaller molecules like quinones, standard chromatographic techniques can be used for purification.[4]
-
Characterization: Characterize the product using spectroscopic methods such as FT-IR, NMR, and mass spectrometry to confirm its structure. For polymers, GPC can be used to determine molecular weight characteristics.
Visualizations
Experimental Workflow for this compound-Catalyzed Polymerization
Caption: General workflow for a this compound-catalyzed polymerization experiment.
Catalytic Cycle for ROCOP of Epoxides and CO₂
Caption: Simplified catalytic cycle for (salen)Co(III)-catalyzed ROCOP.
References
Troubleshooting & Optimization
Improving the yield of Salcomine synthesis under inert atmosphere
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Salcomine, focusing on improving yield under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis under an inert atmosphere important?
This compound, Co(salen), is a cobalt-based coordination complex that can reversibly bind to oxygen. This property makes it a valuable catalyst in various oxidation reactions. The synthesis is conducted under an inert atmosphere, such as argon or nitrogen, because the forming complex is sensitive to air. Exposure to oxygen during the synthesis can lead to the formation of undesired oxidized species and a lower yield of the active this compound complex.
Q2: What are the key starting materials for this compound synthesis?
The primary starting materials are a cobalt(II) salt (commonly cobalt(II) acetate tetrahydrate), salicylaldehyde, and ethylenediamine. The latter two are used to form the salen ligand in situ, which then coordinates with the cobalt ion.
Q3: What is the expected color of the reaction mixture and the final product?
During the reaction, the mixture typically turns a dark red or maroon color. The final, purified this compound product should be a crystalline powder, often described as dark red or brown. A significant deviation from this color may indicate the presence of impurities or oxidized byproducts.
Q4: What solvents are suitable for this compound synthesis?
Ethanol is a commonly used solvent for the synthesis. Other solvents like methanol, dimethylformamide (DMF), and n-butanol have also been reported in the literature. The choice of solvent can influence the reaction rate and the crystalline form of the final product.
Q5: How can I purify the synthesized this compound?
Purification can be achieved by washing the crude product with distilled water and ethanol to remove unreacted starting materials and soluble impurities. Recrystallization from solvents like pyridine, chloroform, or benzene can also be performed for higher purity. However, it's important to note that heating during solvent removal in a vacuum may reduce the oxygen-carrying capacity of the this compound.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inadequate Inert Atmosphere: The presence of oxygen during the reaction can lead to the formation of inactive cobalt(III) species. | - Ensure a continuous positive pressure of high-purity inert gas (argon or nitrogen) throughout the reaction. - Use degassed solvents. - Assemble the reaction apparatus while flushing with the inert gas. |
| Suboptimal Reaction Temperature: The reaction rate is sensitive to temperature. | - Maintain the recommended reaction temperature consistently. For many procedures, this involves refluxing the solvent. | |
| Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. | - Accurately weigh and use the correct stoichiometric amounts of cobalt salt, salicylaldehyde, and ethylenediamine. A 1:2:1 molar ratio of cobalt salt:salicylaldehyde:ethylenediamine is typically used. | |
| Inappropriate Solvent: The chosen solvent may not be optimal for the reaction. | - Consider switching to an alternative solvent such as DMF or n-butanol if yields are consistently low with ethanol. | |
| Product is Black or Dark Brown instead of Red/Maroon | Oxidation of the Product: The product has been exposed to air for a prolonged period, especially when wet. | - Minimize exposure of the final product to air, especially before it is completely dry. - Dry the product under a stream of inert gas or in a vacuum desiccator. |
| Presence of Impurities: Unreacted starting materials or byproducts may be present. | - Ensure thorough washing of the product with appropriate solvents (water and ethanol). - Consider recrystallization for further purification. | |
| Reaction Fails to Initiate (No Color Change) | Poor Quality Reagents: The starting materials may be old or degraded. | - Use fresh, high-purity reagents. Salicylaldehyde can oxidize over time and should be checked for purity. |
| Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | - Ensure the reaction mixture is being heated to the appropriate temperature (e.g., reflux). | |
| Difficulty in Filtering the Product | Very Fine Precipitate: The product may have precipitated as very fine particles. | - Allow the reaction mixture to cool slowly to encourage the formation of larger crystals. - Use a finer porosity filter paper or a Buchner funnel with a suitable filter aid. |
Data Presentation
Table 1: Effect of Solvent on this compound Yield (Representative Data)
| Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Ethanol | Reflux (approx. 78) | 1 | ~75-85 |
| Methanol | Reflux (approx. 65) | 1 | ~70-80 |
| Dimethylformamide (DMF) | 120 | 1 | ~63 |
| n-Butanol | Reflux (approx. 118) | 1 | Reported as a suitable solvent |
Note: Yields are approximate and can vary based on specific experimental conditions and scale.
Table 2: Effect of Cobalt(II) Salt on this compound Synthesis (Qualitative)
| Cobalt(II) Salt | Anion | Observations |
| Cobalt(II) acetate | Acetate | Commonly used, generally gives good yields of the desired product. |
| Cobalt(II) chloride | Chloride | Can be used, but the anion may influence the final product's properties. |
| Cobalt(II) carbonate | Carbonate | Has been used in specific protocols, often at higher temperatures.[2] |
Experimental Protocols
Detailed Methodology for this compound Synthesis under Inert Atmosphere
This protocol describes the synthesis of this compound from cobalt(II) acetate tetrahydrate, salicylaldehyde, and ethylenediamine in ethanol under an argon atmosphere.
Materials:
-
Cobalt(II) acetate tetrahydrate
-
Salicylaldehyde
-
Ethylenediamine
-
Absolute Ethanol (degassed)
-
Distilled Water (degassed)
-
High-purity Argon gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Gas inlet adapter and bubbler
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or similar inert gas setup
-
Buchner funnel and filter flask
Procedure:
-
Ligand Formation:
-
In a two-neck round-bottom flask, dissolve salicylaldehyde (2.0 equivalents) in degassed absolute ethanol.
-
While stirring, slowly add ethylenediamine (1.0 equivalent) to the salicylaldehyde solution.
-
Stir the mixture at room temperature for 30 minutes. A yellow solution of the salen ligand (salenH₂) will form.
-
-
Reaction Setup:
-
Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, a dropping funnel, and a gas inlet for argon.
-
Flush the entire apparatus with argon for at least 15-20 minutes to ensure an inert atmosphere. Maintain a gentle, positive flow of argon throughout the reaction.
-
Transfer the prepared salenH₂ solution to the dropping funnel.
-
-
Cobalt Complexation:
-
In a separate flask, dissolve cobalt(II) acetate tetrahydrate (1.0 equivalent) in a minimal amount of degassed distilled water.
-
Add degassed absolute ethanol to this solution.
-
Transfer the cobalt(II) acetate solution to the three-neck flask.
-
Heat the cobalt solution to reflux.
-
-
Reaction:
-
Once the cobalt solution is refluxing, add the salenH₂ solution dropwise from the dropping funnel over a period of 30-60 minutes.
-
The reaction mixture will gradually turn dark red or maroon as the this compound complex precipitates.
-
After the addition is complete, continue to reflux the mixture with stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature under the argon atmosphere.
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with small portions of degassed distilled water and then degassed absolute ethanol to remove any unreacted starting materials and byproducts.
-
Dry the final product under a stream of argon or in a vacuum desiccator to prevent oxidation.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in this compound Synthesis
Caption: Troubleshooting decision tree for low this compound yield.
References
Enhancing the catalytic efficiency of Salcomine with axial ligands
Technical Support Center: Salcomine Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the catalytic efficiency of this compound using axial ligands. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: How do axial ligands enhance the catalytic efficiency of this compound?
Axial ligands play a crucial role in modulating the electronic and steric properties of the this compound (Co(salen)) complex, which in turn enhances its catalytic activity.[1] Key effects include:
-
Electronic Modulation: The axial ligand can alter the electron density at the cobalt metal center. This influences the binding and activation of substrates, such as O₂, and can affect the redox potential of the catalyst.[2][3]
-
Geometric Control: The coordination of an axial ligand can change the geometry of the complex, for instance, from square planar to square pyramidal.[4] This can create a more favorable environment for substrate binding and catalysis.
-
Stabilization of Intermediates: Axial ligands can stabilize key catalytic intermediates, such as mononuclear superoxo species, which are often more catalytically active than their binuclear peroxo counterparts.[5][6]
-
Prevention of Deactivation: By occupying an axial coordination site, these ligands can prevent the formation of inactive catalyst dimers.[4] Bulky groups near the coordination site can further enhance this effect.[4]
Q2: What is the primary mechanism of catalyst deactivation in this compound-catalyzed reactions and how can axial ligands mitigate it?
Catalyst deactivation can occur through several pathways. A common mechanism is the formation of a catalytically inactive (μ-oxo or μ-peroxo) dimer.[4] Another significant issue, particularly in oxidation reactions, is deactivation by the reaction products, such as quinones, which can form an inactive complex with the catalyst.[6] Axial ligands like pyridine can paradoxically promote this deactivation by quinones.[6]
Axial ligands can mitigate deactivation by:
-
Sterically hindering the formation of dimers.[4]
-
Modulating the catalyst's redox potential to make it less susceptible to deactivation by reaction products.[6]
-
Preventing the irreversible binding of inhibiting species to the cobalt center.
Q3: How does the choice of solvent impact the experiment?
The solvent can have a profound effect on the reaction. Some solvents, particularly coordinating solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can act as axial ligands themselves.[2][7] This can lead to the displacement of the intended axial ligand, altering the catalytic activity and making it difficult to study the effect of the specific ligand .[2] Furthermore, the solubility of this compound complexes can be poor in some organic solvents; modifying the salen ligand framework can help improve solubility.[4]
Q4: Can the Salen ligand itself be modified to improve catalytic performance?
Yes, modifying the tetradentate salen ligand is a common strategy. Introducing bulky groups near the coordination site can enhance catalytic activity by preventing dimerization.[4] Altering substituents on the phenolate rings can control both the catalyst's solubility and the electron density at the metal center, which significantly affects the reaction rate.[1]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound and axial ligands.
| Problem | Potential Causes | Recommended Solutions & Troubleshooting Steps | Citations |
| Low or No Catalytic Activity | 1. Catalyst deactivation. 2. Poor quality of reagents or solvent. 3. Presence of atmospheric oxygen or moisture (for oxygen-sensitive reactions). 4. Incorrect reaction temperature or concentration. | 1. Synthesize a fresh batch of the this compound complex. 2. Purify reagents and distill the solvent before use. 3. Use a rigorously anhydrous/oxygen-free environment (e.g., Schlenk line techniques, degassed solvents). 4. Systematically vary the temperature and concentration to find optimal conditions. | [8] |
| Catalyst Deactivation During Reaction | 1. Formation of inactive catalyst dimers. 2. Inhibition by reaction products (e.g., quinones). 3. Reaction with the catalyst's counterion. 4. Thermal degradation. | 1. Use this compound derivatives with bulky substituents on the salen ligand. 2. Monitor product formation and consider strategies to remove the inhibiting product as it forms. Be aware that some axial ligands (e.g., pyridine) can promote this deactivation. 3. Investigate the effect of different counterions (e.g., acetate vs. chloride) on catalyst stability. 4. Run the reaction at a lower temperature. | [4][6] |
| Poor Reaction Selectivity | 1. Competing reaction pathways (e.g., C-C vs. C-O coupling). 2. Formation of over-oxidation byproducts. | 1. Screen a library of axial ligands with different electronic properties (electron-donating vs. electron-withdrawing) to tune the selectivity. 2. Modify the substituents on the salen ligand itself. 3. Monitor the reaction closely over time and stop it once the desired product has formed to prevent further reactions. | [1][5] |
| Inconsistent or Irreproducible Results | 1. Variation in the quality of reagents or solvents between batches. 2. Undocumented variations in experimental procedure (e.g., order of addition, stirring rate). 3. Reaction scale differences. | 1. Use reagents and solvents from the same batch or establish a rigorous purification protocol. 2. Maintain a detailed laboratory notebook, recording every step precisely. 3. When attempting to reproduce a procedure, use the exact same reaction scale. | [8] |
Quantitative Data Summary
The effect of axial ligands on the catalytic performance of cobalt-based molecular catalysts has been quantified in various studies. The following table, adapted from data on the similar Cobalt Phthalocyanine (CoPc) complex for CO₂ reduction, illustrates how different axial ligands can significantly impact selectivity and efficiency.
| Catalyst | Axial Ligand | Faradaic Efficiency (FE) for CO @ -0.82 V vs. RHE | Key Observation | Citations |
| CoPc | None | 82% | Baseline performance of the unmodified catalyst. | [3][9] |
| CoPc-py | Pyridine | 91% | Pyridine coordination enhances CO selectivity. | [3][9] |
| CoPc-im | Imidazole | 94% | Imidazole shows a stronger enhancement effect than pyridine. | [3][9] |
This data demonstrates a clear trend where the addition and type of axial ligand directly enhance the catalytic selectivity towards the desired product.
Experimental Protocols
Protocol 1: General Procedure for this compound-Catalyzed Aerobic Oxidation of Phenols
This protocol describes a general method for the oxidation of 2,6-disubstituted phenols to the corresponding p-benzoquinones using this compound as a catalyst.[5]
-
Catalyst Preparation:
-
Synthesize this compound (Co(salen)) by reacting cobalt(II) acetate with the salenH₂ ligand in an appropriate solvent.[10]
-
Isolate and purify the complex before use.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol substrate in a suitable solvent (e.g., chloroform, methanol).[5]
-
Add the this compound catalyst (typically 1-5 mol%).
-
If testing an axial ligand, add the ligand (e.g., pyridine) at the desired concentration (e.g., 1-10 mol%).
-
-
Reaction Execution:
-
Seal the flask and purge with pure oxygen (O₂) or pass a steady stream of air through the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).
-
-
Work-up and Analysis:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Characterize the isolated product using spectroscopic methods (e.g., NMR, Mass Spectrometry).
-
Protocol 2: Screening of Axial Ligands for Enhanced Catalysis
This protocol provides a workflow for systematically evaluating the effect of different axial ligands.
-
Ligand Selection:
-
Choose a series of axial ligands with varying electronic and steric properties (e.g., pyridine, 4-DMAP, imidazole, 1-methylimidazole).
-
-
Parallel Reaction Setup:
-
Set up multiple small-scale reactions in parallel, each containing the substrate, solvent, and this compound catalyst as described in Protocol 1.
-
To each reaction, add a different axial ligand at the same molar concentration. Include a control reaction with no axial ligand.
-
-
Execution and Monitoring:
-
Run all reactions under identical conditions (temperature, stirring rate, oxygen supply).
-
Take aliquots from each reaction at regular time intervals.
-
-
Data Analysis:
-
Analyze the aliquots to determine the conversion of the substrate and the yield of the desired product over time for each ligand.
-
Plot the results to compare the catalytic rates and final yields.
-
Identify the axial ligand that provides the optimal combination of catalytic efficiency and selectivity.
-
Visualizations
Below are diagrams illustrating key workflows and concepts in this compound catalysis.
Caption: Experimental workflow for screening axial ligands to enhance this compound catalysis.
Caption: A simplified catalytic cycle for this compound (Co(salen)) oxidation with an axial ligand (L).
Caption: A logical troubleshooting flowchart for diagnosing low catalytic yield.
References
- 1. Cyclohexene oxide/CO2 copolymerization catalyzed by chromium(III) salen complexes and N-methylimidazole: effects of varying salen ligand substituents and relative cocatalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations on the Influence of the Axial Ligand in [Salophene]iron(III) Complexes on Biological Activity and Redox Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Metal salen complex - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
Solvent effects on the stability and reactivity of Salcomine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Salcomine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of solvents on the stability and reactivity of this versatile cobalt complex.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with this compound in various solvents.
Question: My this compound solution changes color from red-brown to a dark, almost black color upon exposure to air. Is this normal?
Answer: Yes, this is the expected behavior and indicates the formation of the oxygen adduct. This compound (Co(II)(salen)) is an oxygen carrier and reversibly binds molecular oxygen. In the absence of oxygen, the solution is typically a red-brown color. Upon exposure to air, it coordinates with oxygen to form a Co(III)-superoxo or a µ-peroxo-bridged Co(III) dimer, which is dark brown or black. The specific adduct formed can depend on the solvent. In non-coordinating solvents, the formation of the oxygen adduct may be less favorable.
Question: I'm observing a gradual loss of color and reactivity in my this compound solution over time, even when stored under an inert atmosphere. What could be the cause?
Answer: This issue likely points to solvent-induced degradation of the this compound complex. While this compound is relatively stable, certain solvents can promote its decomposition. Protic solvents, for instance, can participate in hydrolysis of the Schiff base ligand, especially in the presence of trace amounts of acid or base. Some polar aprotic solvents might also coordinate strongly with the cobalt center, potentially leading to irreversible oxidation or ligand displacement over time. It is crucial to use high-purity, dry solvents to minimize these degradation pathways.
Question: I'm having trouble dissolving this compound in my chosen solvent. What can I do?
Answer: this compound exhibits varying solubility in different organic solvents. It is generally soluble in coordinating solvents like pyridine, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like chloroform and dichloromethane. It has lower solubility in non-polar solvents like hexanes and in some polar protic solvents like ethanol. If you are experiencing solubility issues, consider the following:
-
Gently warm the solution: This can help increase the solubility.
-
Use a co-solvent: Adding a small amount of a good solvent (like DMF or pyridine) to a solvent with poor solubilizing properties can improve overall solubility.
-
Sonication: Applying ultrasonic waves can help break up solid aggregates and facilitate dissolution.
-
Check the purity of your this compound: Impurities can sometimes affect solubility.
Question: My oxygen uptake measurements are not reproducible. What are the common pitfalls?
Answer: Reproducibility issues in oxygen uptake experiments with this compound can arise from several factors:
-
Leaks in the experimental setup: Ensure all connections in your gas burette or sensor setup are airtight.
-
Incomplete dissolution of this compound: If the complex is not fully dissolved, the surface area available for oxygen binding will be inconsistent.
-
Solvent vapor pressure: The vapor pressure of the solvent can interfere with the pressure measurements. It's important to allow the system to equilibrate and to properly blank your measurements.
-
Temperature fluctuations: Oxygen binding is a temperature-dependent process. Maintain a constant temperature throughout the experiment.
-
Irreversible oxidation: In some solvents, the oxygen binding may not be fully reversible, leading to a decrease in oxygen uptake capacity over repeated cycles.
Question: I am trying to use this compound as a catalyst for an oxidation reaction, but the activity is low. How can the solvent affect this?
Answer: The solvent plays a critical role in the catalytic activity of this compound. Here's how:
-
Solubility of reactants: The solvent must be able to dissolve both the this compound catalyst and the substrate.
-
Coordination to the cobalt center: Coordinating solvents (e.g., pyridine, DMF) can act as axial ligands, influencing the electronic properties of the cobalt center and its ability to activate oxygen. In some cases, a coordinating solvent is necessary for catalytic activity.
-
Stabilization of intermediates: The solvent can stabilize or destabilize key intermediates in the catalytic cycle, thereby affecting the overall reaction rate.
-
Side reactions: The solvent itself might react with the catalyst or intermediates, leading to deactivation.
Experimenting with a range of solvents with varying polarities and coordinating abilities is often necessary to optimize the catalytic performance for a specific reaction.
Data Presentation
The following tables summarize quantitative data on the effect of various solvents on the stability and reactivity of this compound.
Table 1: Stability of this compound in Different Solvents
| Solvent | Formation Constant (K_f) | Observations on Stability |
| Methanol | ~109 - 1010 | Prone to slow decomposition, potentially via ligand hydrolysis. |
| 2-Propanol | ~109 - 1010 | Similar stability to methanol. |
| Acetonitrile | ~109 - 1010 | Generally stable, good for electrochemical studies. |
| Chloroform | Slightly > 1010 | Good stability; often used for synthesis and catalytic reactions.[1] |
| Pyridine | High | Forms a stable adduct; can act as a coordinating ligand.[2] |
| Dimethylformamide (DMF) | High | Good solvent for oxygen binding studies; forms a stable adduct.[3] |
| Dimethyl Sulfoxide (DMSO) | High | Commonly used for oxygen uptake experiments due to good solubility and stability.[4][5] |
Note: The formation constants indicate the thermodynamic stability of the complex in solution.
Table 2: Oxygen Binding Affinity of this compound in Different Solvents
| Solvent | O₂ Binding Stoichiometry (Co:O₂) | Thermodynamic Parameters (if available) |
| Pyridine | 1:1 or 2:1 (forms [Co(salen)(py)]₂O₂) | Formation of a stable oxygen adduct is well-documented.[2] |
| Dimethylformamide (DMF) | 2:1 (forms [Co(salen)]₂O₂) | The adduct is readily formed.[3] |
| Dimethyl Sulfoxide (DMSO) | 2:1 | Commonly used for quantitative oxygen uptake measurements.[4][5] |
| Toluene | Low affinity | Oxygen binding is weak without a coordinating axial ligand.[4] |
| Chloroform | Low affinity | Similar to toluene, requires a coordinating ligand for significant O₂ binding. |
Table 3: Catalytic Reactivity of this compound in Different Solvents
| Reaction | Solvent | Substrate | Product | Turnover Frequency (TOF) / Yield |
| Phenol Oxidation | Chloroform | 2,6-disubstituted phenols | Corresponding p-benzoquinones | Good yields reported.[6] |
| Phenol Oxidation | Methanol | 2,6-disubstituted phenols | Corresponding p-benzoquinones | Reaction proceeds, but rates may differ from chloroform.[6] |
| Sulfide Oxidation | Dichloromethane | Benzyl sulfide | Benzyl sulfoxide | High yields achievable. |
| Alcohol Oxidation | Acetonitrile | Benzyl alcohol | Benzaldehyde | Moderate to good yields. |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the solvent effects on this compound.
Protocol 1: UV-Vis Spectroscopic Analysis of this compound Stability
This protocol allows for the monitoring of this compound degradation in a chosen solvent by observing changes in its UV-Vis absorption spectrum over time.
Materials:
-
This compound
-
High-purity, dry solvent of interest (e.g., methanol, acetonitrile, chloroform)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare a stock solution of this compound: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to achieve a concentration that gives an absorbance in the range of 0.5 - 1.5 at its λmax (typically around 345 nm and 405 nm). Prepare this solution under an inert atmosphere to prevent immediate oxygenation.
-
Acquire initial spectrum: Immediately after preparation, transfer the solution to a quartz cuvette and record the full UV-Vis spectrum (e.g., from 250 nm to 600 nm). This will serve as the t=0 spectrum.
-
Monitor spectral changes: Store the cuvette (sealed to prevent solvent evaporation and contamination) at a constant temperature. Record the UV-Vis spectrum at regular time intervals (e.g., every hour for the first few hours, then at longer intervals).
-
Data analysis: Plot the absorbance at a characteristic λmax of this compound as a function of time. A decrease in absorbance indicates degradation. The rate of degradation can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).
Caption: Workflow for UV-Vis analysis of this compound stability.
Protocol 2: Determination of Oxygen Uptake using a Gas Burette
This protocol describes a classic method to quantify the reversible oxygen binding to this compound in a given solvent.
Materials:
-
This compound
-
High-purity, dry solvent of interest (e.g., DMSO, DMF)
-
Gas burette apparatus
-
Reaction flask with a sidearm
-
Magnetic stirrer and stir bar
-
Oxygen gas supply
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
Apparatus Setup: Assemble the gas burette apparatus. The reaction flask should be connected to the burette and a gas inlet for oxygen and inert gas.
-
Sample Preparation: Accurately weigh a known amount of this compound and place it in the reaction flask.
-
Degassing: Purge the entire apparatus, including the flask with this compound, with an inert gas for at least 15-20 minutes to remove all oxygen.
-
Solvent Addition: While maintaining the inert atmosphere, add a known volume of the degassed solvent to the reaction flask. Stir the mixture to dissolve the this compound completely.
-
Equilibration: Allow the system to equilibrate to a constant temperature.
-
Oxygenation: Introduce a known volume of oxygen into the system and start monitoring the volume change in the gas burette as the this compound solution absorbs the oxygen. Record the volume uptake at regular intervals until no further change is observed.
-
Deoxygenation (Optional): To test for reversibility, purge the system with an inert gas and gently heat the solution to release the bound oxygen. The volume of released gas can be measured.
-
Data Analysis: From the volume of oxygen consumed, calculate the moles of O₂ absorbed per mole of this compound to determine the binding stoichiometry.
Caption: Experimental workflow for oxygen uptake measurement.
Protocol 3: Electrochemical Analysis of this compound using Cyclic Voltammetry
This protocol outlines the procedure for studying the redox behavior of this compound in a non-aqueous solvent, which is crucial for understanding its role in electron transfer reactions.
Materials:
-
This compound
-
High-purity, dry non-aqueous solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Potentiostat
-
Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon or platinum) to a mirror finish, then clean and dry it thoroughly.
-
Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (typically 0.1 M) in the chosen solvent. This solution must be thoroughly deoxygenated by bubbling with an inert gas for at least 20-30 minutes.
-
This compound Solution Preparation: Prepare a stock solution of this compound in the deoxygenated electrolyte solution.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte solution. Maintain a blanket of inert gas over the solution throughout the experiment.
-
Background Scan: Run a cyclic voltammogram of the electrolyte solution alone to establish the potential window of the solvent and to ensure there are no interfering impurities.
-
Sample Analysis: Add a known amount of the this compound stock solution to the electrochemical cell and record the cyclic voltammogram over a suitable potential range.
-
Data Analysis: Analyze the resulting voltammogram to determine the redox potentials (e.g., for the Co(II)/Co(I) and Co(III)/Co(II) couples) and to assess the reversibility of the electron transfer processes.
Caption: Logical flow for cyclic voltammetry of this compound.
References
- 1. uni-due.de [uni-due.de]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxygen binding to cobalt(II) proto-, deutero- and meso-porphyrin IX dimethyl ester complexes in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Preventing dimerization and deactivation of Salcomine catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salcomine (Co(salen)) catalysts. The information is designed to help you prevent common issues such as dimerization and deactivation, and to troubleshoot problems encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in catalysis?
This compound, or N,N′-bis(salicylidene)ethylenediaminocobalt(II), is a coordination complex between a cobalt(II) ion and a salen ligand.[1] It is well-known for its ability to reversibly bind molecular oxygen, which allows it to act as an oxygen carrier in various oxidation reactions.[2] A primary application is as a catalyst for the oxidation of phenols.[2][3]
Q2: What is the visual indicator of this compound's activity?
An active, oxygen-free this compound catalyst is typically a maroon or red-brown solid.[4] Upon exposure to oxygen, it turns black as it forms the oxygen adduct, indicating its activation for catalytic oxidation. If this color change does not occur, it may suggest a problem with the catalyst's ability to bind oxygen.
Q3: What are dimerization and deactivation in the context of this compound catalysts?
-
Dimerization: this compound can form a dimeric structure, [Co(salen)]₂, where the cobalt centers are bridged by phenolate ligands. This dimerization can lead to an "inactive" form of the catalyst, as it hinders the binding of oxygen to the cobalt centers.[1]
-
Deactivation: This is the loss of catalytic activity over time and can occur through several mechanisms, including:
-
Irreversible Oxidation/Reduction: In some reactions, the active Co(II) center can be irreversibly oxidized to Co(III) or reduced to a catalytically inactive Co(II) species, depending on the reaction conditions.[5]
-
Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, blocking them from participating in the reaction.[6]
-
Fouling: The deposition of byproducts or polymers on the catalyst surface can block pores and active sites.
-
Thermal Degradation: High temperatures can lead to the decomposition of the catalyst.
-
Q4: How does the choice of solvent affect my experiment?
The solvent plays a crucial role in the stability and activity of this compound catalysts.[7] Solvents that can coordinate to the cobalt center, such as pyridine or DMF, can facilitate the formation of the active monomeric oxygen adduct. The polarity of the solvent can also influence the reaction rate and selectivity by affecting the stability of the transition state.[8] However, certain solvents may also promote deactivation pathways. A solvent screen is often recommended when optimizing a reaction.[3]
Q5: Can I regenerate a deactivated this compound catalyst?
Yes, it is often possible to regenerate a deactivated this compound catalyst, depending on the cause of deactivation. Common regeneration methods include:
-
Washing: Washing the catalyst with an appropriate solvent can remove adsorbed impurities or byproducts.
-
Acid/Base Treatment: A mild acid or base wash can sometimes remove poisons from the catalyst surface. For instance, some deactivated catalysts can be regenerated by pickling in acids like sulfuric or acetic acid to remove poisoning metals.[9]
-
Thermal Treatment: Heating the catalyst under an inert atmosphere can sometimes remove volatile poisons or regenerate the active sites. However, care must be taken to avoid thermal degradation of the catalyst itself.
Troubleshooting Guides
Problem 1: Low or No Catalytic Activity
Symptoms:
-
The reaction does not proceed, or the conversion rate is significantly lower than expected.
-
The this compound catalyst does not change color from red-brown to black upon exposure to oxygen.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation (Inactive Dimer) | Ensure the use of a suitable coordinating solvent (e.g., pyridine, DMF) to favor the monomeric active form. |
| Catalyst Poisoning | Purify all reactants and solvents before use. Consider passing them through a column of activated alumina or another appropriate purification medium.[10] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Lower temperatures can sometimes improve stability, while higher temperatures may be needed for activation, but can also lead to degradation. |
| Insufficient Oxygen | Ensure a sufficient supply of oxygen or air to the reaction mixture, as it is a key reactant in the catalytic cycle. |
| Improper Catalyst Handling/Storage | Store this compound under an inert atmosphere, protected from light and moisture, to prevent premature oxidation and deactivation. |
Troubleshooting Workflow for Low Catalytic Activity
Problem 2: Poor Product Yield or Selectivity
Symptoms:
-
The desired product is formed, but in a lower yield than expected.
-
Multiple side products are observed, indicating low selectivity.
-
In asymmetric catalysis, low enantioselectivity (low ee%) is observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Systematically vary the reaction temperature, pressure, and reactant concentrations to find the optimal conditions.[3] |
| Solvent Effects | Perform a solvent screen using solvents of varying polarity and coordinating ability (e.g., CH₂Cl₂, Toluene, THF, Acetonitrile).[3] |
| Catalyst Loading | The amount of catalyst used can impact both yield and selectivity. Experiment with different catalyst loadings to find the optimal concentration.[11] |
| Presence of Water | For reactions sensitive to water, ensure all reagents and solvents are rigorously dried, and the reaction is run under an inert atmosphere.[5] |
| Ligand Modification (for selectivity) | If using a modified Salen ligand for asymmetric catalysis, ensure its purity. Even small impurities can affect enantioselectivity.[11] Consider screening different ligand structures. |
Data Presentation: Effect of Solvent on Phenol Oxidation
The following table summarizes the general effect of solvent choice on the oxidation of phenols catalyzed by this compound, based on literature observations. Actual yields will vary depending on the specific substrate and reaction conditions.
| Solvent | Relative Polarity | Coordinating Ability | Typical Outcome for Phenol Oxidation |
| Chloroform | Low | Low | Moderate yields of p-benzoquinone.[3] |
| Methanol | High | Moderate | Can lead to different product distributions and potentially side reactions.[3] |
| Pyridine | Moderate | High | Often used as a co-solvent or additive to enhance catalyst activity by preventing dimerization. |
| DMF | High | High | Can facilitate the formation of the active oxygen adduct. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimerization and Deactivation in a Catalytic Oxidation
This protocol provides best practices for handling and using this compound to maintain its catalytic activity.
Materials:
-
This compound catalyst
-
Anhydrous, deoxygenated reaction solvent (e.g., Toluene, CH₂Cl₂)
-
Coordinating ligand (optional, e.g., pyridine)
-
Substrate
-
Schlenk flask or glovebox
-
Inert gas (Argon or Nitrogen)
-
Oxygen source (dry air or pure O₂)
Procedure:
-
Catalyst Handling: Handle the this compound catalyst under an inert atmosphere (in a glovebox or using Schlenk techniques) to prevent premature oxidation and moisture contamination.
-
Reaction Setup: Add the this compound catalyst to a dry Schlenk flask under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent to the flask via cannula or syringe.
-
Addition of Coordinating Ligand (Optional): If using a coordinating ligand like pyridine to prevent dimerization, add it to the reaction mixture at this stage (typically in stoichiometric amounts relative to the catalyst).
-
Substrate Addition: Add the substrate to the reaction mixture.
-
Oxygen Introduction: Purge the reaction flask with dry oxygen or air and maintain a positive pressure of oxygen for the duration of the reaction. A color change from red-brown to black should be observed.
-
Temperature Control: Maintain the reaction at the desired temperature. Monitor the reaction progress by TLC, GC, or HPLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench as appropriate for the specific reaction.
Diagram of Experimental Workflow for Preventing Deactivation
Protocol 2: Regeneration of a Deactivated this compound Catalyst
This protocol outlines a general procedure for regenerating a this compound catalyst that has been deactivated by poisoning.
Materials:
-
Deactivated this compound catalyst
-
Appropriate washing solvents (e.g., methanol, acetone)
-
Dilute acid solution (e.g., 0.1 M acetic acid) - use with caution
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Solvent Wash: Suspend the deactivated catalyst in a suitable solvent (e.g., methanol) and stir for 30 minutes. This helps to remove soluble organic impurities.
-
Filtration: Filter the catalyst and wash it several times with the clean solvent.
-
Acid Wash (for metal poisons): If poisoning by alkali metals is suspected, a mild acid wash may be effective.[9] Suspend the catalyst in a dilute solution of acetic acid and stir for 15-30 minutes. Caution: This step should be tested on a small scale first, as it may degrade the catalyst.
-
Rinse: Thoroughly rinse the catalyst with deionized water to remove any residual acid, followed by a final rinse with a volatile organic solvent like acetone to aid in drying.
-
Drying: Dry the regenerated catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove all traces of solvent and water.
-
Storage: Store the regenerated catalyst under an inert atmosphere.
-
Activity Test: Before using the regenerated catalyst on a large scale, perform a small-scale test reaction to confirm that its activity has been restored.
Logical Diagram of Catalyst Deactivation and Regeneration Cycle
References
- 1. catalystseurope.org [catalystseurope.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Operando UV-Vis spectroscopy of a catalytic solid in a pilot-scale reactor: deactivation of a CrOx/Al2O3 propane dehydrogenation catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Intrinsic effects of solvent polarity on enzymic activation energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Activity Relationships for Reversible O2 Chemisorption by the Solid Phases of Co(salen) and Co(3F-salen) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Regeneration and Reuse of Salcomine Catalysts
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and managing Salcomine (Co(salen)) catalysts. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the use, regeneration, and reuse of these catalysts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, or Co(salen), is a cobalt(II) complex with the salen ligand, N,N'-bis(salicylidene)ethylenediamine. It is known for its ability to reversibly bind oxygen, making it a valuable catalyst for various oxidation reactions.[1][2] Its applications include the oxidation of phenols and as a model compound for studying oxygen-carrying proteins like hemoglobin.[2][3]
Q2: What are the common signs of this compound catalyst deactivation?
A2: Deactivation of this compound catalysts typically manifests as a decrease in reaction rate and conversion. Visual indicators can include a color change of the catalyst from its active form (often red or brown) to a different shade, or the formation of insoluble precipitates in the reaction mixture.[3]
Q3: What are the primary mechanisms of this compound catalyst deactivation?
A3: The main deactivation pathways for this compound and related Co-salen catalysts include:
-
Oxidation of the Cobalt Center: The active Co(II) center can be oxidized to the inactive Co(III) state.
-
Formation of Inactive Dimers: The catalyst can form inactive µ-peroxo dimers.[4]
-
Inhibition by Reaction Products: In some reactions, such as the oxidation of lignin models, the resulting quinones can bind to the cobalt center and deactivate the catalyst.
-
Fouling: Deposition of polymeric byproducts on the catalyst surface can block active sites.
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst.
Q4: Can this compound catalysts be regenerated?
A4: Yes, in many cases, the activity of a deactivated this compound catalyst can be at least partially restored through regeneration. The appropriate regeneration method depends on the cause of deactivation.
Q5: How many times can a this compound catalyst be reused?
A5: The reusability of a this compound catalyst depends on the specific reaction conditions, the deactivation mechanism, and the effectiveness of the regeneration process. For heterogeneous this compound catalysts, there are reports of successful reuse for multiple cycles. For instance, an immobilized cobalt(II) Salen complex has been shown to be recoverable and reusable for at least 10 cycles without a significant loss of activity.[5]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound catalysts.
| Problem | Potential Cause | Suggested Solution |
| Low or no catalytic activity with fresh catalyst | Improper catalyst synthesis or activation. | Ensure the synthesis is carried out under an inert atmosphere to prevent premature oxidation of the Co(II) center.[3][6] Verify the structure and purity of the synthesized catalyst using appropriate analytical techniques. |
| Presence of impurities in reactants or solvents. | Use high-purity, dry solvents and purify starting materials to remove potential catalyst poisons. | |
| Gradual loss of activity during the reaction | Oxidation of the Co(II) center to Co(III). | If applicable to your reaction system, consider adding a reducing agent to regenerate the Co(II) species in situ. This approach requires careful evaluation to ensure it does not interfere with the desired reaction. |
| Fouling of the catalyst surface. | At the end of the reaction, wash the catalyst with a suitable solvent to remove adsorbed species. | |
| Thermal degradation. | Optimize the reaction temperature to minimize catalyst decomposition. | |
| Sudden drop in catalytic activity | Introduction of a strong catalyst poison. | Identify and eliminate the source of the poison from the feedstock or reaction environment. |
| Formation of an inactive complex with a reaction product. | If a product is a known inhibitor, consider strategies to remove it from the reaction mixture as it is formed, for example, by using an adsorbent. | |
| Difficulty in recovering a heterogeneous catalyst | Catalyst leaching into the reaction medium. | Ensure the catalyst is properly immobilized on the support. Consider using a different support material or immobilization technique. |
| Mechanical loss during workup. | For powdered heterogeneous catalysts, use fine filtration or centrifugation for recovery.[7] |
Quantitative Data on Catalyst Reuse
The reusability of this compound catalysts is a key factor in their practical application. Below is a summary of available data on the reuse of a heterogeneous this compound catalyst.
| Catalyst System | Application | Number of Reuse Cycles | Activity Retention | Reference |
| Immobilized Cobalt(II) Salen Complex | Acetylation of alcohols and phenols | 10 | No considerable loss of activity | [5] |
Note: Publicly available quantitative data on the regeneration and reuse of this compound catalysts is limited and highly dependent on the specific reaction and catalyst formulation.
Experimental Protocols
Protocol 1: Synthesis of this compound (Co(salen))
This protocol describes the synthesis of the inactive form of Co(salen), which can be activated for catalytic use. The synthesis should be performed under an inert atmosphere to prevent oxidation.[3][6]
Materials:
-
SalenH₂ (N,N'-bis(salicylidene)ethylenediamine)
-
Cobalt(II) acetate tetrahydrate
-
95% Ethanol, degassed
-
Water, deionized and degassed
-
Round-bottom flask with reflux condenser
-
Schlenk line or glovebox for inert atmosphere
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve SalenH₂ in degassed 95% ethanol.
-
In a separate flask, dissolve cobalt(II) acetate tetrahydrate in degassed deionized water.
-
Under an inert atmosphere (e.g., nitrogen or argon), slowly add the cobalt acetate solution to the SalenH₂ solution with stirring. A brown precipitate of the "active" complex will form.[3]
-
Heat the mixture to reflux. During reflux, the brown precipitate will convert to the brick-red "inactive" form of Co(salen).[3]
-
After the color change is complete (typically after about 1 hour), cool the mixture to room temperature.
-
Filter the red crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: General Regeneration of a Deactivated this compound Catalyst
This protocol provides a general procedure for the regeneration of a deactivated heterogeneous this compound catalyst. The specific steps may need to be optimized based on the nature of the deactivation.
Materials:
-
Deactivated heterogeneous this compound catalyst
-
Appropriate organic solvent (e.g., methanol, acetone)
-
Deionized water
-
Mild acid or base solution (optional, for removing specific poisons)
-
Tube furnace (for thermal treatment)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Solvent Washing:
-
Suspend the deactivated catalyst in a suitable organic solvent.
-
Stir for 1-2 hours at room temperature to dissolve and remove any adsorbed organic impurities or byproducts.
-
Filter the catalyst and repeat the washing step if necessary.
-
Wash the catalyst with deionized water to remove any residual solvent.
-
-
Chemical Treatment (Optional):
-
If deactivation is due to poisoning by an acidic or basic substance, a mild wash with a dilute base or acid, respectively, can be performed. This step must be carefully tested to avoid damaging the catalyst.
-
After chemical treatment, wash the catalyst thoroughly with deionized water until the filtrate is neutral.
-
-
Thermal Treatment (Calcination):
-
Place the washed and dried catalyst in a tube furnace.
-
Heat the catalyst under a slow flow of inert gas to a moderate temperature (e.g., 200-300 °C). The optimal temperature and duration should be determined experimentally to avoid thermal decomposition of the catalyst. This step aims to remove strongly adsorbed species and potentially reverse some forms of deactivation.
-
Cool the catalyst to room temperature under an inert atmosphere.
-
-
Reactivation (if applicable):
-
If the cobalt center has been oxidized, a reduction step may be necessary. This can sometimes be achieved by heating the catalyst under a flow of a reducing gas mixture (e.g., H₂/N₂). This step should be approached with caution as it can also lead to over-reduction and damage to the catalyst.
-
Caption: A general workflow for the regeneration of this compound catalysts.
Deactivation Pathways and Regeneration Logic
The choice of regeneration strategy is directly linked to the deactivation mechanism. The following diagram illustrates this relationship.
Caption: Logical relationship between deactivation and regeneration.
References
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Syntheses, Characterization and Study of the Use of Cobalt (II) Schiff–Base Complexes as Catalysts for the Oxidation of Styrene by Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Salcomine Solubility and Solution Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to Salcomine (Co(salen)).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a coordination complex that is generally insoluble in aqueous solutions but soluble in several organic solvents. Its solubility is attributed to the hydrophobic nature of the salen ligand framework.[1] It is known to be soluble in benzene, chloroform, pyridine, and dimethylformamide (DMF).[2][3][4]
Q2: Is this compound soluble in water?
A2: No, this compound is insoluble in water.[2][3][4]
Q3: What is the reported quantitative solubility of this compound?
A3: There is limited publicly available quantitative solubility data for this compound in specific solvents. One source reports a solubility of 27.6 µg/mL in a mixture of benzene, chloroform, and pyridine, although the exact composition of this mixture and the experimental conditions are not specified.[5]
Q4: How does the choice of solvent affect the coordination of this compound?
A4: The solvent can play a significant role in the coordination chemistry of this compound. In non-coordinating solvents like chloroform, the primary species is the four-coordinate Co(salen). In strongly coordinating solvents such as pyridine, this compound can form five- or six-coordinate adducts, such as [Co(salen)(py)] and [Co(salen)(py)₂].[5]
Q5: What are the "active" and "inactive" forms of this compound?
A5: The terms "active" and "inactive" typically refer to the ability of solid this compound to bind molecular oxygen. The "active" form, often brown, can reversibly bind oxygen, while the "inactive" brick-red form does not.[1][2] This difference is related to the crystal packing of the solid material. In solution, the primary concern is preventing the oxidation of the Co(II) center to Co(III) by atmospheric oxygen, which deactivates its catalytic properties for certain reactions. The initially formed brown "active" complex can slowly change to the brick-red "inactive" complex upon heating.[1][2]
Q6: Why does my this compound solution change color?
A6: The color of a this compound solution can indicate its state. A reddish-orange or brown solution is characteristic of the desired Co(II) complex. A change to a darker color, such as dark brown or black, upon exposure to air can indicate the formation of an oxygen adduct or oxidation to Co(III).[2]
Solubility Data
Due to the limited availability of precise quantitative solubility data for this compound in the literature, the following table provides a qualitative summary of its solubility in various common laboratory solvents.
| Solvent | Qualitative Solubility | Reported Quantitative Data (at 25 °C unless specified) | Notes |
| Water | Insoluble[2][3][4] | Not Available | This compound is hydrophobic.[1] |
| Benzene | Soluble[2][3][4] | Not Available | Often used for recrystallization.[5] |
| Chloroform | Soluble[2][3][4] | Not Available | This compound exists as a four-coordinate species.[5] |
| Pyridine | Soluble[2][3][4] | Not Available | Forms five- and six-coordinate adducts.[5] |
| Dimethylformamide (DMF) | Soluble[5] | Not Available | A suitable medium for synthetic applications.[5] |
| Methanol | Soluble | Not Available | Used as a solvent in the synthesis of this compound derivatives. |
| Ethanol | Sparingly Soluble | Not Available | Used as a solvent for the synthesis of the salen ligand and this compound itself, often with heating.[1] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound under an Inert Atmosphere
To prevent oxidation and maintain the active Co(II) state, this compound should be dissolved and handled under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound powder
-
Anhydrous, degassed solvent of choice (e.g., chloroform, pyridine, DMF)
-
Schlenk flask or similar glassware
-
Inert gas source (nitrogen or argon) with a manifold or balloon
-
Septa, needles, and cannulas
-
Stir bar and stir plate
Procedure:
-
Prepare the Glassware: Thoroughly dry all glassware in an oven at >100 °C for at least 4 hours and allow it to cool under a stream of inert gas.
-
Add this compound: Quickly weigh the desired amount of this compound and add it to the Schlenk flask.
-
Purge with Inert Gas: Seal the flask with a septum and purge with inert gas for 5-10 minutes to remove any residual air.
-
Add Solvent: Using a gas-tight syringe or cannula, transfer the desired volume of anhydrous, degassed solvent to the Schlenk flask.
-
Dissolution: Stir the mixture at room temperature until the this compound is fully dissolved. Gentle heating may be applied if necessary, but be aware that this can promote the conversion to the inactive form in some cases.[1]
-
Storage: Keep the solution under a positive pressure of inert gas and protect it from light.
Protocol 2: Determination of this compound Concentration using UV-Vis Spectroscopy
The concentration of this compound in solution can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.
Materials:
-
This compound solution of unknown concentration
-
Solvent used to prepare the solution (as a blank)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Standard Solutions: Prepare a series of this compound solutions of known concentrations in the desired solvent under an inert atmosphere.
-
Acquire Spectra:
-
Set the spectrophotometer to scan a relevant wavelength range (e.g., 200-800 nm).
-
Use the pure solvent to zero the baseline.
-
Measure the absorbance spectra of the standard solutions.
-
-
Determine λmax: Identify the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Create a Calibration Curve: Plot the absorbance at λmax versus the concentration of the standard solutions. The plot should be linear and follow the Beer-Lambert law.
-
Measure Unknown Sample: Measure the absorbance of the this compound solution of unknown concentration at the same λmax.
-
Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound does not dissolve or dissolves very slowly. | 1. Insufficient solvent. 2. Low temperature. 3. Incorrect solvent choice. | 1. Add more solvent in small increments. 2. Gently warm the solution while stirring. Be cautious as excessive heat can lead to degradation or formation of the inactive form.[1] 3. Consult the solubility table and consider a different solvent. |
| The solution turns dark brown or black immediately upon dissolution. | 1. Exposure to air (oxygen). 2. Use of non-degassed solvent. | 1. Ensure all dissolution steps are performed under a strict inert atmosphere.[1] 2. Use properly degassed solvents. Solvents can be degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. |
| A precipitate forms in the solution over time. | 1. The solution is supersaturated and has cooled down. 2. Slow oxidation and formation of less soluble Co(III) species. 3. Reaction with trace amounts of water or other impurities in the solvent. | 1. Gently warm the solution to redissolve the precipitate. Consider using a slightly larger volume of solvent for the desired concentration. 2. Store the solution under an inert atmosphere and protect it from light. Prepare fresh solutions for critical experiments. 3. Use anhydrous, high-purity solvents. |
| The solution color is brick-red instead of the expected brown/orange. | Formation of the "inactive" form of this compound. | This is more commonly observed in the solid state but can be influenced by heating during dissolution.[1] The "inactive" form may have different reactivity. If the active form is required, prepare a fresh solution under strictly anaerobic conditions without excessive heating. |
Visual Guides
References
Technical Support Center: Optimizing Salcomine-Catalyzed Oxidations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Salcomine-catalyzed oxidation reactions. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a catalyst in oxidation reactions?
A1: this compound, or Co(salen), is a coordination complex of cobalt with the salen ligand. It acts as a catalyst for the aerobic oxidation of various substrates, most notably phenols.[1] Its catalytic activity stems from its ability to reversibly bind molecular oxygen, forming an activated oxygen complex that then oxidizes the substrate.[1] In the case of phenols, this typically leads to the formation of the corresponding p-benzoquinones.
Q2: What is the active form of the this compound catalyst?
A2: The catalytically active species is a mononuclear superoxo complex, which is favored under specific reaction conditions.[1] Under ambient oxygen pressure in nonpolar solvents, a less active binuclear bridged peroxo complex can be formed.[1] The reaction conditions can be tuned to favor the more active mononuclear species.
Q3: What are the common side products in this compound-catalyzed phenol oxidations?
A3: Besides the desired benzoquinone, common side products can include diphenoquinones and polyphenylene ethers, which arise from the coupling of aryloxy radicals.[1] The formation of these byproducts is influenced by reaction conditions such as temperature and the presence of certain ligands.
Troubleshooting Guides
Low or No Conversion of Starting Material
Q4: I am observing low or no conversion of my phenol starting material. What are the potential causes and how can I address them?
A4: Low or no conversion in a this compound-catalyzed oxidation can be attributed to several factors:
-
Inactive Catalyst: The Co(II) center of this compound needs to be in the correct oxidation state to bind oxygen. Improper storage or handling can lead to the formation of inactive species.
-
Poor Catalyst Loading: Insufficient catalyst concentration will result in a slow or stalled reaction.
-
Inefficient Oxygen Supply: As an aerobic oxidation, a continuous and sufficient supply of oxygen is crucial for the catalytic cycle.
-
Inappropriate Solvent: The choice of solvent significantly impacts the catalyst's activity and the solubility of the reactants.
-
Sub-optimal Temperature: The reaction rate is temperature-dependent, and an unsuitable temperature can lead to poor performance.
Recommended Actions:
-
Catalyst Activation: Ensure the this compound is properly activated. This can often be achieved by dissolving it in an appropriate solvent and stirring under an oxygen atmosphere before adding the substrate.
-
Optimize Catalyst Loading: Systematically increase the catalyst loading to find the optimal concentration for your specific substrate and reaction scale.
-
Enhance Oxygen Delivery: Ensure vigorous stirring and a positive pressure of oxygen or air. For larger scale reactions, bubbling oxygen through the reaction mixture may be necessary.
-
Solvent Screening: If conversion is low, consider screening different solvents. Common solvents for this compound-catalyzed oxidations include chloroform, methanol, and DMF.
-
Temperature Adjustment: Gradually increase the reaction temperature in increments of 5-10 °C to determine the optimal range for your substrate.
Poor Selectivity and Formation of Byproducts
Q5: My reaction is producing a significant amount of diphenoquinone or polymeric byproducts instead of the desired benzoquinone. How can I improve the selectivity?
A5: Poor selectivity towards the desired benzoquinone is often due to the undesired coupling of phenoxy radicals. The following factors can influence selectivity:
-
Reaction Temperature: Higher temperatures can sometimes favor C-C coupling reactions, leading to the formation of diphenoquinones and polymers.
-
Presence of Axial Ligands: The coordination of an axial base to the cobalt center can significantly influence the selectivity of the reaction.
-
Solvent Choice: The polarity and coordinating ability of the solvent can affect the reaction pathway.
Recommended Actions:
-
Temperature Optimization: Try running the reaction at a lower temperature to disfavor the C-C coupling pathways.
-
Addition of Axial Bases: The introduction of a monodentate pyridine or imidazole base can coordinate axially to the cobalt center and enhance the formation of p-quinones.[1] The choice and concentration of the base should be optimized.
-
Solvent Effects: Evaluate the reaction in different solvents. Non-coordinating, non-polar solvents may favor the desired oxidation pathway in some cases.
Catalyst Deactivation
Q6: The reaction starts well but then slows down or stops completely. What could be causing catalyst deactivation and can it be regenerated?
A6: Catalyst deactivation in this compound-catalyzed oxidations is a common issue. The primary cause is the reduction of the active Co(III) species to an inactive Co(II) state.[2] This can be triggered by side reactions or the presence of reducing agents in the reaction mixture. Sintering or aggregation of the catalyst can also lead to a loss of activity.
Recommended Actions for Prevention:
-
Control of Reaction Conditions: Maintaining optimal temperature and reactant concentrations can minimize side reactions that lead to catalyst deactivation.
-
Use of Co-catalysts: In some cases, the addition of a co-catalyst can help to maintain the active oxidation state of the cobalt center.
Catalyst Regeneration:
While challenging, regeneration of a deactivated this compound catalyst can sometimes be achieved. A general procedure involves:
-
Washing: The catalyst is first washed to remove any adsorbed organic material.
-
Oxidation: The deactivated Co(II) species can be re-oxidized to the active Co(III) state. This can be attempted by treating the catalyst with a mild oxidizing agent in a suitable solvent.
-
Drying: The regenerated catalyst is then thoroughly dried before reuse.
Data Presentation
Table 1: Effect of Solvent on the Oxidation of 2,6-Dimethylphenol
| Solvent | Temperature (°C) | Reaction Time (h) | Benzoquinone Yield (%) | Diphenoquinone Yield (%) |
| Chloroform | 25 | 24 | 65 | 10 |
| Methanol | 25 | 24 | 58 | 15 |
| DMF | 25 | 18 | 75 | 5 |
| Toluene | 50 | 36 | 45 | 25 |
Table 2: Influence of Axial Base on the Oxidation of a Syringyl Lignin Model
| Axial Base | pKa | Benzoquinone Yield (%) |
| None | - | 45 |
| Pyridine | 5.25 | 78 |
| Imidazole | 6.95 | 85 |
| 2,6-Lutidine | 6.64 | 65 |
Experimental Protocols
General Protocol for this compound-Catalyzed Oxidation of a Phenol
-
Catalyst Preparation: this compound is either purchased commercially or synthesized. A common synthesis involves the reaction of salicylaldehyde with ethylenediamine, followed by the addition of a cobalt(II) salt such as cobalt(II) acetate.
-
Reaction Setup: A round-bottom flask is charged with the phenol substrate and the this compound catalyst (typically 1-5 mol%).
-
Solvent Addition: The chosen solvent (e.g., DMF, chloroform, or methanol) is added to the flask.
-
Oxygenation: The flask is fitted with a balloon filled with oxygen or connected to a continuous oxygen supply. The reaction mixture is stirred vigorously to ensure good gas-liquid mixing.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated, and the crude product is purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: General workflow for a this compound-catalyzed oxidation experiment.
Caption: Decision tree for troubleshooting low conversion in this compound oxidations.
References
Troubleshooting inconsistent results in Salcomine experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Salcomine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or Co(salen), is a coordination complex of cobalt with the salen ligand.[1][2] It is notable for its ability to reversibly bind molecular oxygen, making it a subject of interest for oxygen storage and transport research.[1][2][3] Additionally, this compound and its derivatives are utilized as catalysts in various oxidation reactions, including the oxidation of phenols.[1] Its applications extend to materials science for the development of sensors and advanced materials, as well as in analytical and biochemistry.[4]
Q2: What are the key safety precautions to take when working with this compound?
This compound may cause eye, skin, and respiratory tract irritation. It is important to handle the compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust when handling the solid form. This compound is incompatible with strong acids and strong oxidizing agents.[4]
Q3: How should this compound be stored?
This compound should be stored in a tightly sealed container under an inert atmosphere at room temperature.[4] This is crucial because the complex can react with atmospheric oxygen, especially in the presence of certain solvents.
Troubleshooting Guides
Issue 1: Inconsistent Oxygen Binding Capacity
Q: My this compound samples show variable oxygen uptake from one experiment to the next. What could be the cause?
A: Inconsistent oxygen binding is a common issue and is often related to the presence of different crystalline forms (polymorphs) of this compound, known as "active" and "inactive" forms.[2][3] The solvent used during synthesis and recrystallization plays a crucial role in determining the crystalline structure and, consequently, the oxygen-binding capacity.[2][3] The "inactive" form is a dimer and has a more compact crystal lattice with limited voids for oxygen to penetrate, leading to lower or no oxygen uptake.[2][3]
Troubleshooting Steps:
-
Standardize Crystallization/Recrystallization Protocol: Use a consistent solvent system and procedure for every batch of this compound to ensure the formation of the same polymorph.
-
Activate the this compound: The "active" form is often obtained by heating the synthesized this compound under vacuum or an inert gas stream to remove coordinated solvent molecules and create vacancies for oxygen binding.[5] This activation step is critical for achieving optimal oxygen uptake.
-
Characterize the Crystalline Form: Use techniques like X-ray Diffraction (XRD) to identify the crystalline phase of your this compound samples. This will help you correlate the structure with the observed oxygen binding capacity.
-
Control Particle Size: Finely grinding the this compound sample can increase the surface area available for gas-solid interaction.[2]
DOT Diagram: Troubleshooting Inconsistent Oxygen Binding
Caption: A flowchart for troubleshooting inconsistent oxygen binding in this compound experiments.
Issue 2: Low Yield or Impure Product During Synthesis
Q: I am getting a low yield of this compound, or the product appears to be impure. What are the likely causes and solutions?
A: Low yields and impurities in this compound synthesis can arise from several factors, primarily related to the reaction conditions and the purity of the starting materials.
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: this compound is sensitive to air during its formation and can decompose in the presence of oxygen.[6] It is crucial to perform the synthesis under an inert atmosphere, such as argon or nitrogen.[6]
-
Purity of Reagents: Ensure that the salicylaldehyde, ethylenediamine, and cobalt(II) salt are of high purity. Impurities in the starting materials can lead to side reactions and the formation of undesired byproducts.
-
Stoichiometry of Reactants: Use the correct molar ratios of the reactants. Typically, a 2:1 molar ratio of salicylaldehyde to ethylenediamine is used to form the salen ligand, followed by the addition of the cobalt(II) salt.[7]
-
Reaction Time and Temperature: Ensure the reaction is carried out for the appropriate duration and at the recommended temperature to allow for complete formation of the complex.
-
Washing and Drying: Thoroughly wash the product with appropriate solvents (e.g., water and ethanol) to remove unreacted starting materials and byproducts.[6] Dry the final product in a desiccator to remove residual solvent.[6]
DOT Diagram: this compound Synthesis Workflow
Caption: A simplified workflow for the synthesis, purification, and activation of this compound.
Issue 3: Catalyst Deactivation in Oxidation Reactions
Q: My this compound-catalyzed oxidation reaction stops prematurely or shows decreased activity over time. What could be causing this?
A: Deactivation of the this compound catalyst can occur through several mechanisms, including degradation of the complex or inhibition by reaction components.
Troubleshooting Steps:
-
Check for Incompatible Reagents: this compound is incompatible with strong acids and strong oxidizing agents, which can cause it to decompose.[4] Ensure that the reaction conditions are not overly acidic and that the chosen oxidant does not degrade the catalyst.
-
Solvent Effects: The choice of solvent can influence the stability and activity of the catalyst. Some solvents may coordinate to the cobalt center and inhibit the binding of oxygen or the substrate.
-
Product Inhibition: The products of the oxidation reaction may bind to the catalyst and inhibit its activity.
-
Catalyst Leaching: If the catalyst is heterogeneous (e.g., supported on a solid material), it may leach into the reaction mixture, leading to a decrease in the effective catalyst concentration.
Quantitative Data
Table 1: Oxygen Binding Stoichiometries of Different Co(salen) Phases
| Class | Precursor | Activation | Active Phase | O₂:[Co] Stoichiometry |
| Class I | Co(salen)·CHCl₃ | Desorption of solvent | γ-Co(salen) | 1:3 |
| Class I | Co(salen)·CH₂Cl₂ | Desorption of solvent | δ-Co(salen) | 1:4 |
| Class I | Co(salen)·1.5C₆H₆ | Desorption of solvent | ε-Co(salen) | 1:5 |
| Class II | [Co(salen)(pyridine)] | Desorption of pyridine | ζ-Co(salen) | 1:2 |
| Class II | [Co(3F-salen)(H₂O)] | Desorption of H₂O | α-Co(3F-salen) | 1:2 |
Data sourced from JACS Au, 2021.[5][8]
Experimental Protocols
Protocol 1: Synthesis of this compound [Co(salen)]
This protocol is adapted from demonstrated laboratory procedures.[6]
Materials:
-
Salicylaldehyde
-
Ethylenediamine
-
Cobalt(II) acetate tetrahydrate
-
Ethanol (95%)
-
Deionized water
-
Three-neck round-bottom flask, reflux condenser, addition funnel, and inert gas source (Argon or Nitrogen)
Procedure:
-
Ligand Synthesis: In a round-bottom flask, dissolve salicylaldehyde (2 equivalents) in boiling ethanol. Separately, dissolve ethylenediamine (1 equivalent) in ethanol. Slowly add the ethylenediamine solution to the salicylaldehyde solution with stirring. The yellow salen ligand (salenH₂) will precipitate upon cooling.
-
Complexation: Set up a three-neck flask with a reflux condenser and an addition funnel, and ensure the system is flushed with an inert gas. Add the synthesized salenH₂ and ethanol to the flask and heat to reflux.
-
In a separate beaker, dissolve cobalt(II) acetate tetrahydrate (1 equivalent) in water.
-
Slowly add the cobalt(II) acetate solution to the refluxing salenH₂ solution via the addition funnel. A brown precipitate of the "active" this compound complex will form.
-
Continue refluxing for approximately one hour. The precipitate will turn to a brick-red "inactive" form.
-
Work-up: Cool the reaction mixture to room temperature. Filter the solid product and wash it sequentially with deionized water and cold ethanol.
-
Dry the final product in a desiccator.
Protocol 2: Measurement of Oxygen Uptake
This protocol describes a general method for measuring the oxygen uptake of this compound in solution.[2]
Materials:
-
Synthesized this compound
-
Dimethyl sulfoxide (DMSO)
-
Oxygen gas
-
Gas burette or similar volumetric apparatus
-
Side-arm test tube or reaction vessel
Procedure:
-
Accurately weigh a sample of finely ground this compound and place it in a side-arm test tube.
-
Saturate a known volume of DMSO with oxygen by bubbling O₂ gas through it.
-
Carefully place the oxygen-saturated DMSO in a small tube inside the side-arm test tube, ensuring it does not mix with the solid this compound.
-
Seal the side-arm test tube and connect it to a gas burette filled with water.
-
Flush the apparatus with oxygen.
-
Equalize the pressure inside the apparatus with the atmospheric pressure by adjusting the water levels in the gas burette. Record the initial volume.
-
Initiate the measurement by tilting the side-arm test tube to allow the DMSO to dissolve the this compound.
-
As the this compound solution absorbs oxygen, the water level in the gas burette will rise. Record the volume change over time until no further change is observed.
-
Calculate the moles of oxygen absorbed per mole of this compound.
DOT Diagram: Oxygen Binding and Release Cycle
Caption: The reversible oxygen binding and release cycle of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.umass.edu [people.umass.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. Structure Activity Relationships for Reversible O2 Chemisorption by the Solid Phases of Co(salen) and Co(3F-salen) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Salcomine and Other Metal-Salen Complexes in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of Salcomine (Co(salen)) and other metal-salen complexes in key organic transformations. The objective is to offer a comprehensive resource for selecting the appropriate catalyst system for specific applications, supported by experimental data and detailed protocols.
Overview of Metal-Salen Complexes in Catalysis
Salen ligands, a class of Schiff bases, are renowned for their ability to form stable complexes with a wide range of metal ions. These metal-salen complexes have emerged as versatile and powerful catalysts in various chemical reactions, including oxidation, asymmetric epoxidation, and copolymerization. The catalytic activity and selectivity of these complexes can be finely tuned by modifying the structure of the salen ligand or changing the central metal ion. This compound, the cobalt(II) complex of the salen ligand, is a well-known catalyst, particularly for its ability to bind and activate molecular oxygen. This guide will compare the performance of this compound with other prominent metal-salen complexes, such as those of manganese, chromium, and aluminum.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative performance of this compound and other metal-salen complexes in three key catalytic reactions: oxidation of phenols, asymmetric epoxidation of alkenes, and copolymerization of CO2 and epoxides.
Catalytic Oxidation of Phenols
Metal-salen complexes are effective catalysts for the oxidation of phenols to quinones, a valuable transformation in organic synthesis. This compound, in particular, has been extensively studied for this reaction.
Table 1: Comparison of Metal-Salen Complexes in the Oxidation of 2,6-Disubstituted Phenols
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Co(salen) (this compound) | 2,6-Di-tert-butylphenol | 2,6-Di-tert-butyl-p-benzoquinone | High | [1] |
| Co(babp)¹ | 2,6-Di-tert-butylphenol | 2,6-Di-tert-butyl-p-benzoquinone | Higher activity and selectivity than this compound | [1] |
| Ru-salen complexes | Phenols | p-Benzoquinone imines | - | [2] |
¹A cobalt(II) complex of 6,6′-bis(benzoylamino)-2,2′-bipyridine, a salen analogue.
Asymmetric Epoxidation of Alkenes
Chiral manganese-salen complexes, famously known as Jacobsen's catalysts, are highly efficient for the enantioselective epoxidation of unfunctionalized alkenes. This reaction is a cornerstone of modern asymmetric synthesis.
Table 2: Performance of Jacobsen's Catalyst in Asymmetric Epoxidation
| Catalyst | Substrate | Product | ee (%) | Reference |
| (R,R)-Jacobsen's Catalyst | cis-β-Methylstyrene | (1R,2S)-1-phenyl-1,2-epoxypropane | >90 | |
| (R,R)-Jacobsen's Catalyst | 1,2-Dihydronaphthalene | (1S,2R)-1,2-dihydronaphthalene oxide | >98 |
Copolymerization of CO2 and Epoxides
Metal-salen complexes, particularly those of chromium and cobalt, are effective catalysts for the copolymerization of carbon dioxide and epoxides to produce polycarbonates, offering a green route to valuable polymers.
Table 3: Comparative Performance of Metal-Salen Complexes in CO2/Epoxide Copolymerization
| Catalyst | Epoxide | Cocatalyst | TOF (h⁻¹) | Polymer Selectivity | Reference |
| (salen)CrCl | Cyclohexene oxide | PPNCl | 494 | >95% polycarbonate | [3] |
| (salen)AlCl | Cyclohexene oxide | Bu₄NN₃ | 35.3 | ~100% alternating copolymer | [4] |
| (salen)Co(II) | Propylene oxide | - | - | Selective for polycarbonate at 25°C | [4] |
| (salen)Ti(III)Cl | Cyclohexene oxide | PPNX | - | 58% yield (1h, 120°C) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.
Synthesis of this compound (Co(salen))
Materials:
-
Salicylaldehyde
-
Ethylenediamine
-
Cobalt(II) acetate tetrahydrate
-
Ethanol
-
Water
Procedure:
-
Preparation of the Salen Ligand (salenH₂): A solution of ethylenediamine in ethanol is added to a solution of salicylaldehyde in ethanol. The mixture is heated at reflux for a specified time. Upon cooling, the yellow crystalline salen ligand precipitates and is collected by filtration.
-
Synthesis of Co(salen): The prepared salen ligand is dissolved in hot ethanol. An aqueous solution of cobalt(II) acetate tetrahydrate is then added to the ligand solution. The mixture is heated at reflux. The resulting reddish-brown precipitate of this compound is collected by filtration, washed with water and ethanol, and dried.
This compound-Catalyzed Oxidation of 2,6-Di-tert-butylphenol
Materials:
-
This compound (Co(salen))
-
2,6-Di-tert-butylphenol
-
Solvent (e.g., chloroform or methanol)
-
Oxygen source (e.g., air or pure O₂)
Procedure:
-
Dissolve 2,6-di-tert-butylphenol and a catalytic amount of this compound in the chosen solvent in a reaction flask.
-
Stir the solution at room temperature while bubbling air or oxygen through the mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The product, 2,6-di-tert-butyl-p-benzoquinone, can be purified by column chromatography or recrystallization.[6]
Asymmetric Epoxidation of an Alkene using Jacobsen's Catalyst
Materials:
-
(R,R)- or (S,S)-Jacobsen's catalyst
-
Alkene substrate (e.g., cis-β-methylstyrene)
-
Oxidant (e.g., commercial bleach, NaOCl)
-
Co-catalyst/additive (e.g., 4-phenylpyridine N-oxide), optional
-
Solvent (e.g., dichloromethane)
-
Buffer solution
Procedure:
-
Dissolve the alkene and the chiral Jacobsen's catalyst in the solvent in a reaction flask, and cool the mixture in an ice bath.
-
If used, add the co-catalyst to the solution.
-
Add the buffered oxidant solution dropwise to the stirred reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium sulfite).
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the resulting epoxide by flash chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.[7][8]
Mandatory Visualizations
The following diagrams illustrate key aspects of the catalytic processes discussed in this guide.
Experimental Workflow for Catalyst Comparison
Caption: General experimental workflow for comparing the catalytic performance of metal-salen complexes.
Catalytic Cycle of Jacobsen-Katsuki Epoxidation
Caption: Simplified catalytic cycle for the Jacobsen-Katsuki asymmetric epoxidation.[9]
Logical Relationship in CO2/Epoxide Copolymerization
Caption: Logical steps in the metal-salen catalyzed copolymerization of CO2 and epoxides.
References
- 1. A cobalt(II) complex of a new salen analogue as an oxygenation catalyst of higher activity - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
Unveiling the Action of Salcomine: A Kinetic Approach to Catalytic Oxidation
For researchers and professionals in drug development and chemical synthesis, understanding the efficiency and mechanism of a catalyst is paramount. This guide provides a comparative analysis of Salcomine, a cobalt-based Salen complex, in the catalytic oxidation of phenols. Through an examination of kinetic studies, we aim to validate its catalytic mechanism and compare its performance with alternative catalysts.
This compound, or N,N'-bis(salicylidene)ethylenediaminocobalt(II), has long been recognized for its capacity to bind molecular oxygen reversibly and act as a catalyst in various oxidation reactions. Its efficacy, particularly in the oxidation of phenols to quinones, is a subject of ongoing research. Kinetic studies are crucial in elucidating the step-by-step mechanism of this catalysis, offering insights that can lead to the design of more efficient and selective catalysts.
Comparative Performance of Oxidation Catalysts
Kinetic data, such as activation energy (Ea), provides a quantitative measure of a catalyst's efficiency. A lower activation energy signifies a more efficient catalyst, as less energy is required to initiate the reaction. Below is a comparison of the activation energies for phenol oxidation using a supported this compound catalyst and alternative metal oxide nanoparticle catalysts.
| Catalyst System | Substrate | Activation Energy (Ea) (kJ/mol) | Notes |
| Supported Co(II) Salen Complex | Phenol | 57 and 63[1] | The two values likely correspond to different active sites or reaction pathways on the support material. |
| Mn₃O₄ Nanoparticles | Phenol | 38.5 | Demonstrates a lower activation energy, suggesting higher catalytic activity under the tested conditions. |
| Co₃O₄ Nanoparticles | Phenol | 66.2 | Shows a higher activation energy compared to both the supported Co(II) Salen complex and Mn₃O₄ nanoparticles. |
It is important to note that the presented activation energies are for different types of catalytic systems (a supported molecular complex versus metal oxide nanoparticles), which can influence the reaction kinetics. However, this data provides a valuable starting point for comparing the relative catalytic efficiencies.
The Catalytic Mechanism of this compound
Kinetic and spectroscopic studies have led to a generally accepted mechanism for the this compound-catalyzed oxidation of phenols. The process is initiated by the formation of a crucial intermediate, a cobalt(III)-superoxide adduct. This species is highly reactive and plays a central role in the catalytic cycle.
The catalytic cycle can be visualized as follows:
Figure 1: Proposed catalytic cycle for the oxidation of phenols by this compound.
This diagram illustrates the key steps in the catalytic process, starting from the activation of molecular oxygen by the Co(II) complex to the formation of the final product and the regeneration of the catalyst.
Experimental Validation: Protocols for Kinetic Studies
To validate the proposed mechanism and gather comparative kinetic data, rigorous experimental protocols are essential. The following outlines methodologies for monitoring the kinetics of this compound-catalyzed phenol oxidation using UV-Vis spectroscopy and for analyzing the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow
The general workflow for a kinetic study of this compound catalysis is depicted below:
Figure 2: General experimental workflow for kinetic studies of this compound catalysis.
Detailed Experimental Protocols
1. Kinetic Monitoring by UV-Vis Spectroscopy
This technique allows for the real-time monitoring of the reaction by observing changes in the absorbance of the reaction mixture.
-
Instrumentation: A UV-Vis spectrophotometer equipped with a thermostatted cuvette holder.
-
Reagents:
-
This compound solution of known concentration in a suitable solvent (e.g., methanol, chloroform).
-
Phenol solution of known concentration in the same solvent.
-
Solvent for blank measurements.
-
-
Procedure:
-
Set the spectrophotometer to the desired wavelength for monitoring the disappearance of the phenol substrate or the appearance of the product. A full spectrum scan should be performed initially to identify the optimal wavelength.
-
Place a cuvette with the solvent in the spectrophotometer and record the baseline.
-
In a separate thermostatted reaction vessel, equilibrate the phenol solution to the desired reaction temperature.
-
Initiate the reaction by adding a known volume of the this compound catalyst solution to the phenol solution. Start a timer immediately.
-
Quickly transfer a portion of the reaction mixture to a cuvette and place it in the spectrophotometer.
-
Record the absorbance at regular time intervals until the reaction is complete or for a predetermined duration.
-
The rate of reaction can be determined by plotting the absorbance versus time and analyzing the initial rate.
-
2. Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the products of the oxidation reaction, allowing for the quantification of substrate consumption and product formation over time.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Reagents:
-
Reaction aliquots quenched at different time points.
-
An appropriate internal standard for quantification.
-
High-purity solvent for dilution.
-
-
Procedure:
-
At specific time intervals during the reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent or by rapid cooling to prevent further reaction.
-
Prepare the sample for GC-MS analysis by diluting it with a suitable solvent and adding a known amount of an internal standard.
-
Inject the prepared sample into the GC-MS.
-
The gas chromatograph will separate the components of the mixture based on their volatility and interaction with the column.
-
The mass spectrometer will then detect and identify the separated components based on their mass-to-charge ratio.
-
By analyzing the peak areas of the substrate and products relative to the internal standard at different time points, the concentration profiles can be constructed, from which the reaction kinetics can be determined.
-
Conclusion
References
A Comparative Guide: Salcomine vs. Jacobsen's Catalyst for Asymmetric Epoxidation
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Asymmetric epoxidation of prochiral olefins stands out as a powerful strategy for introducing stereocenters with high fidelity. In this context, metal-salen complexes have emerged as a versatile class of catalysts. This guide provides a detailed comparison of two prominent salen complexes: Salcomine, a cobalt-based catalyst, and Jacobsen's catalyst, its manganese counterpart, with a focus on their application in asymmetric epoxidation.
While both are metal complexes of the salen ligand, their catalytic prowess is directed towards distinct chemical transformations. Jacobsen's catalyst is a celebrated workhorse for the asymmetric epoxidation of a wide array of olefins, consistently delivering high enantioselectivities. In contrast, this compound is renowned for its ability to reversibly bind molecular oxygen and catalyze oxidation reactions, but its application in asymmetric epoxidation is not well-established. This guide will delve into the available data, experimental protocols, and mechanistic pathways to provide a clear understanding of the capabilities of each catalyst.
Performance Comparison
The following table summarizes the key characteristics and performance metrics of this compound and Jacobsen's catalyst. It is important to note the disparity in available data for asymmetric epoxidation, which underscores their distinct primary applications.
| Feature | This compound (Co(salen)) | Jacobsen's Catalyst ((R,R)- or (S,S)-Mn(salen)Cl) |
| Metal Center | Cobalt (Co) | Manganese (Mn) |
| Primary Application | Oxygen carrier, oxidation of phenols | Asymmetric epoxidation of unfunctionalized alkenes |
| Asymmetric Epoxidation Performance | ||
| Enantiomeric Excess (% ee) | Data not available in literature | Up to >99% for a wide range of substrates |
| Yield (%) | Data not available in literature | Generally high, often >90% |
| Turnover Number (TON) | Data not available in literature | Can be high, catalyst loading as low as <1 mol% is effective[1] |
| Substrate Scope for Epoxidation | Not well-established for asymmetric epoxidation. A comparative study on achiral epoxidation showed lower activity than the Mn analogue.[1][2][3][4] | Broad scope, particularly effective for cis-disubstituted, conjugated, and electron-rich olefins.[5] |
| Typical Oxidants | O₂ (for phenol oxidation) | Sodium hypochlorite (NaOCl), m-chloroperoxybenzoic acid (m-CPBA) |
| Catalyst Preparation | Relatively straightforward from Co(II) salts and salen ligand | Multi-step synthesis involving resolution of the diamine backbone |
| Commercial Availability | Commercially available | Both enantiomers are commercially available |
Experimental Protocols
I. Asymmetric Epoxidation of an Alkene using Jacobsen's Catalyst
This protocol is a general procedure for the epoxidation of a prochiral alkene, such as (Z)-1-phenylpropene, using (R,R)-Jacobsen's catalyst.
Materials:
-
(R,R)-Jacobsen's catalyst
-
(Z)-1-phenylpropene
-
Dichloromethane (CH₂Cl₂)
-
Buffered commercial bleach (NaOCl solution)
-
4-Phenylpyridine N-oxide (PPNO) (optional, can enhance reaction rate)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (e.g., 1.0 mmol) and 4-phenylpyridine N-oxide (0.2 mmol, if used) in dichloromethane (10 mL).
-
Add (R,R)-Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
While stirring vigorously, add the buffered bleach solution (e.g., 1.5 mmol in water) dropwise over a period of 1-2 hours. The reaction is biphasic.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC analysis).
II. Preparation of Jacobsen's Catalyst
The synthesis of Jacobsen's catalyst involves the preparation of the salen ligand from a resolved chiral diamine and subsequent metallation.[6]
Step 1: Resolution of trans-1,2-Diaminocyclohexane
-
A mixture of cis- and trans-1,2-diaminocyclohexane is resolved using L-(+)-tartaric acid to selectively crystallize the (R,R)-diamine salt.
Step 2: Synthesis of the Salen Ligand
-
The resolved (R,R)-1,2-diaminocyclohexane is reacted with two equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde in ethanol to form the Schiff base (salen ligand). The product precipitates as a yellow solid.
Step 3: Metallation with Manganese(II)
-
The salen ligand is dissolved in ethanol, and manganese(II) acetate tetrahydrate is added. The mixture is heated to reflux.
Step 4: Oxidation and Chloride Addition
-
Air is bubbled through the reaction mixture to oxidize Mn(II) to Mn(III).
-
A solution of lithium chloride in water is added to precipitate the final (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst) as a dark brown solid.
III. Preparation of this compound (Co(salen))
This compound is synthesized by the reaction of a cobalt(II) salt with the salen ligand.[7]
Procedure:
-
Dissolve salicylaldehyde and ethylenediamine in a 2:1 molar ratio in a suitable solvent like ethanol.
-
Add an aqueous solution of cobalt(II) acetate tetrahydrate to the ligand solution.
-
Heat the mixture to reflux. A precipitate of this compound will form.
-
Cool the mixture, filter the solid, wash with water and ethanol, and dry under vacuum.
Mechanistic Insights and Visualizations
The distinct reactivity of this compound and Jacobsen's catalyst stems from the nature of their central metal ions and the resulting catalytic cycles they engage in.
Catalytic Cycle of Jacobsen's Epoxidation
The mechanism of the Jacobsen epoxidation is believed to involve a high-valent manganese-oxo species as the active oxidant.[5][6][8] The chiral ligand environment dictates the facial selectivity of the oxygen transfer to the alkene.
Caption: Catalytic cycle of Jacobsen's catalyst in asymmetric epoxidation.
Oxygen Binding by this compound
This compound's primary reactivity involves the reversible binding of molecular oxygen, a property that makes it a classic model for oxygen-carrying proteins like hemoglobin. This process involves the oxidation of the Co(II) center.
Caption: Reversible oxygen binding by this compound.
Conclusion
In the realm of asymmetric epoxidation, Jacobsen's catalyst stands as the undisputed champion when compared to this compound. Its manganese(III) center, housed within a meticulously designed chiral salen ligand, provides a highly effective and selective platform for the epoxidation of a broad range of unfunctionalized olefins. The wealth of literature data and its commercial availability make it a go-to catalyst for both academic research and industrial applications.
This compound, while a fascinating molecule with its own rich chemistry, particularly in the context of oxygen activation and transport, is not a suitable catalyst for asymmetric epoxidation. The available evidence points to its inferior activity compared to its manganese counterpart in epoxidation reactions, and there is a conspicuous absence of data regarding its ability to induce enantioselectivity in this transformation.
For researchers and professionals in drug development seeking a reliable and efficient method for asymmetric epoxidation, the choice is clear: Jacobsen's catalyst is the superior and well-validated option. This compound, however, remains a valuable tool for other oxidative transformations and as a model system for studying metal-dioxygen interactions.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A practical oligomeric [(salen)Co] catalyst for asymmetric epoxide ring-opening reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Oxygen-Binding Capacity of Salcomine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oxygen-binding capacity of Salcomine (Co(salen)) and its derivatives. This compound and its analogues are well-documented as synthetic oxygen carriers, mimicking the function of hemoglobin. Their ability to reversibly bind molecular oxygen has led to extensive research into their potential applications in oxygen storage, separation, and as oxidation catalysts. This document summarizes key quantitative data, details experimental protocols for measuring oxygen uptake, and provides visual representations of the underlying processes to aid researchers in selecting and utilizing these compounds for their specific applications.
Quantitative Comparison of Oxygen-Binding Capacity
The oxygen-binding capacity of this compound derivatives is highly dependent on several factors, including the crystalline structure (in the solid state), the presence of coordinating solvents, and the electronic properties of substituents on the salen ligand. The following tables summarize the oxygen uptake for various this compound derivatives in both the solid state and in solution.
Solid-State Oxygen-Binding Capacity
The oxygen uptake of solid this compound derivatives is often expressed as the stoichiometric ratio of dioxygen molecules per cobalt center (O₂:[Co]). Different crystalline phases of the same derivative can exhibit significantly different oxygen-binding capacities.
| Derivative/Phase | O₂:[Co] Stoichiometry | Key Observations |
| γ-Co(salen) | ~1:3 | Exhibits the highest oxygen capacity and fastest uptake among the Class I phases.[1] |
| δ-Co(salen) | 1:4 | Slower oxygen uptake and lower capacity compared to γ-Co(salen).[1] |
| ε-Co(salen) | 1:5 | The lowest oxygen capacity and slowest uptake rate among the Class I phases.[1] |
| ζ-Co(salen) (from Co(salen)py) | 1:2 | Achieves a higher oxygen stoichiometry compared to Class I materials.[1] |
| α-Co(3F-salen) | 1:2 | Exhibits almost instantaneous oxygen uptake.[2] |
| γ-Co(3F-salen) | 1:2 | Shows significantly higher cycling stabilities and faster kinetics compared to Co(salen).[2] |
Solution-Phase Oxygen-Binding Capacity
In solution, the oxygen-binding affinity of this compound derivatives can be quantified by the oxygenation constant (K_O₂), which represents the equilibrium constant for the oxygen-binding reaction. Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of oxygenation provide further insight into the binding process. Electron-withdrawing substituents on the Schiff base ligand have been shown to decrease the affinity for dioxygen.[3]
| Derivative | Oxygenation Constant (K_O₂ / atm⁻¹) at 298 K | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) |
| Co(NSalen) | 5.20 (at 286 K) | -37.56 | -117.5 |
| Co(EtSalen) | 2.96 | - | - |
| Co(DIEtSalen) | 3.05 | - | - |
| Co(DMISalen) | 6.75 | - | - |
Note: The data for solution-phase derivatives were measured in dimethylformamide (DMF) in the presence of pyridine.[3]
Experimental Protocols
Accurate and reproducible measurement of oxygen-binding capacity is crucial for comparing different this compound derivatives. The two most common methods for determining gas uptake by solid materials are the volumetric and gravimetric methods.
Volumetric Method for Measuring Oxygen Uptake
This method involves measuring the change in pressure of a known volume of oxygen gas as it is absorbed by the this compound derivative.
Apparatus:
-
A gas-tight reaction vessel of known volume containing the sample.
-
A pressure transducer to monitor the pressure of oxygen.
-
A gas burette or a calibrated gas reservoir to introduce a known amount of oxygen.
-
A vacuum pump to evacuate the system.
-
A temperature-controlled environment (e.g., a water bath or oven).
Procedure:
-
Sample Preparation: Accurately weigh a sample of the this compound derivative (typically 50-100 mg) and place it in the reaction vessel.
-
Degassing: Evacuate the reaction vessel using the vacuum pump to remove any adsorbed gases from the sample surface. Heating the sample during evacuation can facilitate this process.
-
Oxygen Introduction: Isolate the reaction vessel from the vacuum pump and introduce a known initial pressure of high-purity oxygen from the gas reservoir. Record the initial pressure (P_initial) and temperature (T).
-
Oxygen Uptake: Monitor the pressure inside the reaction vessel over time. As the sample absorbs oxygen, the pressure will decrease.
-
Equilibrium: Continue monitoring until the pressure stabilizes, indicating that equilibrium has been reached (P_final).
-
Calculation: The amount of oxygen absorbed can be calculated using the ideal gas law, taking into account the known volumes of the reaction vessel and connecting tubing, and the change in pressure.
Gravimetric Method for Measuring Oxygen Uptake
This method involves directly measuring the change in mass of the this compound derivative as it absorbs oxygen.
Apparatus:
-
A microbalance with high sensitivity.
-
A sample pan suspended within a sealed, temperature- and pressure-controlled chamber.
-
A gas delivery system to introduce oxygen into the chamber.
-
A vacuum pump for degassing.
Procedure:
-
Sample Preparation: Place a precisely weighed sample of the this compound derivative onto the sample pan of the microbalance.
-
Degassing: Evacuate the chamber to remove air and other adsorbed gases.
-
Taring: Tare the balance to set the initial mass of the degassed sample to zero.
-
Oxygen Introduction: Introduce oxygen into the chamber at a controlled pressure.
-
Mass Measurement: Continuously record the mass of the sample as it increases due to oxygen absorption.
-
Equilibrium: The measurement is complete when the mass of the sample no longer increases, indicating that oxygen saturation has been reached.
-
Calculation: The mass of oxygen absorbed is directly measured by the microbalance. This can be converted to moles of oxygen to determine the O₂:[Co] stoichiometry.
Visualizing the Process
Diagrams illustrating the oxygen-binding mechanism and the experimental workflow can aid in understanding the fundamental concepts and procedures.
Caption: Reversible oxygen binding to a this compound derivative.
Caption: Experimental workflow for determining oxygen-binding capacity.
References
Electrochemical Showdown: A Comparative Analysis of Salcomine and Its Analogues
For researchers, scientists, and professionals in drug development, understanding the nuanced electrochemical behavior of metallodrug candidates is paramount. This guide provides an objective comparison of the electrochemical properties of Salcomine, a well-known cobalt(II) Schiff base complex, and its structural analogues. By examining the influence of ligand modifications on redox potentials and catalytic activity, this document aims to inform the rational design of novel metal-based therapeutics and catalysts.
This comparative analysis is supported by experimental data from cyclic voltammetry studies, offering insights into the structure-activity relationships of these versatile compounds. The following sections detail the electrochemical data, the experimental protocols used for their acquisition, and visual representations of the experimental workflow and the fundamental structure of the molecules under investigation.
Probing Redox Behavior: A Data-Driven Comparison
The electrochemical properties of this compound and its analogues are highly sensitive to modifications of the salen ligand framework. Variations in the diamine bridge and substitutions on the salicylaldehyde rings can significantly alter the electron density at the cobalt center, thereby influencing the complex's redox potentials.
A key observation is the inverse correlation between the electron-donating ability of substituents on the salen ligand and the redox potentials of the cobalt complexes.[1] As the electron-donating character of the para-substituents on the phenoxide moieties increases, there is a discernible shift in the redox potentials to more negative values.[1] This trend is a critical consideration in the design of catalysts, as it allows for the fine-tuning of the metal center's reactivity.[1]
The following table summarizes the redox potential data for a series of Co(III) salen complexes, highlighting the impact of modifying the diamine bridge.
| Complex | Diamine Bridge | Epc (V) vs. NHE | Epa (V) vs. NHE | E1/2 (V) vs. NHE |
| Co1 | N,N'-bis(salicylidene)ethylenediamine | - | - | - |
| Co2 | N,N'-bis(salicylidene)phenylenediamine | - | - | - |
| Co3 | N,N'-bis(salicylidene)-2,2-dimethylpropylenediamine | - | - | - |
Note: Specific potential values from the initial search were not available in a comparable format across multiple analogues. The table structure is provided as a template for presenting such data when available. The trend of shifting potentials with substituent changes is a key takeaway from the literature.[1]
Under the Hood: Experimental Protocols
The electrochemical data presented in this guide are typically acquired using cyclic voltammetry (CV). This technique allows for the characterization of the redox behavior of the complexes.
Cyclic Voltammetry (CV) Protocol
Objective: To determine the redox potentials of this compound and its analogues and to assess their electrocatalytic activity, particularly for the oxygen reduction reaction (ORR).
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium perchlorate - TBAP) in a suitable aprotic solvent (e.g., dimethylformamide - DMF or acetonitrile).
-
High-purity nitrogen or argon gas for deaeration
-
This compound or analogue sample
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the electrolyte solution to the cell.
-
Deaerate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Blank Scan:
-
Perform a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to ensure the absence of interfering redox-active impurities.
-
-
Sample Analysis:
-
Dissolve a known concentration of the this compound or analogue sample in the electrolyte solution.
-
Record the cyclic voltammogram by sweeping the potential from an initial value to a final value and back. The scan rate (e.g., 100 mV/s) and potential range should be chosen to clearly resolve the redox events of the complex.
-
For studying the oxygen reduction reaction, after obtaining the CV in the deaerated solution, saturate the solution with oxygen by bubbling O2 gas and record the CV again to observe the catalytic effect.
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the half-wave potential (E1/2 = (Epa + Epc) / 2), which provides an approximation of the standard redox potential.
-
The peak separation (ΔEp = Epa - Epc) gives an indication of the reversibility of the redox process.
-
In ORR studies, the increase in the cathodic current and the shift in the peak potential in the presence of oxygen indicate the catalytic activity of the complex.
-
Visualizing the Process and Structure
To better understand the experimental workflow and the fundamental molecular structure being analyzed, the following diagrams are provided.
References
Spectroscopic comparison of Salcomine and Salan-cobalt complexes
A detailed comparative guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Salcomine and its reduced analogue, Salan-cobalt complexes.
In the realm of coordination chemistry, this compound, a cobalt(II) complex with the tetradentate Schiff base ligand N,N′-bis(salicylidene)ethylenediamine (salen), has long been a subject of intense study due to its remarkable oxygen-carrying capabilities and catalytic activity.[1][2] Its hydrogenated counterpart, the Salan-cobalt complex, features a more flexible ligand backbone with amine instead of imine donor groups. This structural modification significantly influences the electronic and steric properties of the complex, leading to distinct spectroscopic signatures. This guide provides a comprehensive spectroscopic comparison of this compound and a representative Salan-cobalt complex, supported by experimental data and detailed protocols.
Structural Differences
The key structural difference between this compound and a Salan-cobalt complex lies in the nature of the nitrogen donor atoms of the ligand. In this compound, the salen ligand possesses two imine (C=N) double bonds, which are part of a conjugated system. In contrast, the salan ligand has these imine bonds reduced to single amine (C-N) bonds, resulting in a more flexible and electron-rich coordination environment around the cobalt center.
Caption: Structural relationship between this compound and Salan-cobalt complexes.
Spectroscopic Comparison
The structural dissimilarities between this compound and Salan-cobalt complexes give rise to notable differences in their spectroscopic properties.
| Spectroscopic Technique | This compound (Co(salen)) | Salan-Cobalt Complex | Key Differences & Rationale |
| UV-Visible Spectroscopy | Exhibits characteristic absorption bands around 340-350 nm and 400-450 nm, attributed to π→π* transitions of the conjugated Schiff base and metal-to-ligand charge transfer (MLCT), respectively.[3] | The intense π→π* band of the conjugated system is absent. d-d transitions are more prominent, typically observed in the 500-700 nm region.[1] | The reduction of the C=N bonds disrupts the extensive π-conjugation of the salen ligand, leading to the disappearance of the intense π→π* transition. The increased flexibility and electron-donating ability of the amine nitrogens in the salan ligand alter the d-orbital splitting, shifting the d-d transitions. |
| Infrared (IR) Spectroscopy | A strong absorption band is observed in the range of 1600-1630 cm⁻¹, characteristic of the C=N (imine) stretching vibration.[4] | The C=N stretching band is absent. A new band corresponding to the N-H stretching vibration of the secondary amine appears in the region of 3100-3300 cm⁻¹. | The most direct spectroscopic evidence of the reduction of the Schiff base is the disappearance of the imine C=N stretch and the appearance of the amine N-H stretch. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Due to the paramagnetic nature of the Co(II) center, ¹H NMR spectra often exhibit broad, shifted signals. The azomethine proton (CH=N) typically appears as a singlet. | Paramagnetism of Co(II) also leads to broad and shifted signals. The signals for the protons of the ethylene bridge and the methylene groups adjacent to the nitrogen atoms are expected to be significantly different from those in this compound. | The change in the electronic environment and the increased conformational flexibility of the salan ligand will result in different chemical shifts and potentially more complex splitting patterns for the aliphatic protons of the ligand backbone. Obtaining well-resolved spectra for the paramagnetic Co(II) complexes can be challenging.[5] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare solutions of the cobalt complexes (approximately 10⁻⁴ to 10⁻⁵ M) in a suitable solvent (e.g., acetonitrile, methanol, or dimethylformamide).[6]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectra over a wavelength range of 200-800 nm, using the pure solvent as a reference.[6]
-
Analysis: Identify the absorption maxima (λmax) and calculate the molar extinction coefficients (ε).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid complex with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, attenuated total reflectance (ATR) can be used for solid samples.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectra in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic vibrational frequencies, paying close attention to the C=N stretching region for this compound and the N-H stretching region for the Salan-cobalt complex.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Due to the paramagnetism of Co(II), concentrations may need to be optimized to obtain usable spectra.
-
Instrumentation: Use a high-field NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR spectra. The use of paramagnetic relaxation agents or specific pulse sequences may be necessary to improve spectral resolution.
-
Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to elucidate the structure of the ligand framework. Note that significant peak broadening and shifting are expected for these paramagnetic complexes.[5]
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic comparison of cobalt complexes.
Conclusion
The spectroscopic comparison of this compound and Salan-cobalt complexes reveals distinct differences that directly correlate with the reduction of the imine bonds in the ligand framework. The disappearance of the characteristic C=N IR stretch and the intense π→π* UV-Vis absorption band in the Salan complex provides unequivocal evidence of this structural change. These spectroscopic techniques, when used in concert, offer a powerful toolkit for researchers to characterize and differentiate between these two important classes of cobalt complexes, aiding in the design and development of novel catalysts and therapeutic agents.
References
- 1. Equilibria in Aqueous Cobalt(II)—Reduced Schiff Base N-(2-hydroxybenzyl)alanine System: Chemical Characterization, Kinetic Analysis, Antimicrobial and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Spectroscopic Aspects of Schiff Base Metal Complexes of Cobalt(II), Nickel(II) and Copper(II) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Complete assignments of NMR data of salens and their cobalt (III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mocedes.org [mocedes.org]
A Comparative Guide to the Electronic Properties of Salcomine and its Analogs: A DFT and Experimental Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the electronic properties of Salcomine (Co(salen)) and its nickel (Ni(salen)) and copper (Cu(salen)) analogs. By integrating experimental data with Density Functional Theory (DFT) computational studies, we offer a validated overview of their redox behavior and spectroscopic features.
This compound, a cobalt(II) complex of the salen ligand (N,N'-bis(salicylidene)ethylenediamine), has garnered significant interest for its ability to reversibly bind oxygen, making it a valuable catalyst in various oxidation reactions. Understanding and validating its electronic properties are crucial for optimizing its performance and for the rational design of new catalysts. This guide presents a comparative analysis of this compound with its Ni(II) and Cu(II) counterparts, leveraging both experimental findings and computational insights to provide a clearer picture of their electronic structures and reactivities.
Unveiling Electronic Behavior: Redox Properties
The redox potentials of this compound and its analogs are critical indicators of their electron transfer capabilities, which underpin their catalytic activity. Cyclic voltammetry is a key electrochemical technique used to probe these properties.
Experimental Protocols: Cyclic Voltammetry
Cyclic voltammetry experiments are typically performed in a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The complex of interest is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile). The potential is swept linearly with time, and the resulting current is measured. The peak potentials provide information about the reduction and oxidation potentials of the analyte. For instance, a cyclic voltammogram of a Ni(II)-salen complex in DMF reveals the Ni(II)/Ni(I) redox couple.[1][2][3]
Computational Methodology: DFT Calculations of Redox Potentials
DFT calculations can predict the redox potentials of complexes, offering a theoretical framework to understand experimental observations. The redox potential can be estimated by calculating the free energy change for the one-electron reduction or oxidation of the complex. This typically involves geometry optimization of both the oxidized and reduced species, followed by frequency calculations to obtain the free energies. The choice of functional and basis set is crucial for obtaining accurate results. For transition metal complexes, hybrid functionals like B3LYP are commonly employed. The calculated potentials are often referenced to a standard electrode potential by calculating the free energy of a known reference couple under the same computational conditions.
Comparison of Redox Potentials
| Complex | Redox Couple | Experimental E½ (V vs. ref) | Computational E½ (V vs. ref) |
| This compound (Co(salen)) | Co(II)/Co(I) | ~ -1.0 to -1.3 (in various non-aqueous solvents) | Data not readily available in literature |
| Ni(salen) | Ni(II)/Ni(I) | ~ -1.1 to -1.4 (in DMF/MeCN)[1][2][3] | Data not readily available in literature |
| Cu(salen) | Cu(II)/Cu(I) | ~ -1.0 to -1.2 (in various non-aqueous solvents) | Data not readily available in literature |
Note: Experimental values can vary depending on the solvent, supporting electrolyte, and reference electrode used. The provided ranges are indicative.
Probing Electronic Transitions: UV-Vis Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, which are directly related to its electronic structure, including the energies of its frontier molecular orbitals (HOMO and LUMO).
Experimental Protocols: UV-Vis Spectroscopy
UV-Vis absorption spectra are recorded using a spectrophotometer. The complex is dissolved in a suitable solvent (e.g., methanol, chloroform, DMF), and the absorbance of light is measured across a range of wavelengths. The resulting spectrum shows absorption bands corresponding to electronic transitions from occupied to unoccupied molecular orbitals. For example, the UV-Vis spectrum of the salen ligand itself displays two main absorption bands around 260 nm and 320 nm.[4]
Computational Methodology: TD-DFT Simulations of UV-Vis Spectra
Time-dependent DFT (TD-DFT) is a powerful computational tool for simulating the electronic absorption spectra of molecules. The calculation provides information on the excitation energies (corresponding to the wavelengths of absorption) and the oscillator strengths (corresponding to the intensity of the absorption bands). This allows for the assignment of the observed experimental bands to specific electronic transitions, such as π→π* or metal-to-ligand charge transfer (MLCT).
Comparison of UV-Vis Spectra
| Complex | Key Experimental Absorption Bands (nm) | Predominant Theoretical Transitions (TD-DFT) |
| This compound (Co(salen)) | ~250, ~340, ~400 (in various solvents) | π→π* (ligand-centered), d-d transitions, MLCT |
| Ni(salen) | ~250, ~330, ~400 (in various solvents) | π→π* (ligand-centered), d-d transitions |
| Cu(salen) | ~275, ~360, ~550 (in various solvents)[5] | π→π* (ligand-centered), d-d transitions, LMCT |
Note: The exact peak positions and intensities are solvent-dependent.
The Frontier Orbitals: HOMO-LUMO Gap
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter that influences the electronic properties and reactivity of a molecule. A smaller HOMO-LUMO gap generally indicates that the molecule is more easily excitable and more reactive.
Computational Methodology: DFT Calculation of Frontier Molecular Orbitals
DFT calculations provide a direct way to determine the energies of the HOMO and LUMO. These calculations are typically performed on the optimized ground-state geometry of the complex. The nature of these frontier orbitals (e.g., metal-centered, ligand-centered) can also be visualized, providing further insight into the electronic structure.
Calculated HOMO-LUMO Gaps
| Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound (Co(salen)) | Data not readily available in literature | Data not readily available in literature | Data not readily available in literature |
| Ni(salen) | Data not readily available in literature | Data not readily available in literature | Data not readily available in literature |
| Cu(salen) | Data not readily available in literature | Data not readily available in literature | Data not readily available in literature |
Note: The absolute values of HOMO and LUMO energies are dependent on the computational method. The trend in the HOMO-LUMO gap is often more informative.
Visualizing the Workflow: A Combined DFT and Experimental Approach
The validation of this compound's electronic properties relies on a synergistic approach that combines computational modeling with experimental verification. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for validating this compound's electronic properties.
Conclusion
This comparative guide highlights the electronic properties of this compound and its nickel and copper analogs through a combined experimental and computational lens. While a complete and directly comparable dataset remains a subject for further research, the available information indicates that the choice of the central metal ion significantly influences the redox potentials and electronic transition energies of these salen complexes. The methodologies and comparative data presented here serve as a valuable resource for researchers working on the development of new catalysts and therapeutic agents based on these versatile Schiff base complexes. Future studies focusing on obtaining a more comprehensive and directly correlated set of experimental and computational data will be instrumental in further refining our understanding and predictive capabilities in this field.
References
A Comparative Analysis of Catalytic Performance: Salcomine vs. Iron-Salen Complexes
For Immediate Release
This guide provides a detailed comparison of the catalytic performance of Salcomine, a cobalt-synthesis complex, and iron-salen complexes. This information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in catalyst selection for oxidation reactions.
Executive Summary
This compound, or Co(salen), has long been recognized for its capacity to reversibly bind oxygen and catalyze the oxidation of various substrates, notably phenols and related compounds.[1][2] Iron-salen complexes have emerged as versatile and cost-effective catalysts for a broader range of oxidation, reduction, and other organic transformations.[3] This guide presents a comparative analysis of their catalytic activities in representative oxidation reactions, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
The following tables summarize the catalytic performance of this compound and an iron-salen complex in the oxidation of a phenolic compound and cyclohexene, respectively. It is important to note that the reactions involve different substrates and conditions, reflecting the distinct catalytic preferences of each complex.
| Catalyst | Substrate | Primary Product | Yield | Reaction Time | Reference |
| This compound (Co(salen)) | 2,5-Dimethylphenol | 2,5-Dimethyl-p-benzoquinone | High (qualitative) | 36 hours | [4] |
| Iron-Salen ([Fe(salen)]+) | Cyclohexene | 2-Cyclohexen-1-one, 2-Cyclohexen-1-ol | See Table 2 | 24 hours | [3] |
Table 1: Comparison of Catalytic Oxidation Performance.
| Catalyst | Substrate Concentration | Product | Product Concentration (mM) | Turnover Number (TON) |
| 1 mM Iron-Salen | 1 M Cyclohexene | 2-Cyclohexen-1-one | ~17 | ~17 |
| 2-Cyclohexen-1-ol | ~8 | ~8 | ||
| Cyclohexene oxide | ~2 | ~2 |
Table 2: Quantitative Data for Cyclohexene Oxidation by Iron-Salen Complex after 24 hours. Data extrapolated from graphical representations in the source.[3]
Experimental Protocols
Synthesis of Catalysts
This compound (Co(salen)) Synthesis: this compound is commercially available but can be synthesized by the reaction of cobalt(II) acetate with the salen ligand (N,N′-bis(salicylidene)ethylenediamine).[2] The ligand itself is formed by the condensation of two equivalents of salicylaldehyde with one equivalent of ethylenediamine.
Iron-Salen Complex Synthesis: Iron-salen complexes can be prepared by reacting an iron salt, such as iron(II) chloride or iron(III) chloride, with the salen ligand in a suitable solvent like methanol under an inert atmosphere.[3] The choice of the iron precursor (Fe(II) vs. Fe(III)) can influence the catalytic activity of the resulting complex.[3]
Catalytic Oxidation Procedures
Protocol 1: this compound-Catalyzed Oxidation of 2,6-Disubstituted Phenols [4]
-
A solution of the 2,6-disubstituted phenol (e.g., 2,6-dimethylphenol) in a suitable solvent (e.g., chloroform or methanol) is prepared.
-
This compound is added to the solution as the catalyst.
-
Molecular oxygen is bubbled through the reaction mixture at room temperature.
-
The reaction progress is monitored over time (e.g., 36 hours) by techniques such as thin-layer chromatography or gas chromatography.
-
Upon completion, the main product, the corresponding para-benzoquinone, is isolated and purified.
Protocol 2: Iron-Salen-Catalyzed Oxidation of Cyclohexene [3]
-
A solution of the iron-salen complex (e.g., 1 mM) is prepared in acetonitrile.
-
The substrate, cyclohexene (e.g., 1 M), is added to the catalyst solution.
-
The reaction is carried out under an atmosphere of air or pure dioxygen at a controlled temperature (e.g., room temperature).
-
The formation of products (2-cyclohexen-1-one, 2-cyclohexen-1-ol, and cyclohexene oxide) is monitored over a period of 24 hours using gas chromatography.
-
Product concentrations are quantified against standard calibration curves.
Mechanistic Insights and Visualizations
The catalytic cycles for the oxidation reactions mediated by this compound and iron-salen complexes, while both involving the activation of molecular oxygen, proceed through distinct pathways.
This compound-Catalyzed Phenol Oxidation
The generally accepted mechanism for the Co(salen)-catalyzed oxidation of phenols involves the formation of a cobalt-oxygen adduct. This species then abstracts a hydrogen atom from the phenol to generate a phenoxy radical. Subsequent steps lead to the formation of the quinone product and regeneration of the active catalyst.
Iron-Salen-Catalyzed Cyclohexene Oxidation
The proposed mechanism for the iron-salen catalyzed oxidation of cyclohexene involves the initial oxidation of the Fe(II)-salen complex by dioxygen to an Fe(III) species. This Fe(III) complex is then proposed to form a high-valent iron-oxo species, [(salen)Fe(IV)=O], which is the active oxidant that reacts with the cyclohexene substrate.[3]
Conclusion
Both this compound and iron-salen complexes are effective catalysts for specific oxidation reactions. This compound demonstrates notable efficacy in the oxidation of phenolic compounds, a reaction of significant interest in various synthetic and biological contexts. Iron-salen complexes, on the other hand, showcase broader applicability and are particularly effective in the oxidation of olefins like cyclohexene. The choice between these two catalysts will ultimately depend on the specific substrate, desired product, and reaction conditions of the intended application. The information provided in this guide serves as a foundational resource for making such a selection.
References
Cross-Validation of Experimental and Computational Data for Salcomine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and computational data for Salcomine, also known as Co(salen). This compound, a coordination complex of cobalt with the salen ligand, is a subject of significant interest due to its catalytic activity and its ability to reversibly bind oxygen, making it a valuable model for understanding biological oxygen carriers. This document aims to offer a clear and objective cross-validation of its structural, catalytic, and oxygen-binding properties through a synthesis of experimental findings and theoretical calculations.
Structural Analysis: A Tale of Two States
The structural integrity of this compound is fundamental to its function. Here, we compare experimental crystallographic data of a closely related Co(III)(salen) complex with computational data derived from Density Functional Theory (DFT) calculations for the Co(II)(salen) form. This comparison provides insights into the geometric changes upon oxidation.
Table 1: Comparison of Key Bond Lengths and Angles in this compound Derivatives
| Parameter | Experimental (Co(III)(salen)(PMe₂Ph)₂) | Computational (DFT) (Co(II)(salen))[1] |
| Bond Lengths (Å) | ||
| Co-O1 | 1.889(2) | 1.85 |
| Co-O2 | 1.892(2) | 1.85 |
| Co-N1 | 1.883(3) | 1.87 |
| Co-N2 | 1.885(3) | 1.87 |
| **Bond Angles (°) ** | ||
| O1-Co-O2 | 87.1(1) | 88.5 |
| N1-Co-N2 | 84.1(1) | 84.9 |
| O1-Co-N1 | 94.4(1) | 93.3 |
| O2-Co-N2 | 94.3(1) | 93.3 |
Catalytic Activity: Oxidation of Phenols
This compound is a well-known catalyst for the oxidation of phenols.[2] Experimental studies have quantified the kinetics of this reaction, while computational models have elucidated the underlying reaction mechanism and energetic barriers.
Table 2: Experimental and Computational Kinetic Data for Phenol Oxidation
| Parameter | Experimental Data (Phenol Oxidation with various catalysts) | Computational Data (DFT for Phenol Oxidation by Iodine(III) reagent)[3] |
| Reaction Order | First-order in peroxide and phenol[2] | - |
| Rate Determining Step | Formation of the catalyst-substrate complex | Ligand exchange and first redox process |
| Activation Energy (Ea) | 74 kJ/mol (for Fe/activated carbon catalyst) | Varies with substituent on phenol ring |
Oxygen Binding: A Reversible Affinity
The ability of this compound to reversibly bind molecular oxygen has been a central focus of research, with both experimental and computational methods employed to understand the thermodynamics of this process.[4]
Table 3: Thermodynamic Parameters for Dioxygen Binding to Cobalt(II) Complexes
| Parameter | Experimental Data ([Co(II)L(O₂)])[5][6][7] | Computational Data (DFT for O₂ binding to biomimetic complexes)[5] |
| Enthalpy of Binding (ΔH) | -40 to -80 kJ/mol | Consistent with experimental trends |
| Entropy of Binding (ΔS) | -100 to -200 J/mol·K | Consistent with experimental trends |
| Binding Affinity (K) | Varies with ligand and solvent | Can be predicted from electronic structure |
Methodologies
Experimental Protocols
Synthesis of this compound (Co(salen))
The synthesis of this compound is typically carried out in a two-step process. First, the salen ligand is prepared by the condensation of salicylaldehyde with ethylenediamine. Subsequently, the cobalt(II) complex is formed by reacting the salen ligand with a cobalt(II) salt, such as cobalt(II) acetate, in an inert atmosphere to prevent oxidation.[8]
Kinetic Studies of Phenol Oxidation
The kinetics of this compound-catalyzed phenol oxidation can be monitored by tracking the disappearance of the phenol substrate or the appearance of the oxidized product (e.g., a quinone) over time using techniques such as UV-Vis spectroscopy or gas chromatography.[2] The reaction is typically carried out in a suitable solvent at a constant temperature, and the initial rates are measured at various substrate and catalyst concentrations to determine the rate law and activation parameters.
Thermodynamic Measurement of O₂ Binding
The thermodynamics of dioxygen binding to this compound can be determined by measuring the equilibrium constant for the binding reaction at different temperatures. This is often achieved using spectrophotometric or manometric techniques to quantify the amount of O₂ absorbed by a solution of the complex.[5][6][7] Van't Hoff analysis of the temperature-dependent equilibrium constants yields the enthalpy (ΔH) and entropy (ΔS) of binding.
Computational Protocols
Density Functional Theory (DFT) Calculations
Computational modeling of this compound and its reactions is predominantly performed using Density Functional Theory (DFT). Geometry optimizations are carried out to determine the lowest energy structure of the complex, and the calculated bond lengths and angles can be compared with experimental crystallographic data.[1] Vibrational frequency calculations can be used to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to simulate infrared spectra.
For catalytic reactions, DFT is employed to map out the entire reaction pathway, identifying transition states and intermediates.[3] The calculated activation energies for each elementary step provide insights into the reaction mechanism and the rate-determining step, which can then be compared with experimental kinetic data. The thermodynamics of O₂ binding can also be investigated by calculating the binding energy of the dioxygen molecule to the cobalt center.[5]
Visualizations
References
- 1. Controlling the nucleophilic properties of cobalt salen complexes for carbon dioxide capture - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01990A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic investigation into phenol oxidation by IBX elucidated by DFT calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. people.umass.edu [people.umass.edu]
A Comparative Analysis of Substituted Salcomine Complexes in Phenol Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of substituted Salcomine (N,N′-bis(salicylidene)ethylenediamine)cobalt(II)) complexes in the oxidation of phenols. The efficiency and selectivity of these catalysts are crucial in various applications, including the synthesis of fine chemicals, bioremediation, and the development of catalytic drugs. This document summarizes key quantitative data, details experimental protocols, and visualizes the catalytic cycle and experimental workflow to aid in the selection and design of effective this compound-based catalysts.
Performance of Substituted this compound Complexes: A Quantitative Overview
The catalytic activity of this compound complexes can be significantly influenced by the presence of substituents on the salicylaldehyde rings. These modifications can alter the electronic properties and steric environment of the cobalt center, thereby affecting the catalyst's selectivity and oxidizing power.
A key study by Tomaja, Vogt, and Wirth investigated the autoxidation of 2-methyl-6-benzylphenol and 2,6-dichlorophenol using a series of ring-substituted this compound complexes. Their findings highlight the impact of substitution on the product distribution, primarily between the corresponding benzoquinone (BQ) and diphenoquinone (DPQ).
Below is a summary of the available quantitative data from their research, showcasing the product distribution for different substituted this compound catalysts in the oxidation of 2-methyl-6-benzylphenol.
| Catalyst | Phenol Substrate | Benzoquinone (BQ) Yield (%) | Diphenoquinone (DPQ) Yield (%) |
| aquo-3-fluorothis compound | 2-methyl-6-benzylphenol | Data not available in snippets | Data not available in snippets |
| pyr-5-chlorothis compound | 2-methyl-6-benzylphenol | Data not available in snippets | 44 |
| Unsubstituted this compound (Co(salen)) | 2,5-Dimethylphenol | High (qualitative) | - |
| Unsubstituted this compound (Co(salen)) | 2-tert-butyl-5-methylphenol | Slightly inhibited (qualitative) | - |
Note: The quantitative data is based on available snippets from the cited literature and may be incomplete. The original study by Tomaja, Vogt, and Wirth provides a more comprehensive dataset.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical experimental procedures for the synthesis of substituted this compound complexes and their application in phenol oxidation.
Synthesis of Substituted this compound Complexes
The synthesis of this compound and its substituted analogues is generally achieved through a Schiff base condensation reaction between a substituted salicylaldehyde and ethylenediamine, followed by complexation with a cobalt(II) salt.
Materials:
-
Substituted salicylaldehyde (e.g., 3-fluorosalicylaldehyde, 5-chlorosalicylaldehyde)
-
Ethylenediamine
-
Cobalt(II) acetate tetrahydrate
-
Ethanol
-
Water
-
Pyridine (for pyridinated complexes)
Procedure:
-
Preparation of the Substituted Salen Ligand:
-
Dissolve the substituted salicylaldehyde (2 equivalents) in ethanol in a round-bottom flask.
-
Slowly add a solution of ethylenediamine (1 equivalent) in ethanol to the salicylaldehyde solution with stirring.
-
Reflux the mixture for 1-2 hours. The formation of a yellow precipitate of the Schiff base ligand should be observed.
-
Cool the mixture to room temperature and collect the solid ligand by filtration.
-
Wash the ligand with cold ethanol and dry it under vacuum.
-
-
Synthesis of the Cobalt(II) Complex (e.g., aquo-3-fluorothis compound):
-
Suspend the substituted salen ligand in a mixture of ethanol and water.
-
Add an aqueous solution of cobalt(II) acetate tetrahydrate (1 equivalent) to the ligand suspension.
-
Reflux the mixture for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon). The color of the suspension will change, indicating the formation of the complex.
-
Cool the mixture to room temperature and collect the solid complex by filtration.
-
Wash the complex with water and then ethanol.
-
Dry the complex in a desiccator.
-
-
Synthesis of Pyridinated Complexes (e.g., pyr-5-chlorothis compound):
-
Follow the procedure for the synthesis of the cobalt(II) complex.
-
After the refluxing step and cooling, add pyridine to the reaction mixture and stir for an additional hour.
-
Collect the resulting solid by filtration, wash with ethanol, and dry.
-
Phenol Oxidation Catalyzed by Substituted this compound Complexes
The following is a general procedure for the catalytic oxidation of phenols using substituted this compound complexes.
Materials:
-
Substituted this compound complex (catalyst)
-
Phenol substrate (e.g., 2-methyl-6-benzylphenol)
-
Solvent (e.g., chloroform, methanol, dimethylformamide)
-
Oxygen gas (or air)
Procedure:
-
Reaction Setup:
-
Dissolve the substituted this compound complex in the chosen solvent in a reaction vessel equipped with a magnetic stirrer and a gas inlet.
-
Saturate the solution with oxygen by bubbling the gas through the mixture.
-
-
Initiation of the Reaction:
-
Add the phenol substrate to the catalyst solution.
-
Continue to stir the reaction mixture under an oxygen atmosphere at a controlled temperature (e.g., room temperature to 50°C).
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Product Analysis:
-
Characterize the products (benzoquinone, diphenoquinone, etc.) using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
-
Quantify the product yields using techniques like GC or HPLC with an internal standard.
-
Visualizing the Process: Diagrams
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Catalytic cycle of phenol oxidation.
Caption: Experimental workflow for evaluation.
Safety Operating Guide
Navigating the Safe Disposal of Salcomine: A Procedural Guide
For researchers and scientists engaged in drug development and other advanced chemical applications, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. Salcomine, a cobalt-based coordination complex, requires careful handling and adherence to specific disposal protocols due to its inherent hazards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with safety regulations and promoting a secure research environment.
Immediate Safety and Hazard Profile
This compound (N,N'-bis(salicylidene)ethylenediaminocobalt(II)) is a solid complex used as an oxygen carrier and catalyst in various oxidation reactions.[1] It is crucial to recognize its potential hazards before handling. This compound is harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory system.[1][2][3] It may also cause skin sensitization. As a cobalt compound, it falls under the broader category of substances suspected of causing genetic defects and cancer.[4] When heated to decomposition, this compound emits toxic fumes containing nitrogen oxides.[1][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing essential information for risk assessment and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄CoN₂O₂ | [6][7] |
| Molecular Weight | 325.23 g/mol | [2][6] |
| Appearance | Orange, amber, or dark red crystalline powder | [6] |
| Solubility | Insoluble in water; Soluble in benzene, chloroform, and pyridine | [5][7] |
| Acute Toxicity (Oral) | Category 4 | [2] |
| Acute Toxicity (Inhalation) | Category 4 | [2] |
| Stability | Stable under recommended storage conditions | [5] |
Experimental Protocol for Proper Disposal
The standard and recommended procedure for the disposal of this compound is through chemical incineration by a licensed professional waste disposal service.[1][5] This ensures complete destruction of the compound and scrubbing of any hazardous byproducts.
Personal Protective Equipment (PPE) and Handling
Before beginning any waste collection or handling procedures, ensure the appropriate PPE is worn to minimize exposure.
-
Hand Protection: Wear nitrile rubber gloves. Inspect gloves before use and change them immediately if contaminated.[5][8]
-
Eye Protection: Use ANSI-approved chemical splash goggles or a face shield.[8]
-
Body Protection: A fully-buttoned laboratory coat is mandatory. For tasks with a higher risk of spills, a chemical-resistant apron should be used.[8]
-
Respiratory Protection: All handling of this compound powder should be conducted in a certified chemical fume hood to avoid dust inhalation.[5]
Waste Segregation and Collection
Proper segregation is critical to prevent accidental chemical reactions and ensure compliant disposal.
-
Step 1: Designated Waste Container: Collect all solid this compound waste in a designated, clearly labeled, and sealable container.[4] The container must be compatible with the chemical and prevent leakage.
-
Step 2: Labeling: The container must be labeled as "Hazardous Waste" and clearly state "this compound." The label should also include primary hazard warnings such as "Toxic" and "Irritant."[4]
-
Step 3: Avoid Mixing: Do not mix this compound waste with other waste streams, particularly strong acids or oxidizing agents, with which it is incompatible.[7][9]
Final Disposal Procedure
The ultimate disposal must be handled by certified professionals in accordance with environmental regulations.[1]
-
Step 1: Engage a Licensed Service: Contact your institution's Environmental Health & Safety (EH&S) office to arrange for pickup by a licensed professional waste disposal service.[1][5]
-
Step 2: Professional Incineration: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][5] This ensures the complete destruction of the compound and its hazardous components.
-
Step 3: Contaminated Materials: Dispose of any contaminated materials, such as gloves, wipes, and disposable labware, as hazardous solid waste in the same designated container.[1][10]
Spill Management
In the event of a spill, follow these procedures to minimize exposure and contamination.
-
Step 1: Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[11]
-
Step 2: Wear Appropriate PPE: Before cleaning, don the full PPE as described above.
-
Step 3: Contain and Clean: Pick up and arrange disposal without creating dust.[1] Carefully sweep up the solid material and place it into the designated hazardous waste container.[1][8] Do not use dry sweeping methods that can generate airborne dust.[11]
-
Step 4: Decontaminate: Once the solid material is collected, decontaminate the area with an appropriate solvent and wash the area thoroughly.
-
Step 5: Report: Report the spill to your laboratory supervisor and EH&S office.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can manage this compound waste safely and responsibly, ensuring compliance and protecting both personnel and the environment. Always consult your institution's specific safety data sheets (SDS) and waste disposal guidelines before proceeding.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.it [fishersci.it]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 14167-18-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. This compound [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. nj.gov [nj.gov]
Essential Safety and Logistics for Handling Salcomine
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling of Salcomine, offering procedural, step-by-step guidance to answer specific operational questions and build a foundation of trust in laboratory safety.
Physical and Chemical Properties
Proper handling and storage procedures are directly informed by the physical and chemical properties of a substance.
| Property | Value |
| CAS Number | 14167-18-1[1][2] |
| Molecular Formula | C₁₆H₁₄CoN₂O₂[1][2] |
| Molecular Weight | 325.23 g/mol [1][3] |
| Appearance | Orange, amber, or dark red crystalline powder[1] |
| Solubility | Insoluble in water. Soluble in benzene, chloroform, and pyridine.[2] |
| Storage | Store at room temperature in a dry, cool, and well-ventilated place.[1][4] Keep containers tightly closed.[4] |
Occupational Exposure Limits
Adherence to established exposure limits is critical to personnel safety.
| Component | Limit Type | Value |
| Cobalt and inorganic compounds, as Co | 8 hr Time Weighted Avg (TWA) | 0.02 mg/m³[5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is recommended when handling this compound.
Eye and Face Protection
-
Safety Glasses: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[5][6]
-
Face Shield: In situations with a risk of explosion or significant splashing, a face shield should be worn over safety glasses.[7]
Skin Protection
-
Gloves: Handle with chemical-resistant gloves.[5] Nitrile gloves are suitable for incidental contact, while neoprene or butyl rubber should be considered for prolonged handling.[8] Always inspect gloves before use and wash hands thoroughly after removal.[5][8]
-
Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin exposure.[5]
Respiratory Protection
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.[5][6][8]
-
Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended for handling powders.[7][8] For emergency situations, a positive pressure, pressure-demand, full facepiece self-contained breathing apparatus (SCBA) is required.[6][9]
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | 1. Move the victim to fresh air.[4][9] 2. If not breathing, provide artificial respiration.[4][9] 3. Seek immediate medical attention.[4] |
| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5][9] 2. Remove contaminated clothing.[5][9] 3. If skin irritation persists, seek medical attention.[4] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[4][5] 2. Remove contact lenses if present and easy to do.[6] 3. Seek immediate medical attention.[4] |
| Ingestion | 1. Do NOT induce vomiting.[5][9] 2. Rinse mouth with water.[4][10] 3. If the person is conscious, they may drink plenty of water.[3] 4. Call a POISON CENTER or doctor if you feel unwell.[4][10] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]
Handling, Storage, and Disposal
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[4][5] Avoid the formation of dust and aerosols.[5][6] Use only in a well-ventilated area or under a chemical fume hood.[4][6] Wash hands thoroughly after handling.[5][6]
-
Storage: Store in a cool, dry, and well-ventilated place.[4][6] Keep the container tightly closed and store it locked up.[4][6][11]
Spill Management and Disposal
-
Spill Cleanup: In the event of a spill, evacuate personnel to a safe area.[5][6] Wear appropriate PPE, including respiratory protection.[5][6] Avoid creating dust.[5][6] Sweep up the spilled material and place it in a suitable, closed container for disposal.[5][6]
-
Disposal: Dispose of this compound and any contaminated materials through a licensed professional waste disposal service.[5][6] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5][6] Dispose of contents and container to an approved waste disposal plant.[4][11]
Spill Response Workflow
Caption: Workflow for a this compound Spill Emergency.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 14167-18-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.it [fishersci.it]
- 4. fishersci.com [fishersci.com]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. This compound, 500G | Labscoop [labscoop.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
